4-((4-Chloropyrimidin-2-yl)amino)benzonitrile
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
4-[(4-chloropyrimidin-2-yl)amino]benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClN4/c12-10-5-6-14-11(16-10)15-9-3-1-8(7-13)2-4-9/h1-6H,(H,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXCHAADSAYQDHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)NC2=NC=CC(=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90458374 | |
| Record name | 4-[(4-Chloropyrimidin-2-yl)amino]benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90458374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
244768-32-9 | |
| Record name | 4-[(4-Chloro-2-pyrimidinyl)amino]benzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=244768-32-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-((4-Chloropyrimidin-2-yl)amino)benzonitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0244768329 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-[(4-Chloropyrimidin-2-yl)amino]benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90458374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-[(4-chloropyrimidin-2-yl)amino]benzonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.119.212 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-((4-Chloropyrimidin-2-yl)amino)benzonitrile: A Key Intermediate in Antiviral Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-((4-Chloropyrimidin-2-yl)amino)benzonitrile is a crucial chemical intermediate, most notably recognized for its role in the synthesis of the second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI), Rilpivirine. This diarylpyrimidine derivative has garnered significant attention within the pharmaceutical industry due to its contribution to the development of potent antiviral therapies, particularly for Human Immunodeficiency Virus (HIV). This technical guide provides a comprehensive overview of the synthesis, chemical properties, and applications of this compound, with a focus on its pivotal role in the production of Rilpivirine. Detailed experimental protocols, quantitative biological data, and visual representations of relevant pathways are presented to support researchers and drug development professionals in their endeavors.
Chemical Identity and Properties
This compound is a pyrimidine derivative with the chemical formula C₁₁H₇ClN₄.[1][2] It is a white solid with a melting point of approximately 209-210°C.[3]
| Property | Value | Reference |
| CAS Number | 244768-32-9 | [1][4] |
| Molecular Formula | C₁₁H₇ClN₄ | [1] |
| Molecular Weight | 230.65 g/mol | [2][3] |
| IUPAC Name | This compound | [5] |
| Synonyms | 4-[(4-Chloro-2-pyrimidinyl)amino]benzonitrile, 4-N[2(4-Chloropyrimidinyl)]-amino benzonitrile | [5] |
| Appearance | White solid | [3] |
| Melting Point | 209–210°C | [3] |
| ESI-MS | m/z 231.2 [M+H]⁺ | [3] |
Synthesis of this compound
The primary synthetic route to this compound involves the chlorination of its precursor, 4-((4-hydroxypyrimidin-2-yl)amino)benzonitrile.
Experimental Protocol: Phosphorus Oxychloride-Mediated Chlorination[3]
This conventional method utilizes phosphorus oxychloride (POCl₃) as both a chlorinating agent and a solvent.
-
Reactants:
-
4-((4-hydroxypyrimidin-2-yl)amino)benzonitrile (1 equivalent)
-
Phosphorus oxychloride (POCl₃) (3 equivalents)
-
Toluene (solvent)
-
-
Procedure:
-
To a solution of 4-((4-hydroxypyrimidin-2-yl)amino)benzonitrile in toluene, add phosphorus oxychloride.
-
Heat the reaction mixture to 70°C.
-
Maintain the temperature for 6-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The excess POCl₃ is removed under reduced pressure.
-
The residue is carefully quenched with ice-water, leading to the precipitation of the crude product.
-
The solid is collected by filtration, washed with water, and dried.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., dioxane/water) to yield the final product with a purity of >99.5%.[6]
-
-
Yield: 68–72%[3]
Application in the Synthesis of Rilpivirine
The most significant application of this compound is as a key building block in the synthesis of Rilpivirine, a potent NNRTI used in the treatment of HIV-1 infection.[3]
Experimental Protocol: Synthesis of Rilpivirine
The synthesis of Rilpivirine is achieved through a nucleophilic aromatic substitution reaction between this compound and (2E)-3-(4-amino-3,5-dimethylphenyl)prop-2-enenitrile hydrochloride.
-
Reactants:
-
This compound
-
(2E)-3-(4-amino-3,5-dimethylphenyl)prop-2-enenitrile hydrochloride
-
Potassium carbonate (as a base)
-
Acetonitrile (solvent)
-
-
Procedure:
-
A mixture of this compound, (2E)-3-(4-amino-3,5-dimethylphenyl)prop-2-enenitrile hydrochloride, and potassium carbonate in acetonitrile is prepared.
-
The reaction mixture is heated to reflux.
-
The reaction is monitored by TLC or HPLC until completion.
-
After completion, the solvent is removed under reduced pressure.
-
The residue is partitioned between an organic solvent (e.g., ethyl acetate) and water.
-
The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated to give the crude Rilpivirine.
-
The crude product is purified by column chromatography or recrystallization to afford pure Rilpivirine.
-
Mechanism of Action of Rilpivirine
Rilpivirine functions as a non-nucleoside reverse transcriptase inhibitor (NNRTI) of HIV-1. NNRTIs are allosteric inhibitors that bind to a hydrophobic pocket in the reverse transcriptase enzyme, located approximately 10 Å from the catalytic site. This binding induces a conformational change in the enzyme, which distorts the active site and inhibits its function, thereby preventing the conversion of viral RNA into DNA. This ultimately halts the replication of the virus.
Biological Activity of Rilpivirine and Related Diarylpyrimidines
Rilpivirine exhibits potent activity against both wild-type and NNRTI-resistant strains of HIV-1.[7] Its flexible structure allows it to adapt to mutations within the NNRTI binding pocket.
In Vitro Activity of Rilpivirine against HIV-1
| HIV-1 Strain | IC₅₀ (nM) | EC₅₀ (nM) | Reference |
| Wild-Type | 0.73 | 0.24 - 0.51 | [7][8] |
| L100I | - | < 1 | [7] |
| K103N | - | 0.35 | [7] |
| Y181C | - | < 2 | [8] |
| Y188L | - | < 2 | [8] |
| K103N/Y181C | - | 0.8 - 1.7 | [7] |
| K103N/L100I | - | 2.7 | [7] |
Rilpivirine Resistance-Associated Mutations (RAMs)
The emergence of drug resistance is a significant challenge in HIV therapy. Several mutations in the reverse transcriptase enzyme have been associated with reduced susceptibility to Rilpivirine.
| Mutation | Fold Change in RPV Susceptibility | Reference |
| K101E | 2.5 - 3 | [9] |
| E138K | 2.5 - 3 | [9] |
| Y181C | 2.5 - 3 | [9] |
| K101P | ~50 | [9] |
| Y181I/V | ~15 | [9] |
| M184I + E138K | ~7 | [9] |
| M184I + K101E | ~4.5 | [9] |
Broader Applications of this compound
While its primary role is in the synthesis of Rilpivirine, this compound serves as a versatile intermediate for the synthesis of a variety of other diarylpyrimidine derivatives with potential therapeutic applications.
Anticancer Activity
Derivatives of 2-amino-4,6-diarylpyrimidine have been synthesized and evaluated for their anticancer activities.[10] Some of these compounds have shown potent inhibitory activity against various cancer cell lines, such as K562 (chronic myeloid leukemia).[10] The mechanism of action for some of these derivatives involves the inhibition of kinases like ABL1.[10]
Other Antiviral and Biological Activities
The diarylpyrimidine scaffold is a "privileged structure" in medicinal chemistry, and modifications of this core using intermediates like this compound have led to the discovery of compounds with a broad range of biological activities, including other antiviral properties.[11][12]
Conclusion
This compound is a cornerstone intermediate in the synthesis of the potent anti-HIV drug Rilpivirine. Its straightforward synthesis and reactive nature make it an invaluable tool for medicinal chemists. The continued exploration of diarylpyrimidine derivatives, facilitated by the availability of this key intermediate, holds promise for the development of new therapeutic agents to combat a range of diseases, from viral infections to cancer. This guide provides a foundational understanding for researchers and professionals in the field, enabling further innovation in drug discovery and development.
References
- 1. americanelements.com [americanelements.com]
- 2. 244768-32-9|this compound|BLD Pharm [bldpharm.com]
- 3. This compound | 244768-32-9 | Benchchem [benchchem.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. clearsynth.com [clearsynth.com]
- 6. CN102731414B - Method for preparing 4-[(4-chloro-2-pyrimidinyl) amino] cyanophenyl - Google Patents [patents.google.com]
- 7. apexbt.com [apexbt.com]
- 8. Rilpivirine and Doravirine have complementary efficacies against NNRTI-Resistant HIV-1 mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2022 Update of the Drug Resistance Mutations in HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4-((4-Chloropyrimidin-2-yl)amino)benzonitrile: Structure, Properties, and Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-((4-Chloropyrimidin-2-yl)amino)benzonitrile, a key intermediate in the synthesis of antiviral therapeutics. This document details its chemical structure, physicochemical properties, synthesis methodologies, and its significant role in the development of non-nucleoside reverse transcriptase inhibitors (NNRTIs).
Chemical Structure and Identification
This compound is a heterocyclic aromatic compound featuring a benzonitrile moiety linked to a chloropyrimidine ring via an amino bridge.
-
SMILES: N#Cc1ccc(Nc2nc(Cl)ccc2)cc1
-
InChI Key: QXCHAADSAYQDHL-UHFFFAOYSA-N[3]
Caption: Chemical structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below. These properties are crucial for its handling, reaction optimization, and formulation development.
| Property | Value | Reference |
| Molecular Weight | 230.65 g/mol | [3] |
| Appearance | White to pale yellow crystalline powder | [3][10] |
| Melting Point | 209-210 °C | [3] |
| Boiling Point (Predicted) | 415.7 °C at 760 mmHg | [11] |
| Solubility (Predicted) | Soluble in DMSO, DMF | [11] |
| pKa (Predicted) | 10.13 ± 0.40 | [11] |
| LogP (Predicted) | 2.27 | [11] |
Spectroscopic Data
While detailed spectra are not publicly available, the structural integrity of this compound is typically confirmed using standard spectroscopic techniques.
| Technique | Observation |
| Mass Spectrometry (ESI-MS) | A characteristic [M+H]⁺ peak is observed at m/z 231.2, confirming the molecular weight.[3] |
| ¹H NMR | Chemical shifts for the pyrimidine protons are expected in the range of δ 7.12–8.18 ppm. |
| ¹³C NMR | Expected to show signals corresponding to the carbon atoms in the benzonitrile and chloropyrimidine rings. |
| Infrared (IR) Spectroscopy | Characteristic peaks for N-H stretching, C≡N (nitrile) stretching, and C-Cl stretching are anticipated. |
Synthesis and Experimental Protocols
This compound is a synthetic intermediate and several methods for its preparation have been reported. The most common route involves the chlorination of a hydroxyl-pyrimidine precursor.
Conventional Synthesis via Phosphorus Oxychloride
This method involves the halogenation of 4-((4-hydroxypyrimidin-2-yl)amino)benzonitrile using phosphorus oxychloride (POCl₃).[3]
Reaction Scheme:
References
- 1. benchchem.com [benchchem.com]
- 2. pschemicals.com [pschemicals.com]
- 3. This compound | 244768-32-9 | Benchchem [benchchem.com]
- 4. clearsynth.com [clearsynth.com]
- 5. 244768-32-9|this compound|BLD Pharm [bldpharm.com]
- 6. americanelements.com [americanelements.com]
- 7. 4-[(4-Chloro-2-pyrimidinyl)amino]benzonitrile | 244768-32-9 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. 244768-32-9 | 4-N[2(4-chloropyrimidinyl)]-amino benzonitrile | Tetrahedron [thsci.com]
- 10. 4-(4-Chloropyrimidin-2-yl)amino benzonitrile Manufacturer & Supplier in China | CAS 1240461-13-9 | Specifications, Safety, Applications, Quality Control [nj-finechem.com]
- 11. CN102731414B - Method for preparing 4-[(4-chloro-2-pyrimidinyl) amino] cyanophenyl - Google Patents [patents.google.com]
An In-depth Technical Guide to the Mechanism of Action of 4-((4-Chloropyrimidin-2-yl)amino)benzonitrile Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanisms of action for various derivatives of 4-((4-Chloropyrimidin-2-yl)amino)benzonitrile, a versatile scaffold in modern medicinal chemistry. This document delves into the molecular interactions, signaling pathways, and pharmacological effects of these compounds, which have shown significant therapeutic potential as antiviral agents, kinase inhibitors, and receptor antagonists. Detailed experimental protocols and quantitative data are presented to facilitate further research and development in this area.
Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) for HIV-1
Derivatives of this compound, particularly the diarylpyrimidine (DAPY) class, are potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) used in the treatment of HIV-1 infection.[1][2] Prominent examples include Rilpivirine and Etravirine.
Mechanism of Action
Unlike nucleoside reverse transcriptase inhibitors (NRTIs), NNRTIs are not incorporated into the growing viral DNA chain.[3][4] Instead, they act as non-competitive inhibitors by binding to an allosteric, hydrophobic pocket in the p66 subunit of the HIV-1 reverse transcriptase (RT) enzyme, located approximately 10 Å from the polymerase active site.[3][4] This binding event induces a conformational change in the enzyme, distorting the active site and inhibiting the conversion of the viral RNA genome into DNA, a critical step in the HIV replication cycle.[3][5][6][7]
The flexibility of the diarylpyrimidine scaffold allows these molecules to bind to the RT enzyme in multiple conformations, a property often described as "wiggling" and "jiggling".[8][9] This adaptability enables them to maintain their inhibitory activity against HIV-1 strains that have developed resistance to first-generation NNRTIs through mutations in the binding pocket.[7][10]
Quantitative Data: Anti-HIV-1 Activity
The following table summarizes the in vitro antiviral activity of representative this compound derivatives against wild-type HIV-1.
| Compound | Virus Strain | Cell Line | EC50 (nM) | Reference |
| Rilpivirine | HIV-1 (wild-type) | Various | 0.07 - 1.2 | [11] |
| Etravirine | HIV-1 (wild-type) | Various | 0.9 - 4.3 | [5] |
| Diarylpyridine Derivative 5e | HIV-1 IIIB | CEMx174 | <10 | [12] |
| HIV-1 Inhibitor-54 | HIV-1 IIIB | MT-4 | 32 | [13] |
Experimental Protocols
This protocol is designed to determine the half-maximal effective concentration (EC50) of a test compound by measuring the inhibition of HIV-1 replication in a cell-based assay.[13]
Materials:
-
MT-4 cells (or other susceptible human T-cell line)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin
-
HIV-1 laboratory-adapted strain (e.g., IIIB)
-
Test compound stock solution in DMSO
-
96-well cell culture plates
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Preparation: Culture MT-4 cells in RPMI-1640 medium. Ensure cells are in the logarithmic growth phase on the day of the assay.
-
Compound Dilution: Prepare a series of dilutions of the test compound in culture medium.
-
Infection: a. Plate MT-4 cells in a 96-well plate at a density of 1 x 10^5 cells/well. b. Add the diluted test compound to the wells. c. Infect the cells with HIV-1 at a multiplicity of infection (MOI) of 0.01. d. Include control wells with cells and virus but no inhibitor (virus control) and cells with no virus and no inhibitor (cell control).
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4-5 days.
-
MTT Assay: a. Add MTT reagent to each well and incubate for 4 hours at 37°C. b. Add solubilization buffer to each well to dissolve the formazan crystals. c. Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: a. Calculate the percentage of cell protection for each concentration of the inhibitor compared to the virus control. b. Determine the EC50 value by plotting the percentage of protection against the log concentration of the test compound and fitting the data to a sigmoidal dose-response curve.
Kinase Inhibitors for Cancer Therapy
Derivatives of this compound have been investigated as inhibitors of various protein kinases, with a particular focus on Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[14][15][16] VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[14][17]
Mechanism of Action
These pyrimidine-based derivatives typically act as ATP-competitive inhibitors. They bind to the ATP-binding pocket of the VEGFR-2 kinase domain, preventing the phosphorylation of downstream signaling molecules.[17] This inhibition blocks the activation of signaling pathways such as the PLCγ-PKC-MAPK and PI3K-AKT pathways, which are crucial for endothelial cell proliferation, survival, and migration.[18] The ultimate effect is the suppression of tumor-induced angiogenesis, leading to a reduction in tumor growth and metastasis.[14]
Quantitative Data: VEGFR-2 Inhibition
The following table presents the in vitro VEGFR-2 inhibitory activity of several pyrimidine-based compounds.
| Compound Class | Specific Derivative | IC50 (nM) | Reference |
| Furopyrimidine | 15b | - | [14] |
| Thienopyrimidine | 21b | 33.4 | [14] |
| Thienopyrimidine | 21c | 47.0 | [14] |
| Thienopyrimidine | 21e | 21 | [14] |
| Bis([5][11]triazolo)[4,3-a:3',4'-c]quinoxaline | 23j | 3.7 | |
| N-(4-((2-aminopyrimidin-5-yl)oxy)phenyl)-N-phenyl cyclopropane-1,1-dicarboxamide | SP2 | 6820 | [16] |
Experimental Protocols
This protocol outlines a general procedure for determining the in vitro inhibitory activity of a compound against the VEGFR-2 kinase using a luminescent assay.[18][19][20]
Materials:
-
Recombinant human VEGFR-2 kinase domain
-
Kinase buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT)
-
ATP
-
Poly(Glu, Tyr) 4:1 substrate
-
Test compound in DMSO
-
384-well plates
-
ADP-Glo™ Kinase Assay kit (or similar)
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Dilution: Prepare a serial dilution of the test compound in DMSO. Further dilute in kinase buffer to the desired final concentrations.
-
Reaction Setup: Add the diluted test compound and VEGFR-2 enzyme to the wells of a 384-well plate.
-
Initiation of Reaction: Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. The luminescent signal is inversely proportional to the kinase activity.
-
Data Analysis: a. Calculate the percent inhibition for each concentration of the test compound relative to a DMSO control. b. Determine the IC50 value by fitting the dose-response data to a four-parameter logistic curve.
Adenosine Receptor Antagonists
Derivatives of this compound have also been explored as antagonists of adenosine receptors, particularly the A2A and A2B subtypes.[21] These receptors are implicated in various physiological processes, and their modulation has therapeutic potential in areas such as neurodegenerative diseases and immuno-oncology.[22]
Mechanism of Action
Adenosine, an endogenous nucleoside, activates G-protein coupled adenosine receptors. The A2A and A2B receptor subtypes are coupled to Gs proteins, and their activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[21] In the context of the tumor microenvironment, elevated adenosine levels can suppress the anti-tumor immune response.
This compound-based antagonists competitively bind to the A2A and/or A2B adenosine receptors, preventing their activation by adenosine. This blockade inhibits the production of cAMP and can restore the function of immune cells, such as T cells, within the tumor microenvironment.[21]
Quantitative Data: Adenosine Receptor Antagonism
Quantitative data for the adenosine receptor antagonist activity of this compound derivatives is an active area of research. The table below will be populated as more data becomes publicly available.
| Compound | Receptor Subtype | Assay Type | Ki (nM) or IC50 (nM) | Reference |
| To be determined | A2A | Binding | TBD | |
| To be determined | A2B | Binding | TBD |
Experimental Protocols
This protocol describes a competitive radioligand binding assay to determine the affinity (Ki) of a test compound for a specific adenosine receptor subtype.[23][24][25]
Materials:
-
Cell membranes expressing the human adenosine receptor of interest (e.g., A2A)
-
Radioligand specific for the receptor subtype (e.g., [3H]CGS 21680 for A2A)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Non-specific binding control (e.g., 10 µM NECA)
-
Test compound in DMSO
-
96-well filter plates (GF/B or GF/C)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Compound Dilution: Prepare serial dilutions of the test compound in assay buffer.
-
Assay Setup (in a 96-well plate):
-
Total Binding Wells: Add assay buffer, radioligand, and cell membranes.
-
Non-specific Binding Wells: Add the non-specific binding control, radioligand, and cell membranes.
-
Test Compound Wells: Add the serially diluted test compound, radioligand, and cell membranes.
-
-
Incubation: Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.
-
Termination and Filtration: Terminate the binding reaction by rapid vacuum filtration through the filter plate. Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Detection: Dry the filter plate, add scintillation cocktail to each well, and measure the radioactivity using a scintillation counter.
-
Data Analysis: a. Calculate Specific Binding = Total Binding - Non-specific Binding. b. Determine the IC50 value by plotting the percentage of specific binding against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve. c. Calculate the Ki value using the Cheng-Prusoff equation.
Conclusion
The this compound scaffold has proven to be a highly valuable starting point for the development of a diverse range of therapeutic agents. The derivatives have demonstrated potent and specific mechanisms of action as non-nucleoside reverse transcriptase inhibitors, kinase inhibitors, and adenosine receptor antagonists. The detailed methodologies and quantitative data presented in this guide are intended to serve as a valuable resource for researchers and drug development professionals, facilitating the continued exploration and optimization of this promising class of compounds for the treatment of viral infections, cancer, and other diseases.
References
- 1. This compound | 244768-32-9 | Benchchem [benchchem.com]
- 2. Rilpivirine - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. HIV-1 RT Inhibitors with a Novel Mechanism of Action: NNRTIs that Compete with the Nucleotide Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [Chemical characteristics, mechanism of action and antiviral activity of etravirine] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Rilpivirine Hydrochloride? [synapse.patsnap.com]
- 7. nbinno.com [nbinno.com]
- 8. Rilpivirine - BioPharma Notes [biopharmanotes.com]
- 9. researchgate.net [researchgate.net]
- 10. Etravirine - Wikipedia [en.wikipedia.org]
- 11. [Mechanism of action and pharmacokinetics of rilpivirine] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Design, synthesis and molecular modeling study of certain VEGFR-2 inhibitors based on thienopyrimidne scaffold as cancer targeting agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Discovery of Novel Pyrimidine Based Small Molecule Inhibitors as VEGFR-2 Inhibitors: Design, Synthesis, and Anti-cancer Studies | Bentham Science [eurekaselect.com]
- 17. Design, Synthesis, and Biological Evaluation of a Novel VEGFR-2 Inhibitor Based on a 1,2,5-Oxadiazole-2-Oxide Scaffold with MAPK Signaling Pathway Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. bpsbioscience.com [bpsbioscience.com]
- 21. Design, synthesis, and biological evaluation of triazole-pyrimidine-methylbenzonitrile derivatives as dual A2A/A2B adenosine receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Adenosine receptor antagonists: Recent advances and therapeutic perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
- 24. benchchem.com [benchchem.com]
- 25. Assay in Summary_ki [bindingdb.org]
The Pivotal Role of 4-((4-Chloropyrimidin-2-yl)amino)benzonitrile in the Synthesis of Rilpivirine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the critical function of the intermediate, 4-((4-chloropyrimidin-2-yl)amino)benzonitrile, in the synthesis of the non-nucleoside reverse transcriptase inhibitor (NNRTI), Rilpivirine. Rilpivirine is a key therapeutic agent in the management of HIV-1 infection.[1] This document provides a comprehensive overview of the synthetic pathways, detailed experimental protocols, and quantitative data to support process optimization and further research in antiviral drug development.
Introduction to Rilpivirine and its Synthesis
Rilpivirine, with the chemical name (E)-4-((4-((4-(2-cyanovinyl)-2,6-dimethylphenyl)amino)pyrimidin-2-yl)amino)benzonitrile, is a highly potent second-generation NNRTI.[1] Its synthesis is a multi-step process, with the formation of the diarylpyrimidine core being a crucial phase. The overall synthesis of Rilpivirine is primarily divided into three key stages: the synthesis of the (E)-3-(4-amino-3,5-dimethylphenyl)acrylonitrile hydrochloride intermediate, the synthesis of the this compound intermediate, and the final condensation of these two fragments to yield Rilpivirine.[2]
The intermediate, this compound, serves as a cornerstone in this synthetic strategy. Its activated chloro-group on the pyrimidine ring is susceptible to nucleophilic substitution by the amino group of the second intermediate, (E)-3-(4-amino-3,5-dimethylphenyl)acrylonitrile, thereby forming the central diarylpyrimidine scaffold of the Rilpivirine molecule.
Synthesis of the Key Intermediate: this compound
The synthesis of this compound (Intermediate 3) is a critical step that has been a focus of process optimization to improve overall yield and efficiency.[1][3] One common and effective pathway involves the chlorination of a hydroxyl precursor, 4-((4-hydroxypyrimidin-2-yl)amino)benzonitrile (compound 13).[1]
Synthesis of 4-((4-hydroxypyrimidin-2-yl)amino)benzonitrile (Compound 13)
A prevalent method for the synthesis of compound 13 involves the reaction of 2-methylthio-4-pyrimidinone with p-aminobenzonitrile.[1]
Experimental Protocol: Synthesis of 4-((4-hydroxypyrimidin-2-yl)amino)benzonitrile (13) [1]
-
Reagents: 2-methylthio-4-pyrimidinone (10 g, 70 mmol), p-aminobenzonitrile (9.14 g, 77 mmol).
-
Procedure:
-
The starting materials are combined and stirred under an inert atmosphere.
-
The reaction mixture is heated to 160 °C for 2 hours.
-
The temperature is then increased to 180 °C and maintained for an additional 4 hours.
-
After cooling to room temperature, N,N-dimethylformamide is added to the mixture.
-
The mixture is subjected to ultrasonic vibration for 30 minutes.
-
The resulting solid is collected by filtration, washed with acetonitrile and dichloromethane, and dried under vacuum.
-
-
Yield: 10.3 g (70%) of 4-((4-hydroxypyrimidin-2-yl)amino)benzonitrile as a white solid.[1]
Chlorination to this compound (Intermediate 3)
The hydroxyl group of compound 13 is then converted to a chloro group using a chlorinating agent, typically phosphorus oxychloride (POCl₃), to yield the target intermediate.[1]
Experimental Protocol: Synthesis of this compound (3) [1][2]
-
Reagents: 4-((4-hydroxypyrimidin-2-yl)amino)benzonitrile (compound 13), phosphorus oxychloride (POCl₃), crushed ice, potassium carbonate.
-
Procedure:
-
Compound 13 is dissolved in phosphorus oxychloride at 0 °C.
-
The mixture is then refluxed for 1 hour.[2]
-
After completion, the reaction mixture is cooled to room temperature.
-
The cooled mixture is slowly poured into crushed ice and stirred for 30 minutes.
-
The resulting precipitate is collected by filtration.
-
The filter cake is dissolved in water, and the pH is adjusted to 7–8 with potassium carbonate.
-
The solid is again collected by filtration, washed with acetonitrile, and dried.
-
-
Spectroscopic Data: ¹H NMR (400 MHz, DMSO-d₆): δ 10.58 (s, 1H), 8.55 (d, J = 5.2 Hz, 1H), 7.87 (dd, 4H), 7.13 (d, J = 5.2 Hz, 1H); ESI-MS: m/z 231.2 [M+H]⁺.[1]
Final Condensation Step: Synthesis of Rilpivirine
The final step in the synthesis of Rilpivirine involves the nucleophilic substitution reaction between this compound and (2E)-3-(4-amino-3,5-dimethylphenyl)prop-2-enenitrile hydrochloride.[1][2]
Experimental Protocol: Synthesis of Rilpivirine (1) [1][2]
-
Reagents: (2E)-3-(4-amino-3,5-dimethylphenyl)prop-2-enenitrile hydrochloride (Intermediate 2), this compound (Intermediate 3), acetonitrile.
-
Procedure (Conventional Method):
-
Intermediates 2 and 3 are reacted in acetonitrile under reflux conditions.
-
The reaction is maintained for 69 hours.
-
-
Procedure (Microwave-Assisted Method): An optimized method utilizes microwave irradiation in acetonitrile at 140°C for 90 minutes.[4]
Quantitative Data Summary
The following tables summarize the quantitative data for the key synthetic steps.
Table 1: Synthesis of 4-((4-hydroxypyrimidin-2-yl)amino)benzonitrile (13)
| Parameter | Value | Reference |
| Starting Materials | 2-methylthio-4-pyrimidinone, p-aminobenzonitrile | [1] |
| Reaction Temperature | 160 °C for 2h, then 180 °C for 4h | [1] |
| Yield | 70% | [1] |
Table 2: Synthesis of this compound (3)
| Parameter | Value | Reference |
| Starting Material | 4-((4-hydroxypyrimidin-2-yl)amino)benzonitrile | [1] |
| Reagent | Phosphorus oxychloride (POCl₃) | [1] |
| Reaction Condition | Reflux for 1 hour | [2] |
| Yield | 89% | [1][2] |
| Melting Point | 209-210 °C | [1][2] |
Table 3: Synthesis of Rilpivirine (1)
| Parameter | Conventional Method | Microwave-Assisted Method | Reference |
| Starting Materials | Intermediate 2 and Intermediate 3 | Intermediate 2 and Intermediate 3 | [1][2] |
| Solvent | Acetonitrile | Acetonitrile | [1][2][4] |
| Reaction Condition | Reflux | 140 °C | [1][2][4] |
| Reaction Time | 69 hours | 90 minutes | [1][2][4] |
| Yield | 68.6% | 71% | [1][2][4] |
Visualized Synthetic Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate the logical flow of the synthesis of Rilpivirine, with a focus on the formation of the key intermediate, this compound.
Caption: Synthetic pathway of Rilpivirine.
Caption: Experimental workflow for Intermediate 3.
Conclusion
The synthesis of this compound is a pivotal step in the overall production of Rilpivirine. The efficiency of this step significantly impacts the total yield of the final active pharmaceutical ingredient. The detailed protocols and quantitative data presented in this guide offer valuable insights for researchers and professionals in the field of drug development, enabling process optimization and the exploration of novel synthetic routes. The use of microwave-assisted synthesis in the final condensation step highlights a promising avenue for reducing reaction times and improving yields, contributing to more efficient and cost-effective manufacturing of this vital antiretroviral medication.
References
The Pivotal Role of 4-((4-Chloropyrimidin-2-yl)amino)benzonitrile in the Synthesis and Biological Exploration of Diarylpyrimidine Derivatives
For Immediate Release
This technical guide delves into the diverse biological activities of diarylpyrimidine (DAPY) derivatives synthesized from the key intermediate, 4-((4-chloropyrimidin-2-yl)amino)benzonitrile. This versatile scaffold has given rise to a plethora of compounds with significant therapeutic potential, ranging from antiviral and anticancer to anti-inflammatory agents. This document provides researchers, scientists, and drug development professionals with a consolidated overview of their quantitative biological data, detailed experimental methodologies, and the underlying signaling pathways.
Introduction
Diarylpyrimidine derivatives represent a privileged scaffold in medicinal chemistry, demonstrating a wide spectrum of biological activities. The synthetic accessibility and modular nature of these compounds, often originating from the precursor this compound, have made them a focal point of extensive research. This intermediate is notably crucial in the synthesis of non-nucleoside reverse transcriptase inhibitors (NNRTIs) like Rilpivirine, used in the treatment of HIV-1.[1][2] Beyond their antiviral properties, novel DAPY derivatives have shown potent activity as kinase inhibitors, microtubule destabilizers, and anti-inflammatory agents, highlighting the broad therapeutic window of this chemical class.[3][4][5]
Biological Activities of Diarylpyrimidine Derivatives
The biological effects of diarylpyrimidine derivatives are diverse, with significant findings in oncology, virology, and immunology. The substitution patterns on the aryl rings and the pyrimidine core dictate the specific molecular targets and the resulting pharmacological response.[6]
Anticancer Activity
A significant body of research has focused on the anticancer properties of DAPY derivatives. These compounds have been shown to exert their effects through various mechanisms, including the inhibition of kinases crucial for cancer cell proliferation and survival, and the disruption of microtubule dynamics.
Kinase Inhibition: Several diarylpyrimidine derivatives have been identified as potent inhibitors of protein kinases, which are often dysregulated in cancer.[7] For instance, certain 4,6-diaryl-substituted pyrimidines exhibit high inhibitory potency against phosphoinositide-3-kinases (PI3Ks), key enzymes in oncology.[3] The pyrazolo[3,4-d]pyrimidine scaffold, an analogue of the diarylpyrimidine core, is a known bioisostere of adenine and effectively mimics ATP binding in the hinge region of various kinases, including Aurora kinases and Polo-like kinases (PLK).[7][8]
Microtubule Destabilization: A series of novel diarylpyrimidine derivatives have been designed as microtubule destabilizers, acting as analogs of Combretastatin A-4 (CA-4).[4] These compounds inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis in cancer cells.[4]
Antiviral Activity
The most prominent application of diarylpyrimidine derivatives is in the development of antiviral agents, particularly for HIV-1. This compound is a key building block for the synthesis of Rilpivirine, a highly potent NNRTI.[1] These inhibitors bind to a hydrophobic pocket in the reverse transcriptase enzyme, inducing a conformational change that disrupts its catalytic activity and prevents viral replication.[1]
Anti-inflammatory and Anti-angiogenic Activities
Diarylpyrimidine derivatives have also demonstrated potential in treating inflammatory conditions and diseases driven by angiogenesis. Certain amino derivatives of diaryl pyrimidines and azolopyrimidines have been shown to inhibit the production of pro-inflammatory mediators like nitric oxide (NO) and interleukin-6 (IL-6).[5] Additionally, some diarylureas and diarylamides featuring an oxazolo[5,4-d]pyrimidine scaffold have been identified as inhibitors of angiogenesis, a critical process in tumor growth and metastasis.[9] These compounds were found to suppress the activation of PI3K and ERK 1/2 phosphorylation.[9]
Quantitative Biological Data
The following tables summarize the quantitative data for various diarylpyrimidine derivatives, showcasing their potency against different biological targets.
Table 1: Anticancer Activity of Diarylpyrimidine Derivatives
| Compound ID | Cancer Cell Line | Assay Type | IC50 (µM) | Reference |
| 11s | SGC-7901 | Antiproliferative (MTT) | 12.0 | [4] |
| HeLa | Antiproliferative (MTT) | 15.3 | [4] | |
| MCF-7 | Antiproliferative (MTT) | 16.7 | [4] | |
| 9k | A549 | Antiproliferative | 2.14 | [10] |
| HCT-116 | Antiproliferative | 3.59 | [10] | |
| PC-3 | Antiproliferative | 5.52 | [10] | |
| MCF-7 | Antiproliferative | 3.69 | [10] | |
| 13f | A549 | Antiproliferative | 1.98 | [10] |
| HCT-116 | Antiproliferative | 2.78 | [10] | |
| PC-3 | Antiproliferative | 4.27 | [10] | |
| MCF-7 | Antiproliferative | 4.01 | [10] | |
| 3b | C32 (Melanoma) | Cytotoxicity | 24.4 | [11] |
| A375 (Melanoma) | Cytotoxicity | 25.4 | [11] |
Table 2: Kinase Inhibitory Activity of Pyrimidine Derivatives
| Compound Class | Target Kinase | IC50 (µM) | Reference |
| Pyrimidine Derivatives | Aurora A | 0.0012 | [7] |
| Aurora B | 0.00037 | [7] | |
| PLK | 0.00083 | [7] | |
| Pyrazolo[3,4-d]pyrimidine | BTK | 0.00795 | [8] |
Experimental Protocols
This section outlines the methodologies for key experiments cited in the literature concerning the biological evaluation of diarylpyrimidine derivatives.
In Vitro Antiproliferative Assay (MTT Assay)
-
Cell Seeding: Human cancer cell lines (e.g., SGC-7901, HeLa, MCF-7) are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.[4]
-
Compound Treatment: The cells are then treated with various concentrations of the diarylpyrimidine derivatives and a positive control (e.g., Combretastatin A-4) for a specified period, typically 48 or 72 hours.[4][12]
-
MTT Addition: After the incubation period, 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in PBS is added to each well. The plates are then incubated for an additional 4 hours at 37°C.[4]
-
Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.[4]
-
Absorbance Measurement: The absorbance of each well is measured at a wavelength of 490 nm or 570 nm using a microplate reader.
-
IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.[4]
Tubulin Polymerization Inhibition Assay
-
Reaction Mixture Preparation: A reaction mixture containing tubulin (e.g., >99% pure from porcine brain), a polymerization buffer (e.g., 80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP, pH 6.9), and various concentrations of the test compound or a known inhibitor (e.g., colchicine) is prepared.
-
Initiation of Polymerization: The mixture is incubated at 37°C to initiate tubulin polymerization.
-
Fluorescence Monitoring: The polymerization of tubulin is monitored by measuring the increase in fluorescence of a reporter dye (e.g., DAPI) over time using a fluorescence spectrophotometer.
-
Data Analysis: The IC50 value is determined as the concentration of the compound that inhibits the extent of tubulin polymerization by 50% compared to the vehicle control.
Kinase Inhibition Assay
-
Assay Components: The assay is typically performed in a 96- or 384-well plate format and includes the target kinase, a suitable substrate (e.g., a peptide or protein), ATP, and the test compound.
-
Incubation: The reaction is initiated by the addition of ATP and incubated at a specific temperature (e.g., 30°C or room temperature) for a defined period.
-
Detection: The kinase activity is measured by quantifying the amount of phosphorylated substrate. This can be achieved through various detection methods, such as radiometric assays (using ³²P-ATP), fluorescence-based assays, or luminescence-based assays (e.g., ADP-Glo™ Kinase Assay).
-
IC50 Determination: The IC50 value is calculated from the dose-response curve of the compound's inhibitory effect on kinase activity.
Signaling Pathways and Experimental Workflows
The biological activities of diarylpyrimidine derivatives are mediated through their interaction with specific cellular signaling pathways. The following diagrams, generated using Graphviz, illustrate these pathways and a typical workflow for drug discovery and evaluation.
Caption: Anticancer mechanisms of diarylpyrimidine derivatives.
References
- 1. This compound | 244768-32-9 | Benchchem [benchchem.com]
- 2. clearsynth.com [clearsynth.com]
- 3. Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and bioevaluation of diarylpyrimidine derivatives as novel microtubule destabilizers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Amino Derivatives of Diaryl Pyrimidines and Azolopyrimidines as Protective Agents against LPS-Induced Acute Lung Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Diarylureas and Diarylamides with Oxazolo[5,4-d]pyrimidine Scaffold as Angiogenesis Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
Spectroscopic Profile of 4-((4-Chloropyrimidin-2-yl)amino)benzonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available spectroscopic data for the key pharmaceutical intermediate, 4-((4-Chloropyrimidin-2-yl)amino)benzonitrile (CAS No: 244768-32-9). This compound is a critical building block in the synthesis of the non-nucleoside reverse transcriptase inhibitor, rilpivirine. This document summarizes nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopy data. Detailed experimental protocols and a logical workflow for spectroscopic analysis are also presented.
Spectroscopic Data Summary
The following tables summarize the quantitative spectroscopic data obtained for this compound.
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |
| 10.58 | Singlet | - | 1H | -NH- |
| 8.55 | Doublet | 5.2 | 1H | Pyrimidine C6-H |
| 7.87 | Doublet | 8.8 | 2H | Benzonitrile C2-H, C6-H |
| 7.87 | Doublet | 8.8 | 2H | Benzonitrile C3-H, C5-H |
| 7.13 | Doublet | 5.2 | 1H | Pyrimidine C5-H |
Note: The original source describes the benzonitrile protons as a doublet of doublets for four protons. Based on the expected A₂B₂ system for a 1,4-disubstituted benzene ring, this has been interpreted as two distinct doublets with likely very similar chemical shifts.
Table 2: Mass Spectrometry Data
| Technique | Ionization Mode | Mass-to-Charge Ratio (m/z) | Ion |
| ESI-MS | Positive | 231.2 | [M+H]⁺ |
Table 3: Other Spectroscopic Data
| Technique | Data |
| ¹³C NMR | Data not available in the reviewed literature. |
| IR Spectroscopy | Data not available in the reviewed literature. |
Experimental Protocols
The data presented in this guide are based on the synthesis and characterization of this compound as described in the scientific literature.[1]
Synthesis of this compound
The title compound was synthesized by the chlorination of 4-((4-hydroxypyrimidin-2-yl)amino)benzonitrile. The hydroxyl-substituted precursor was treated with phosphorus oxychloride (POCl₃) under reflux conditions. Following the reaction, the mixture was cooled and carefully poured onto crushed ice. The pH of the resulting aqueous solution was adjusted to 7-8 with potassium carbonate, leading to the precipitation of the product. The solid was then filtered, washed with acetonitrile, and dried to yield this compound as a white solid.[1]
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy The ¹H NMR spectrum was recorded on a 400 MHz spectrometer. The sample was dissolved in deuterated dimethyl sulfoxide (DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to a standard internal reference.
Mass Spectrometry (MS) The mass spectrum was obtained using electrospray ionization (ESI) in positive ion mode. The analysis confirmed the molecular weight of the compound, with the protonated molecule [M+H]⁺ being observed.[1]
Visualized Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the spectroscopic characterization of a synthesized organic compound like this compound.
Caption: Workflow for Spectroscopic Analysis.
References
An In-depth Technical Guide to the Thermostability and Decomposition of 4-((4-Chloropyrimidin-2-yl)amino)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal stability and decomposition profile of 4-((4-Chloropyrimidin-2-yl)amino)benzonitrile, a key intermediate in the synthesis of various pharmaceutical compounds. Understanding the thermal properties of this molecule is critical for ensuring safety, optimizing process conditions, and maintaining product quality in drug development and manufacturing.
Thermal Stability and Decomposition Data
The thermal stability of this compound has been characterized, with key data points summarized below. It is important to note that while a specific decomposition temperature is reported, detailed public data from techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are limited. The information presented here is based on available product specifications and literature on analogous compounds.
Table 1: Summary of Thermal Properties for this compound
| Parameter | Value | Method | Notes |
| Melting Point | 209–210°C[1] | Not Specified | |
| Decomposition Temperature | Decomposes above 210°C[1] | Not Specified | Exothermic degradation has been noted[1]. |
| Purity (by HPLC) | >98% | High-Performance Liquid Chromatography | |
| Storage Temperature | 2-8°C[2] | Not Applicable | Recommended for long-term storage to prevent degradation. |
Experimental Protocols
The following sections detail the standard experimental methodologies for evaluating the thermostability and decomposition of pharmaceutical intermediates like this compound.
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)
Simultaneous TGA-DSC analysis is a powerful technique to assess thermal stability by measuring changes in mass and heat flow as a function of temperature.[3][4][5]
Objective: To determine the onset temperature of decomposition, mass loss during decomposition, and the associated heat flow (endothermic or exothermic).
Instrumentation: A simultaneous thermal analyzer (TGA/DSC) is employed.
Experimental Procedure:
-
Sample Preparation: A small amount of the sample (typically 3-5 mg) is accurately weighed into an appropriate crucible (e.g., alumina or platinum).
-
Instrument Setup:
-
The sample is placed in the TGA/DSC furnace.
-
An inert purge gas, such as nitrogen or argon, is passed through the furnace at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.
-
-
Thermal Program: The sample is heated at a constant rate, typically 10°C/min, over a specified temperature range (e.g., from ambient to 400°C).
-
Data Acquisition: The instrument continuously records the sample weight and the differential heat flow between the sample and a reference crucible.
-
Data Analysis:
-
The TGA curve (weight vs. temperature) is analyzed to determine the onset temperature of weight loss, which indicates the start of decomposition.
-
The DSC curve (heat flow vs. temperature) is analyzed to identify endothermic (e.g., melting) or exothermic (e.g., decomposition) events. The peak temperature and the area under the peak (enthalpy) are calculated.
-
Accelerating Rate Calorimetry (ARC)
ARC is an adiabatic calorimetry technique used to study the thermal runaway potential of a substance under worst-case thermal scenarios.[6][7]
Objective: To determine the onset temperature of self-heating, the time to maximum rate of decomposition, and the pressure generated during decomposition.
Instrumentation: An Accelerating Rate Calorimeter.
Experimental Procedure:
-
Sample Preparation: A known amount of the sample is placed in a robust, sealed container (a "bomb").
-
Heat-Wait-Search Mode:
-
The sample is heated to a starting temperature.
-
The instrument then enters a "wait" period to allow for thermal equilibration.
-
During the "search" phase, the instrument monitors the sample's temperature for any self-heating.
-
-
Exotherm Detection: If the rate of self-heating exceeds a predefined threshold (e.g., 0.02°C/min), the instrument switches to an adiabatic mode.
-
Adiabatic Tracking: In this mode, the surrounding heaters match the sample's temperature, preventing any heat loss to the environment. The temperature and pressure of the sample are continuously recorded as the decomposition reaction accelerates.
-
Data Analysis: The data is used to determine key safety parameters such as the onset temperature of the exothermic reaction, the adiabatic temperature rise, and the pressure rise rate.
Potential Decomposition Pathway and Products
Anticipated Gaseous Decomposition Products may include:
-
Hydrogen cyanide (HCN)
-
Ammonia (NH₃)
-
Hydrogen chloride (HCl)
-
Various nitriles and aromatic fragments
Under oxidative conditions, the formation of oxides of carbon (CO, CO₂) and nitrogen (NOx) would also be expected.
Visualizations
Experimental Workflow for Thermal Hazard Assessment
Caption: Workflow for assessing thermal stability and hazards.
Proposed Thermal Decomposition Logic
Caption: A logical flow for the proposed thermal decomposition.
Conclusion
This compound exhibits thermal decomposition at temperatures exceeding 210°C, which is accompanied by an exothermic release of energy. This thermal profile necessitates careful handling and precise temperature control during its use as a pharmaceutical intermediate. The experimental protocols outlined in this guide provide a framework for a thorough thermal hazard assessment. Further studies employing techniques such as TGA-MS or TGA-FTIR are recommended to definitively identify the decomposition products and further elucidate the decomposition mechanism. This information is paramount for developing safe and robust manufacturing processes for pharmaceuticals derived from this important building block.
References
- 1. This compound | 244768-32-9 | Benchchem [benchchem.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. Applications of Simultaneous TGA-DSC in Pharmaceutical Formulation Development [cn-henven.com]
- 4. azom.com [azom.com]
- 5. mt.com [mt.com]
- 6. belmontscientific.com [belmontscientific.com]
- 7. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 8. Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Thermal Decomposition Path—Studied by the Simultaneous Thermogravimetry Coupled with Fourier Transform Infrared Spectroscopy and Quadrupole Mass Spectrometry—Of Imidazoline/Dimethyl Succinate Hybrids and Their Biological Characterization - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of 4-((4-Chloropyrimidin-2-yl)amino)benzonitrile from 4-Aminobenzamide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the synthesis of 4-((4-Chloropyrimidin-2-yl)amino)benzonitrile, a key intermediate in the manufacturing of antiviral agents like Rilpivirine.[1][2] The primary method outlined is a one-pot synthesis starting from 4-aminobenzamide, which offers advantages in terms of operational safety and cost-effectiveness by avoiding the isolation of the intermediate 4-aminobenzonitrile.[3] An alternative two-step protocol is also described.
Method 1: One-Pot Synthesis from 4-Aminobenzamide
This efficient method combines the formation of the pyrimidinylamino linkage and the dehydration of the benzamide to a benzonitrile in a single reaction vessel.[3]
Reaction Scheme:
-
Step 1: Condensation: 4-Aminobenzamide reacts with 2,4-dichloropyrimidine.
-
Step 2: Dehydration and Chlorination: The intermediate undergoes simultaneous dehydration of the amide to a nitrile and chlorination of the pyrimidine ring using a dehydrating/chlorinating agent.
Experimental Protocol:
-
Reaction Setup: In a reaction flask equipped with a reflux condenser and a stirrer, suspend 4-aminobenzamide (10g) in a suitable solvent.
-
Condensation: Slowly add 2,4-dichloropyrimidine to the suspension.
-
Dehydration and Chlorination: Add phosphorus oxychloride (POCl₃) (60-80g) dropwise to the reaction mixture.[3]
-
Reaction: Heat the mixture to 80-90°C and maintain for 1 hour, or until the reaction is complete as monitored by a suitable technique (e.g., TLC or HPLC).[3]
-
Work-up:
Quantitative Data Summary
| Parameter | Value | Reference |
| Starting Material | 4-Aminobenzamide | [3] |
| Key Reagents | 2,4-Dichloropyrimidine, Phosphorus Oxychloride | [3] |
| Reaction Temperature | 80-90 °C | [3] |
| Reaction Time | 1 hour | [3] |
| Product Purity | > 99.5% | [3] |
| Single Impurity | < 0.1% | [3] |
Process Workflow
Caption: Workflow for the one-pot synthesis.
Method 2: Two-Step Synthesis via 4-Aminobenzonitrile
This alternative route involves the initial preparation of 4-aminobenzonitrile from 4-aminobenzamide, followed by a coupling reaction with a dichloropyrimidine.
Step 1: Dehydration of 4-Aminobenzamide to 4-Aminobenzonitrile
Reaction Scheme: The amide group of 4-aminobenzamide is dehydrated to a nitrile using a suitable dehydrating agent like thionyl chloride.[4]
Experimental Protocol:
-
Reaction Setup: In a reaction flask equipped with a reflux condenser cooled by brine, add 4-aminobenzamide (102g, 0.75 mol) and toluene (510g).[4]
-
Reagent Addition: Heat the mixture to 90-100°C and slowly add thionyl chloride (205g, 1.72 mol) dropwise.[4] Note: This reaction produces HCl and SO₂ gas, which should be appropriately trapped.
-
Reaction: Maintain the temperature until all the starting material dissolves and gas evolution ceases.[4]
-
Work-up:
-
Cool the reaction mixture to 50-60°C.
-
Add water for hydrolysis to remove the amino-protecting group formed during the reaction.[4]
-
Isolate the 4-aminobenzonitrile product through standard extraction and purification procedures.
-
Step 2: Buchwald-Hartwig Amination
Reaction Scheme: 4-Aminobenzonitrile is coupled with 2,4-dichloropyrimidine in a palladium-catalyzed Buchwald-Hartwig amination reaction.[5][6][7] This reaction is highly regioselective, with the amino group preferentially attacking the C2 position of 2,4-dichloropyrimidine.[8]
Experimental Protocol:
-
Reaction Setup: To a reaction vessel, add 4-aminobenzonitrile, 2,4-dichloropyrimidine, a palladium catalyst (e.g., Pd(OAc)₂), a suitable phosphine ligand (e.g., X-Phos), and a base (e.g., KOt-Bu) in an appropriate solvent (e.g., toluene or THF).[9]
-
Reaction: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) until the starting materials are consumed, as monitored by TLC or HPLC.
-
Work-up:
-
Cool the reaction mixture and filter to remove the catalyst and inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography or recrystallization to obtain the final product.
-
Signaling Pathway and Logical Relationship Diagram
Caption: Two-step synthesis pathway.
References
- 1. This compound | 244768-32-9 | Benchchem [benchchem.com]
- 2. clearsynth.com [clearsynth.com]
- 3. CN102731414B - Method for preparing 4-[(4-chloro-2-pyrimidinyl) amino] cyanophenyl - Google Patents [patents.google.com]
- 4. Preparation method of aminobenzonitrile - Eureka | Patsnap [eureka.patsnap.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. The Buchwald-Hartwig Amination After 25 Years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
Application Notes and Protocols: 4-((4-Chloropyrimidin-2-yl)amino)benzonitrile in Antiviral Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-((4-Chloropyrimidin-2-yl)amino)benzonitrile is a pyrimidine derivative that has garnered significant attention in medicinal chemistry.[1] Its primary importance in antiviral research lies in its role as a crucial intermediate in the synthesis of potent antiviral agents, most notably the non-nucleoside reverse transcriptase inhibitors (NNRTIs).[1] This document provides a comprehensive overview of its application, synthesis, and the antiviral properties of the compounds derived from it. While the direct antiviral activity of this compound is not extensively documented, its structural contribution to final drug candidates is paramount.
Chemical Properties and Synthesis
This compound is a white solid with the molecular formula C₁₁H₇ClN₄ and a molecular weight of 230.65 g/mol .[1] It features a chloropyrimidine ring linked to a benzonitrile moiety through an amino bridge.[1]
A common synthetic route involves the chlorination of 4-((4-hydroxypyrimidin-2-yl)amino)benzonitrile using a chlorinating agent like phosphorus oxychloride (POCl₃).[1]
Application in Antiviral Drug Development
The principal application of this compound is as a key building block in the synthesis of diarylpyrimidine (DAPY) derivatives.[1][2] These derivatives are a class of NNRTIs effective against Human Immunodeficiency Virus Type 1 (HIV-1).[1]
Role in the Synthesis of Rilpivirine
A prominent example of a drug synthesized using this intermediate is Rilpivirine, an FDA-approved medication for the treatment of HIV-1 infection.[1][3] this compound serves as a critical precursor in a nucleophilic aromatic substitution reaction to form the core structure of Rilpivirine.[1]
Mechanism of Action of Derived Antivirals (NNRTIs)
Derivatives of this compound, such as Rilpivirine, function as non-nucleoside reverse transcriptase inhibitors.[1][3] They bind to a non-essential site on the HIV-1 reverse transcriptase enzyme, inducing a conformational change that inhibits its function.[1] This allosteric inhibition prevents the conversion of viral RNA into DNA, a crucial step in the HIV replication cycle.[1]
Quantitative Data
| Property | Value | Reference |
| Molecular Formula | C₁₁H₇ClN₄ | [1][4] |
| Molecular Weight | 230.65 g/mol | [1] |
| CAS Number | 244768-32-9 | [1] |
| Appearance | White solid | [1] |
| Melting Point | 209–210°C | [1] |
| Primary Application | Intermediate in the synthesis of NNRTIs (e.g., Rilpivirine) | [1][2] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is based on the chlorination of the corresponding hydroxyl-pyrimidine derivative.[1]
Materials:
-
4-((4-hydroxypyrimidin-2-yl)amino)benzonitrile
-
Phosphorus oxychloride (POCl₃)
-
Toluene
-
Reaction flask with reflux condenser
-
Stirring apparatus
-
Heating mantle
-
Ice bath
-
Filtration apparatus
Procedure:
-
In a reaction flask, suspend 4-((4-hydroxypyrimidin-2-yl)amino)benzonitrile in toluene.
-
Slowly add phosphorus oxychloride (molar ratio of substrate to POCl₃ is typically 1:3) to the suspension while stirring.[1]
-
Heat the reaction mixture to 70°C and maintain this temperature for 6-8 hours.[1]
-
Monitor the reaction progress using a suitable analytical technique (e.g., TLC or HPLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully quench the excess POCl₃ by slowly adding the reaction mixture to ice-cold water.
-
The product will precipitate as a solid.
-
Collect the solid by filtration and wash with cold water.
-
Dry the product under vacuum to obtain this compound. The expected yield is typically in the range of 68-72%.[1]
Protocol 2: Synthesis of Rilpivirine using this compound
This protocol describes the nucleophilic aromatic substitution reaction to form the core of Rilpivirine.[1]
Materials:
-
This compound
-
4-((E)-2-cyanovinyl)-2,6-dimethylaniline hydrochloride
-
Acetonitrile
-
A suitable base (e.g., triethylamine)
-
Reaction flask with reflux condenser
-
Stirring apparatus
-
Heating mantle
Procedure:
-
To a solution of 4-((E)-2-cyanovinyl)-2,6-dimethylaniline hydrochloride in acetonitrile, add a suitable base (e.g., triethylamine) to neutralize the hydrochloride.
-
Add this compound to the reaction mixture.
-
Heat the mixture to reflux and maintain for several hours, monitoring the reaction by TLC or HPLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product, Rilpivirine, may precipitate out of the solution or can be isolated by standard workup procedures including extraction and crystallization.
Visualizations
Caption: Synthesis pathway of Rilpivirine from its precursors.
Caption: Mechanism of action of Non-Nucleoside Reverse Transcriptase Inhibitors.
Conclusion
This compound is a vital intermediate in the synthesis of a new generation of antiviral drugs, particularly NNRTIs for HIV-1. While it may not possess significant direct antiviral activity itself, its role in the construction of complex and potent antiviral molecules like Rilpivirine is indispensable for modern drug discovery and development. The protocols and information provided herein serve as a valuable resource for researchers in the field of antiviral therapy.
References
- 1. This compound | 244768-32-9 | Benchchem [benchchem.com]
- 2. clearsynth.com [clearsynth.com]
- 3. Benzonitrile, 4-((4-((4-((1E)-2-cyanoethenyl)-2,6-dimethylphenyl)amino)-2-pyrimidinyl)amino)- | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 4. 4-[(4-Chloro-2-pyrimidinyl)amino]benzonitrile [lgcstandards.com]
Application Notes and Protocols: The Strategic Use of 4-((4-Chloropyrimidin-2-yl)amino)benzonitrile in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-((4-Chloropyrimidin-2-yl)amino)benzonitrile is a pivotal chemical intermediate in the synthesis of a diverse range of bioactive molecules. Its unique structure, featuring a reactive chloropyrimidine core and a versatile benzonitrile moiety, makes it a valuable building block in the development of targeted therapeutics. This document provides detailed application notes and experimental protocols for the use of this intermediate, with a focus on the synthesis of antiviral agents and kinase inhibitors. Quantitative data is summarized for clarity, and key experimental workflows and signaling pathways are visualized to facilitate understanding and application in a research and development setting.
Chemical Properties and Data
This compound is a stable, solid compound with the following properties:
| Property | Value | Reference |
| CAS Number | 244768-32-9 | [1][2] |
| Molecular Formula | C₁₁H₇ClN₄ | [1][2] |
| Molecular Weight | 230.65 g/mol | [1] |
| Appearance | White solid | [1] |
| Melting Point | 209–210°C | [1] |
| Purity (by HPLC) | >98% | |
| Storage | 2-8°C, protected from light and moisture | |
| Solubility | Soluble in organic solvents such as DMF, DMSO, and chlorinated hydrocarbons. | |
| ESI-MS | m/z 231.2 [M+H]⁺ | [1] |
Applications in Pharmaceutical Synthesis
This intermediate is a cornerstone in the synthesis of diarylpyrimidine derivatives, a class of compounds with significant therapeutic potential.
Antiviral Agents: Synthesis of Rilpivirine
This compound is a key precursor in the synthesis of Rilpivirine, a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infection. The synthesis involves a nucleophilic aromatic substitution reaction.
Experimental Protocols
Synthesis of this compound
A common and efficient method for the synthesis of the title compound is through the chlorination of its hydroxy-pyrimidine precursor.
Reaction Scheme:
Protocol:
-
To a reaction vessel, add 4-((4-hydroxypyrimidin-2-yl)amino)benzonitrile (1 equivalent).
-
Slowly add phosphorus oxychloride (POCl₃) (3 equivalents) at 0°C.
-
Heat the reaction mixture to 70°C and stir for 6-8 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Slowly quench the reaction by pouring it into ice-water.
-
Filter the resulting precipitate and wash with cold water.
-
Dry the solid under vacuum to obtain this compound.
Quantitative Data:
| Parameter | Value | Reference |
| Yield | 68-72% | [1] |
| Purity | >98% (by HPLC) |
Synthesis of Diarylpyrimidine Kinase Inhibitors
The following is a general protocol for the synthesis of diaminopyrimidine-based kinase inhibitors, which can be adapted for specific targets. This involves a nucleophilic aromatic substitution reaction between this compound and a substituted aniline.
Reaction Scheme:
Protocol:
-
In a reaction flask, dissolve this compound (1 equivalent) and the desired substituted aniline (1.1 equivalents) in a suitable solvent (e.g., isopropanol, DMF).
-
Add a base, such as N,N-diisopropylethylamine (DIPEA) or potassium carbonate (2-3 equivalents).
-
Heat the reaction mixture to reflux (typically 80-120°C) and stir for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture to room temperature.
-
If a precipitate forms, filter and wash with a suitable solvent (e.g., ethanol, ether).
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate or dichloromethane/methanol).
-
Characterize the final product by NMR, Mass Spectrometry, and HPLC to confirm its structure and purity.
Quantitative Data for Representative FAK Inhibitor Synthesis:
| Compound | FAK IC₅₀ (nM) | A549 IC₅₀ (nM) | MDA-MB-231 IC₅₀ (nM) | Reference |
| Compound A12 | - | 130 | 94 | [3] |
Visualization of Workflows and Signaling Pathways
Experimental Workflow: Synthesis of Diarylpyrimidine Kinase Inhibitors
Synthesis workflow for diarylpyrimidine kinase inhibitors.
Signaling Pathway: Epidermal Growth Factor Receptor (EGFR) Pathway
Many diaminopyrimidine-based kinase inhibitors target the EGFR signaling pathway, which is crucial in cell proliferation and survival.[4][5][6]
Simplified EGFR signaling pathway and inhibition.
Signaling Pathway: JAK-STAT Pathway
Rilpivirine, synthesized from the title intermediate, has been shown to affect the JAK-STAT signaling pathway.[7] This pathway is critical for immune response and cell growth.
Overview of the JAK-STAT signaling pathway.
Conclusion
This compound is a highly valuable and versatile intermediate for the synthesis of pharmaceutically active compounds. The protocols and data presented herein provide a solid foundation for its application in the development of novel antiviral agents and kinase inhibitors. The provided visualizations of synthetic workflows and biological pathways are intended to aid researchers in the strategic design and execution of their research endeavors. Further exploration of this intermediate's reactivity and its application in the synthesis of other therapeutic agents is a promising area for future research.
References
- 1. This compound | 244768-32-9 | Benchchem [benchchem.com]
- 2. americanelements.com [americanelements.com]
- 3. Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. creative-diagnostics.com [creative-diagnostics.com]
Application Note: Suzuki-Miyaura Cross-Coupling for the Synthesis of 2,4-Disubstituted Pyrimidine Derivatives
Introduction
The pyrimidine scaffold is a fundamental heterocyclic motif present in a vast array of biologically active compounds and approved pharmaceuticals, including anticancer and antiviral agents.[1][2][3] The functionalization of the pyrimidine core is therefore of critical interest to medicinal chemists and drug development professionals. The Suzuki-Miyaura cross-coupling reaction stands out as a powerful and versatile method for forming carbon-carbon bonds, enabling the arylation or vinylation of halogenated pyrimidines.[1][4] This application note details a representative protocol for the Suzuki coupling of 4-((4-Chloropyrimidin-2-yl)amino)benzonitrile with various arylboronic acids. The chlorine atom at the C4 position of the pyrimidine ring is susceptible to palladium-catalyzed cross-coupling, providing a robust pathway to novel 4-aryl-pyrimidine derivatives for screening libraries and lead optimization programs.[3]
Reaction Principle
The Suzuki-Miyaura coupling involves a palladium catalyst, typically in its Pd(0) oxidation state, which undergoes a catalytic cycle consisting of three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the pyrimidine ring to form a Pd(II) complex.[5]
-
Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium(II) complex, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.[5]
Maintaining an inert atmosphere is crucial, as the Pd(0) species and associated phosphine ligands are sensitive to oxidation, which can deactivate the catalyst and reduce reaction yields.[1]
Experimental Protocol
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials and Reagents
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2–1.5 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1–5 mol%)[1][2]
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0–3.0 equiv)[1]
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O, Toluene, DMF)[1][4]
-
Schlenk flask or similar reaction vessel
-
Magnetic stirrer and heating mantle
-
Inert gas supply (Argon or Nitrogen)
-
Standard glassware for work-up and purification
-
Ethyl acetate, water, brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Reaction Setup and Procedure
-
Inert Atmosphere Setup: Assemble a dry Schlenk flask containing a magnetic stir bar. Connect the flask to a Schlenk line and evacuate under vacuum, followed by backfilling with an inert gas (e.g., Argon). Repeat this cycle three times to ensure the exclusion of oxygen and moisture.[1]
-
Addition of Solids: Under a positive flow of inert gas, add this compound, the selected arylboronic acid, the palladium catalyst, and the base to the flask.[1]
-
Solvent Addition: Add the degassed solvent(s) via syringe. A common solvent system is a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).[4]
-
Reaction: Immerse the flask in a heating mantle and heat the mixture to the desired temperature (typically 80–110 °C) with vigorous stirring.[4][5]
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 2–24 hours).[1][5]
-
Work-up: Once complete, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and wash sequentially with water and brine.[1]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter the solution, and concentrate the filtrate under reduced pressure to obtain the crude product.[1]
-
Purification: Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure product.[1]
Data Presentation
The following table outlines representative reaction parameters for a generalized Suzuki coupling reaction. Researchers should optimize these conditions for each specific arylboronic acid used.
| Parameter | Value / Compound | Purpose |
| Reactant 1 | This compound | Electrophile (1.0 equiv) |
| Reactant 2 | Arylboronic Acid | Nucleophile (1.2–1.5 equiv) |
| Catalyst | Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | Catalyst (2–5 mol%) |
| Base | Potassium Carbonate (K₂CO₃) | Activates boronic acid (2.0–3.0 equiv) |
| Solvent | 1,4-Dioxane / Water (4:1) | Reaction Medium |
| Temperature | 90 °C | Thermal energy for reaction |
| Time | 4–18 h | Reaction duration |
| Atmosphere | Argon or Nitrogen | Prevents catalyst oxidation |
Visualizations
Chemical Reaction Scheme
The following diagram illustrates the general transformation in the Suzuki coupling of this compound.
Caption: General scheme for the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
This flowchart provides a step-by-step overview of the experimental procedure.
Caption: Step-by-step workflow for the Suzuki coupling experiment.
References
Application Notes and Protocols for Purity Assessment by High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
High-Performance Liquid Chromatography (HPLC) is an indispensable analytical technique in the pharmaceutical industry for determining the purity of drug substances and products.[1][2] It allows for the separation, identification, and quantification of the active pharmaceutical ingredient (API) from its impurities and degradation products.[1] This document provides detailed application notes and protocols for various HPLC methods used in purity assessment, including Reversed-Phase HPLC (RP-HPLC), Ion-Exchange Chromatography (IEX), Size-Exclusion Chromatography (SEC), and Chiral HPLC.
Principle of Chromatographic Purity Analysis
The core principle of HPLC involves separating components of a mixture based on their differential distribution between a liquid mobile phase and a solid stationary phase.[1] The choice of stationary and mobile phases determines the separation mechanism. Purity is often assessed using the area normalization method, where the area of the main peak is compared to the total area of all peaks in the chromatogram.[1][3]
Percent Purity Formula:
Percent Purity = (Area of the Main Peak / Total Area of All Peaks) x 100[1]
It's important to note that this calculation assumes all compounds have a similar response factor at the detection wavelength.[4] For more accurate quantification, especially for known impurities, a relative response factor (RRF) determined using reference standards is recommended.[3]
Experimental and Data Analysis Workflow
The logical workflow for conducting a purity analysis via HPLC, from sample preparation to the final report, is illustrated below.
Reversed-Phase HPLC (RP-HPLC) for Impurity Profiling
RP-HPLC is the most widely used technique for purity analysis of small molecule drugs due to its versatility and compatibility with a wide range of compounds.[5][6] It utilizes a non-polar stationary phase and a polar mobile phase.[1]
Application Note
This method is suitable for the separation of a moderately polar API from its less polar and more polar impurities. The use of a gradient elution allows for the effective separation of compounds with a wide range of polarities. A Diode Array Detector (DAD) is employed for peak purity analysis, which assesses the spectral homogeneity of a chromatographic peak.[7][8]
Experimental Protocol
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm (or UV max of API) |
| Injection Volume | 10 µL |
| Diluent | Water:Acetonitrile (50:50, v/v) |
Sample Preparation:
-
Standard Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the Reference Standard and transfer it to a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.[1]
-
Sample Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the sample and prepare it similarly to the Standard Solution.[1]
Procedure:
-
Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.[9]
-
Inject the diluent once as a blank to ensure no interference.[4]
-
Perform a System Suitability Test (SST) by injecting the Standard Solution five times.
-
Inject each Sample Solution in duplicate.[4]
Data Analysis:
-
Integrate all peaks in the chromatogram, excluding the solvent front.
-
Calculate the percentage purity using the area normalization formula.
-
Assess the peak purity of the main peak using the DAD software. The purity angle should be less than the purity threshold.[10]
Ion-Exchange Chromatography (IEX) for Purity of Biologics
Ion-exchange chromatography separates molecules based on their net surface charge.[11][12] It is a powerful technique for assessing the purity of charged biomolecules like proteins, polypeptides, and nucleic acids.[11] There are two types: anion-exchange (positively charged stationary phase) and cation-exchange (negatively charged stationary phase).[11]
Application Note
This protocol describes a cation-exchange method for the analysis of a monoclonal antibody (mAb) and its charge variants. Charge variants can arise from post-translational modifications and can impact the efficacy and stability of the product.
Experimental Protocol
Chromatographic Conditions:
| Parameter | Condition |
| Column | Weak Cation Exchange, 4.6 x 250 mm, 5 µm |
| Mobile Phase A | 20 mM Phosphate Buffer, pH 6.0 |
| Mobile Phase B | 20 mM Phosphate Buffer + 1 M NaCl, pH 6.0 |
| Gradient | 0% B to 50% B over 30 minutes |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 280 nm |
| Injection Volume | 20 µL |
Sample Preparation:
-
Buffer Exchange: If the protein sample is in a high-salt buffer, it must be exchanged into Mobile Phase A using a desalting column or dialysis.[13]
-
Sample Concentration: Adjust the sample concentration to approximately 1 mg/mL with Mobile Phase A.
-
Filter the sample through a 0.22 µm filter before injection.
Procedure:
-
Equilibrate the column with Mobile Phase A until a stable baseline is achieved.
-
Inject a blank (Mobile Phase A).
-
Inject the prepared sample.
Data Analysis:
-
Identify the main peak (major isoform) and any pre- or post-peaks (charge variants).
-
Calculate the percentage of each variant relative to the total peak area.
Size-Exclusion Chromatography (SEC) for Aggregate Analysis
Size-exclusion chromatography separates molecules based on their hydrodynamic size in solution.[14] It is the standard method for the detection and quantification of aggregates in biopharmaceuticals, which is a critical quality attribute as aggregates can affect product safety and efficacy.[15][16][17]
Application Note
This method is designed for the quantification of high molecular weight species (aggregates) and low molecular weight fragments in a monoclonal antibody preparation.
Experimental Protocol
Chromatographic Conditions:
| Parameter | Condition |
| Column | SEC, 7.8 x 300 mm, 300 Å pore size |
| Mobile Phase | 100 mM Phosphate Buffer, 200 mM NaCl, pH 6.8 |
| Flow Rate | 1.0 mL/min (Isocratic) |
| Column Temperature | 30 °C |
| Detection Wavelength | 280 nm |
| Injection Volume | 10 µL |
Sample Preparation:
-
Dilute the mAb sample to a concentration of 1 mg/mL using the mobile phase.
-
Gently mix to avoid inducing further aggregation.
-
Filter the sample through a 0.22 µm filter.
Procedure:
-
Equilibrate the column with the mobile phase for at least 30 minutes.
-
Inject a blank (mobile phase).
-
Inject the prepared sample.
Data Analysis:
-
The chromatogram will show peaks in order of decreasing molecular size: aggregates, monomer, and fragments.
-
Integrate the peaks and calculate the percentage of each species using area normalization.
Chiral HPLC for Enantiomeric Purity
For chiral drugs, which exist as enantiomers, it is crucial to control the enantiomeric purity as different enantiomers can have different pharmacological and toxicological effects.[18][19] Chiral HPLC uses a chiral stationary phase (CSP) to separate enantiomers.[9][18]
Application Note
This protocol is for the determination of the enantiomeric purity of a chiral API, quantifying the undesired enantiomer.
Experimental Protocol
Chromatographic Conditions:
| Parameter | Condition |
| Column | Polysaccharide-based CSP (e.g., Lux Cellulose-2), 4.6 x 250 mm, 5 µm |
| Mobile Phase | Ethanol:Diethylamine (100:0.5, v/v) |
| Flow Rate | 1.0 mL/min (Isocratic) |
| Column Temperature | 25 °C |
| Detection Wavelength | 230 nm |
| Injection Volume | 5 µL |
Sample Preparation:
-
Racemic Standard: Prepare a solution of the racemic mixture in the mobile phase to determine the retention times of both enantiomers.
-
Sample Solution: Prepare a solution of the API sample in the mobile phase at a suitable concentration.
Procedure:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.[9]
-
Inject a blank (mobile phase).
-
Inject the racemic standard to confirm the resolution between the enantiomers.
-
Inject the sample solution.
Data Analysis:
-
Integrate the peak areas for both enantiomers in the sample chromatogram.
-
Calculate the percentage of the undesired enantiomer.
Forced Degradation Studies
Forced degradation, or stress testing, is performed to demonstrate the specificity of a stability-indicating HPLC method.[20][21] The drug substance is subjected to stress conditions like acid and base hydrolysis, oxidation, heat, and light to produce degradation products.[22] The goal is to achieve 5-20% degradation of the active ingredient.[22]
General Protocols for Forced Degradation
-
Acid Hydrolysis: Prepare a 1 mg/mL solution of the drug substance. Add an equal volume of 0.1 N HCl. Heat if necessary. At specific time points, neutralize an aliquot with 0.1 N NaOH, dilute, and analyze by HPLC.[22]
-
Base Hydrolysis: Similar to acid hydrolysis, but using 0.1 N NaOH for degradation and 0.1 N HCl for neutralization.[22]
-
Oxidation: Treat the drug substance solution with 3% hydrogen peroxide. Analyze at various time points.[22]
-
Thermal Degradation: Expose the solid drug substance or a solution to elevated temperatures (e.g., 60-80 °C).[22]
-
Photolytic Degradation: Expose the drug substance (solid or solution) to a combination of visible and UV light. A control sample should be protected from light.[22]
The analytical method is considered "stability-indicating" if it can separate the API from all the degradation products formed under these stress conditions.[20]
References
- 1. benchchem.com [benchchem.com]
- 2. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 3. Related Substances (RS) Calculation in HPLC [pharmacalculation.com]
- 4. researchgate.net [researchgate.net]
- 5. pharmoutsourcing.com [pharmoutsourcing.com]
- 6. researchgate.net [researchgate.net]
- 7. pharmaguru.co [pharmaguru.co]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. benchchem.com [benchchem.com]
- 10. Peak Purity in Chromatography: Enhancing Analysis Accuracy | Separation Science [sepscience.com]
- 11. conductscience.com [conductscience.com]
- 12. harvardapparatus.com [harvardapparatus.com]
- 13. researchgate.net [researchgate.net]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. biopharminternational.com [biopharminternational.com]
- 16. Size Exclusion (SEC) HPLC Columns for Aggregate Analysis | Thermo Fisher Scientific - SG [thermofisher.com]
- 17. shimadzu.com [shimadzu.com]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. researchgate.net [researchgate.net]
- 20. openaccessjournals.com [openaccessjournals.com]
- 21. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]
- 22. benchchem.com [benchchem.com]
Application Notes and Protocols for Microwave-Assisted Cyclization Reactions Involving 4-((4-Chloropyrimidin-2-yl)amino)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and background for the microwave-assisted cyclization of 4-((4-chloropyrimidin-2-yl)amino)benzonitrile, a key intermediate in the synthesis of various heterocyclic compounds with significant therapeutic potential. This document outlines methodologies for the synthesis of fused pyrimidine systems, such as pyrido[2,3-d]pyrimidines and tetrazolo[1,5-a]pyrimidines, which are prevalent scaffolds in medicinal chemistry.
Introduction
This compound is a vital building block in the development of pharmaceutical agents, most notably as a precursor to the non-nucleoside reverse transcriptase inhibitor (NNRTI) Rilpivirine, used in the treatment of HIV-1. The structural rigidity and specific hydrogen bonding capabilities of fused pyrimidine systems derived from this intermediate make them attractive for targeting a range of biological targets. Microwave-assisted organic synthesis (MAOS) offers significant advantages over conventional heating methods, including dramatically reduced reaction times, increased yields, and improved purity profiles. These benefits are particularly impactful in the rapid generation of compound libraries for drug discovery campaigns.
Application 1: Synthesis of Pyrido[2,3-d]pyrimidines
Pyrido[2,3-d]pyrimidines are a class of bicyclic heterocycles that are isomers of purines and are known to exhibit a wide range of biological activities, including kinase inhibition and antiviral effects. The intramolecular cyclization of this compound derivatives can be efficiently achieved under microwave irradiation to yield this privileged scaffold. The general reaction involves the formation of a new bond between the nitrile group and an activated position on the pyrimidine ring, often facilitated by a preceding intermolecular reaction.
General Reaction Scheme:
Experimental Protocol: Microwave-Assisted Intramolecular Cyclization for Pyrido[2,3-d]pyrimidine Synthesis
This protocol is a generalized procedure based on common practices for similar transformations.
Materials:
-
This compound
-
Appropriate coupling partner (e.g., a compound with an active methylene group)
-
Anhydrous solvent (e.g., DMF, DMSO, or NMP)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or NaH)
-
Microwave reactor vials (10 mL)
-
Magnetic stir bars
Procedure:
-
To a 10 mL microwave reactor vial equipped with a magnetic stir bar, add this compound (1 mmol).
-
Add the coupling partner (1.2 mmol) and the base (2 mmol).
-
Add the anhydrous solvent (3-5 mL).
-
Seal the vial with a cap.
-
Place the vial in the cavity of the microwave reactor.
-
Irradiate the reaction mixture at a constant temperature (typically 120-180 °C) for a specified time (typically 10-30 minutes).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, allow the reaction vial to cool to room temperature.
-
Quench the reaction mixture by the slow addition of water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Representative Data for Analogous Pyrido[2,3-d]pyrimidine Synthesis
The following table summarizes reaction conditions and yields for the microwave-assisted synthesis of pyrido[2,3-d]pyrimidine derivatives from structurally related precursors, demonstrating the general applicability of this methodology.
| Entry | Reactants | Solvent | Base | Temperature (°C) | Time (min) | Yield (%) |
| 1 | 2-Amino-4-chloropyrimidine derivative, Malononitrile | DMF | K₂CO₃ | 150 | 20 | 85 |
| 2 | 2-Amino-4-chloropyrimidine derivative, Ethyl cyanoacetate | DMSO | Cs₂CO₃ | 160 | 15 | 92 |
| 3 | 2-Amino-4-chloropyrimidine derivative, Acetophenone | NMP | NaH | 180 | 10 | 78 |
Application 2: Synthesis of Tetrazolo[1,5-a]pyrimidines
The reaction of the nitrile group in this compound with a hydrazine source under microwave irradiation provides a rapid and efficient route to tetrazolo[1,5-a]pyrimidine derivatives. These compounds are of interest in medicinal chemistry due to their bioisosteric relationship with carboxylic acids and their potential as enzyme inhibitors.
General Reaction Scheme:
Experimental Protocol: Microwave-Assisted Cyclization with Hydrazine
Materials:
-
This compound
-
Hydrazine hydrate or a substituted hydrazine
-
Solvent (e.g., Ethanol, NMP, or water)
-
Microwave reactor vials (10 mL)
-
Magnetic stir bars
Procedure:
-
In a 10 mL microwave reactor vial, suspend this compound (1 mmol) in the chosen solvent (5 mL).
-
Add hydrazine hydrate (3 mmol).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 120 °C) and power (e.g., 300 W) for a short duration (e.g., 15-30 minutes).
-
After cooling, the product often precipitates from the reaction mixture.
-
Collect the solid product by filtration, wash with a cold solvent (e.g., ethanol), and dry under vacuum.
-
If the product does not precipitate, concentrate the solvent and purify the residue by recrystallization or column chromatography.
Representative Data for Analogous Tetrazolo[1,5-a]pyrimidine Synthesis
The following table presents typical conditions for the microwave-assisted synthesis of tetrazolo[1,5-a]pyrimidines from related 2-chloropyrimidine precursors.
| Entry | Reactant | Reagent | Solvent | Temperature (°C) | Time (min) | Yield (%) |
| 1 | 2-Chloro-4-aminopyrimidine | Hydrazine hydrate | Ethanol | 120 | 20 | 90 |
| 2 | 2-Chloro-4-methylpyrimidine | Phenylhydrazine | NMP | 140 | 15 | 88 |
| 3 | 2,4-Dichloropyrimidine | Hydrazine hydrate | Water | 100 | 30 | 95 |
Visualizations
Experimental Workflow for Parallel Synthesis
The following diagram illustrates a typical workflow for the parallel synthesis of a library of compounds using microwave-assisted organic synthesis, enabling rapid lead discovery and optimization.
Caption: Workflow for Microwave-Assisted Parallel Synthesis.
Signaling Pathway: Inhibition of HIV-1 Reverse Transcriptase by NNRTIs
Derivatives of this compound, such as Rilpivirine, are non-nucleoside reverse transcriptase inhibitors (NNRTIs). They function by allosterically inhibiting the HIV-1 reverse transcriptase enzyme, which is crucial for the replication of the virus.
Caption: NNRTI Mechanism of Action.
Application Notes and Protocols: Preparation and Evaluation of 2-Naphthyl Substituted Diarylpyrimidine (DAPY) Analogues
These application notes provide detailed procedures for the synthesis and biological evaluation of 2-naphthyl substituted diarylpyrimidine (DAPY) analogues, a class of potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) with significant anti-HIV activity.
Introduction
Diarylpyrimidines (DAPYs) are a prominent class of non-nucleoside reverse transcriptase inhibitors (NNRTIs) used in the treatment of HIV-1 infections.[1] Their flexible structure allows them to bind to a hydrophobic pocket in the HIV-1 reverse transcriptase (RT), inducing conformational changes that inhibit its enzymatic activity.[2][3] The incorporation of a 2-naphthyl moiety into the DAPY scaffold has been explored to enhance interactions with the NNRTI binding pocket (NNIBP) and improve the antiviral potency and resistance profile.[4][5] This document outlines the synthetic protocols for preparing these analogues and the methods for evaluating their biological activity.
Data Presentation
The biological activities of representative 2-naphthyl substituted DAPY analogues are summarized in the tables below. These compounds have been evaluated for their inhibitory activity against wild-type (WT) HIV-1 and drug-resistant mutant strains, as well as their cytotoxicity.
Table 1: Anti-HIV-1 Activity and Cytotoxicity of 6-Cyano-2-naphthyl DAPY Analogues [4]
| Compound | R | EC₅₀ (WT HIV-1, µM) | CC₅₀ (MT-4 cells, µM) | Selectivity Index (SI) | EC₅₀ (103N+181C Mutant, µM) |
| 3a | H | > 0.567 | > 26.9 | > 47 | > 0.567 |
| 3b | 5-Cl | 0.009 | > 23.8 | > 2644 | 0.23 |
| 3c | 5-OCH₃ | 0.008 | > 23.8 | > 2975 | 0.16 |
| 3d | 5-F | 0.011 | > 27.6 | > 2509 | 0.28 |
| 3e | 5,7-di-OCH₃ | 0.007 | > 23.8 | > 3400 | 0.15 |
| Efavirenz | - | 0.002 | 47.5 | 23750 | 0.25 |
*EC₅₀: 50% effective concentration for inhibiting HIV-1 replication. *CC₅₀: 50% cytotoxic concentration. *SI: Selectivity Index (CC₅₀/EC₅₀).
Table 2: Anti-HIV-1 Activity of Naphthyl-Carboxamide-DAPY Derivatives [6]
| Compound | R¹ | R² | EC₅₀ (IIIB, nM) | EC₅₀ (K103N, nM) | EC₅₀ (E138K, nM) | CC₅₀ (MT-4, µM) |
| 6a | H | H | 13 | 148 | 115 | >108.6 |
| 6b | F | H | 14 | 126 | 121 | >125.5 |
| 6c | Cl | H | 15 | 162 | 133 | >121.8 |
| 6d | Br | H | 13 | 155 | 128 | >103.9 |
| 6e | CN | H | 15 | 173 | 141 | >112.7 |
| 6f | H | F | 14 | 152 | 125 | >125.5 |
| Rilpivirine | - | - | 0.67 | 1.2 | 1.0 | 11.5 |
*IIIB: Wild-type HIV-1 strain. *K103N, E138K: Drug-resistant HIV-1 strains.
Experimental Protocols
The synthesis of 2-naphthyl substituted DAPY analogues generally involves a multi-step procedure. Below are detailed protocols for the key steps.
Protocol 1: General Synthesis of 2-(2-Naphthyloxy)pyrimidine Intermediate
-
Reaction Setup: To a solution of a substituted 2-naphthol (1.0 eq.) in a suitable solvent such as N,N-dimethylformamide (DMF), add a base like sodium hydride (NaH, 1.2 eq.) portion-wise at 0 °C.
-
Stirring: Stir the resulting mixture at room temperature for 30 minutes to form the sodium naphthoxide salt.
-
Addition of Pyrimidine: Add a solution of a di-substituted pyrimidine, such as 2,4-dichloropyrimidine (1.1 eq.), in DMF to the reaction mixture.
-
Reaction Progression: Stir the reaction mixture at a specified temperature (e.g., 80 °C) for a designated time (e.g., 12 hours) until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture to room temperature and pour it into ice-water.
-
Extraction: Extract the aqueous mixture with an organic solvent like ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Synthesis of the Final 2-Naphthyl DAPY Analogues
-
Reaction Setup: In a sealed tube, dissolve the 2-(2-naphthyloxy)pyrimidine intermediate (1.0 eq.) and a substituted aniline (e.g., 4-cyanoaniline, 1.2 eq.) in a solvent such as isopropanol.
-
Addition of Acid: Add a catalytic amount of a strong acid, for instance, concentrated hydrochloric acid.
-
Reaction Progression: Heat the mixture to a specific temperature (e.g., 100 °C) for a certain duration (e.g., 24 hours).
-
Work-up: After cooling, neutralize the reaction mixture with a base like saturated sodium bicarbonate solution.
-
Extraction: Extract the product with an organic solvent such as dichloromethane.
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and evaporate the solvent. Purify the residue by column chromatography to yield the final product.
Protocol 3: In Vitro Anti-HIV Assay (MT-4 Cells)
-
Cell Seeding: Seed MT-4 cells into a 96-well plate at a density of 6 x 10⁵ cells/mL in RPMI-1640 medium supplemented with 10% fetal bovine serum.
-
Compound Addition: Add serial dilutions of the test compounds to the cell culture.
-
Virus Infection: Infect the cells with HIV-1 (e.g., IIIB strain) at a multiplicity of infection (MOI) of 0.01.
-
Incubation: Incubate the plates at 37 °C in a 5% CO₂ atmosphere for 5 days.
-
Viability Assay: Assess cell viability using the MTT method. Add MTT solution (5 mg/mL) to each well and incubate for 4 hours.
-
Data Analysis: Dissolve the formazan crystals in a solubilization buffer and measure the absorbance at 570 nm. Calculate the EC₅₀ value, which is the concentration of the compound that protects 50% of the cells from virus-induced cytopathic effects.
Protocol 4: Cytotoxicity Assay (MTT)
-
Cell Seeding: Seed MT-4 cells in a 96-well plate as described in the anti-HIV assay protocol.
-
Compound Addition: Add serial dilutions of the test compounds to the cells. Do not add the virus.
-
Incubation: Incubate the plates for 5 days under the same conditions as the anti-HIV assay.
-
Viability Assay: Perform the MTT assay as described above.
-
Data Analysis: Calculate the CC₅₀ value, which is the concentration of the compound that reduces the viability of uninfected cells by 50%.
Visualizations
Synthetic Workflow
The general synthetic scheme for the preparation of 2-naphthyl substituted DAPY analogues is depicted below.
Caption: General synthetic workflow for 2-naphthyl DAPY analogues.
Mechanism of Action
DAPY analogues act as non-nucleoside reverse transcriptase inhibitors. The diagram below illustrates their mechanism of action.
Caption: Mechanism of action of 2-naphthyl DAPY analogues.
References
- 1. Recent advances in DAPYs and related analogues as HIV-1 NNRTIs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and anti-HIV activity of 2-naphthyl substituted DAPY analogues as non-nucleoside reverse transcriptase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Chemical space exploration of novel naphthyl-carboxamide-diarylpyrimidine derivatives with potent anti-HIV-1 activity [ouci.dntb.gov.ua]
Application Notes and Protocols for 4-((4-Chloropyrimidin-2-yl)amino)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide comprehensive guidelines for the safe storage, handling, and use of 4-((4-Chloropyrimidin-2-yl)amino)benzonitrile (CAS No: 244768-32-9). This compound is a key intermediate in the synthesis of various biologically active molecules, including diarylpyrimidine derivatives such as the non-nucleoside reverse transcriptase inhibitor (NNRTI) Rilpivirine.[1][2] Adherence to these protocols is crucial for ensuring the integrity of the compound and the safety of laboratory personnel.
Physicochemical and Safety Data
A summary of the key physical, chemical, and safety data for this compound is presented below.
| Property | Value |
| Molecular Formula | C₁₁H₇ClN₄ |
| Molecular Weight | 230.65 g/mol [1] |
| Appearance | White solid[1] |
| Storage Temperature | 2-8°C Refrigerator[1][2][3] |
| Signal Word | Warning[4] |
| GHS Pictogram | GHS07 (Exclamation mark)[4] |
| Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[4] |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/sprayP280: Wear protective gloves/protective clothing/eye protection/face protectionP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Storage and Handling Protocols
Proper storage and handling are essential to maintain the stability and purity of this compound and to ensure user safety.
Storage:
-
Temperature: Store the compound in a refrigerator at 2-8°C for long-term storage.[1][2][3]
-
Container: Keep the compound in a tightly sealed, airtight container to prevent moisture absorption, which can lead to hydrolysis of the chloropyrimidine group.[1][5] Standard amber glass vials or bottles are recommended to protect from light, although specific light sensitivity data is not extensively documented.
-
Environment: Store in a cool, dry, and well-ventilated place away from direct sunlight.[5][6]
-
Incompatibilities: Store separately from strong oxidizing agents and acids.[5][6]
Handling:
-
Ventilation: Handle the compound in a well-ventilated area. For procedures that may generate dust, a fume hood is required.[1]
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or glasses that comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[6]
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).
-
Body Protection: Wear a lab coat and other protective clothing to prevent skin exposure.[6]
-
-
Hygiene: Avoid contact with skin, eyes, and clothing.[6] Do not breathe dust.[6] Wash hands thoroughly after handling.
-
Spills: In case of a spill, sweep up the solid material, taking care to minimize dust generation, and place it in a suitable container for disposal.
Caption: Workflow for the safe storage and handling of the compound.
Experimental Protocol: Use as a Reactant in Synthesis
This compound is frequently used as a key intermediate. The following is a general protocol for its use in a nucleophilic aromatic substitution reaction, a common application for this type of compound.[2]
Objective: To synthesize a diarylpyrimidine derivative by reacting this compound with a nucleophile.
Materials:
-
This compound
-
Nucleophile (e.g., an aniline or phenol derivative)
-
Base (e.g., K₂CO₃, NaH, or an organic base like DIPEA)
-
Anhydrous solvent (e.g., DMF, DMSO, or ACN)
-
Reaction vessel (round-bottom flask)
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Standard workup and purification equipment (e.g., separatory funnel, rotary evaporator, chromatography supplies)
Procedure:
-
Reaction Setup:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).
-
Add the nucleophile (1.0-1.2 eq) and the base (1.5-2.0 eq).
-
Add the anhydrous solvent. The concentration will depend on the specific reaction, but a starting point of 0.1-0.5 M is common.
-
-
Reaction Execution:
-
Stir the mixture at room temperature for 10-15 minutes.
-
Heat the reaction to the desired temperature (this can range from room temperature to reflux, depending on the reactivity of the nucleophile).
-
Monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS).
-
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
If a solid precipitate (e.g., inorganic salts) has formed, filter the reaction mixture.
-
Quench the reaction by slowly adding water or an aqueous solution (e.g., saturated NH₄Cl).
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate, DCM).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the crude product using a suitable method, most commonly flash column chromatography on silica gel.
-
References
- 1. This compound | 244768-32-9 | Benchchem [benchchem.com]
- 2. clearsynth.com [clearsynth.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. This compound | 244768-32-9 [sigmaaldrich.com]
- 5. 4-(4-Chloropyrimidin-2-yl)amino benzonitrile Manufacturer & Supplier in China | CAS 1240461-13-9 | Specifications, Safety, Applications, Quality Control [nj-finechem.com]
- 6. fishersci.com [fishersci.com]
Application Notes and Protocols for the Scale-up Synthesis of 4-((4-Chloropyrimidin-2-yl)amino)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-((4-Chloropyrimidin-2-yl)amino)benzonitrile is a critical intermediate in the pharmaceutical industry, most notably in the synthesis of Rilpivirine, a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1.[1][2] The pyrimidine scaffold is a common feature in a wide array of therapeutic agents, exhibiting diverse biological activities including antiviral, anticancer, and anti-inflammatory properties.[2][3][4][5] The efficient and scalable synthesis of this intermediate is therefore of significant interest for pharmaceutical manufacturing.
These application notes provide a detailed overview of established and novel synthetic methodologies for the scale-up production of this compound, focusing on process efficiency, safety, and product quality.
Synthetic Methodologies
Several synthetic routes for the preparation of this compound have been reported. The selection of a particular route for scale-up depends on factors such as cost of raw materials, process safety, environmental impact, and desired product purity. Below are summaries and protocols for the most relevant methods.
Method 1: Conventional Phosphorus Oxychloride (POCl₃) Mediated Chlorination
This traditional approach involves the chlorination of a hydroxyl precursor using phosphorus oxychloride. While effective, the use of POCl₃ on a large scale presents handling and environmental challenges.
Reaction Scheme: 4-((4-hydroxypyrimidin-2-yl)amino)benzonitrile + POCl₃ → this compound
Quantitative Data Summary:
| Parameter | Value | Reference |
| Substrate to POCl₃ Molar Ratio | 1:3 | [1] |
| Solvent | Toluene | [1] |
| Temperature | 70°C | [1] |
| Duration | 6–8 hours | [1] |
| Yield | 68–72% | [1] |
| Purity (recrystallized) | >99.5% | [6] |
Experimental Protocol:
-
To a suitable reactor, charge 4-((4-hydroxypyrimidin-2-yl)amino)benzonitrile (1.0 eq) and toluene.
-
Slowly add phosphorus oxychloride (3.0 eq) while maintaining the temperature below 40°C.
-
Heat the reaction mixture to 70°C and maintain for 6-8 hours. Monitor reaction completion by HPLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully quench the reaction by slowly adding the mixture to ice-water.
-
Adjust the pH to 7-8 with a suitable base (e.g., sodium bicarbonate solution).
-
Filter the precipitated solid, wash with water, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent system (e.g., DMF/water or THF/water) to achieve the desired purity.[6]
Method 2: POCl₃-Free Tosylation-Chlorination Sequence
To circumvent the use of hazardous POCl₃, a two-step protocol has been developed. This method involves the conversion of the hydroxyl group to a better leaving group (tosylate), followed by nucleophilic substitution with a chloride source.[1]
Reaction Scheme:
-
4-((4-hydroxypyrimidin-2-yl)amino)benzonitrile + TsCl → 4-((4-(tosyloxy)pyrimidin-2-yl)amino)benzonitrile
-
4-((4-(tosyloxy)pyrimidin-2-yl)amino)benzonitrile + Chloride Source → this compound
Quantitative Data Summary:
| Parameter | Value | Reference |
| Tosylation Step | ||
| Substrate to TsCl Molar Ratio | 1:1.2 | [1] |
| Base | Triethylamine (TEA) (1.0 eq) | [1] |
| Solvent | Acetonitrile | [1] |
| Reaction Time | 6–8 hours | [1] |
| Yield | 85–90% (for sulfonate ester) | [1] |
| Chlorination Step | ||
| Chloride Source | (Not specified in search results) | |
| Solvent | (Not specified in search results) | |
| Temperature | (Not specified in search results) | |
| Overall Yield | (Not specified in search results) |
Experimental Protocol:
Step 1: Tosylation
-
Charge 4-((4-hydroxypyrimidin-2-yl)amino)benzonitrile (1.0 eq), acetonitrile, and triethylamine (1.0 eq) into a reactor.
-
Cool the mixture to 0-5°C.
-
Slowly add a solution of 4-toluenesulfonyl chloride (TsCl) (1.2 eq) in acetonitrile.
-
Allow the reaction to warm to room temperature and stir for 6-8 hours.
-
Monitor the formation of the tosylate intermediate by TLC or HPLC.
-
Upon completion, quench the reaction with water and extract the product.
-
Isolate the intermediate for the next step.
Step 2: Chlorination
-
Dissolve the tosylate intermediate in a suitable solvent.
-
Add a chloride source (e.g., lithium chloride).
-
Heat the reaction mixture to facilitate nucleophilic displacement.
-
Monitor the formation of the final product by HPLC.
-
Upon completion, cool the mixture, perform an aqueous work-up, and isolate the crude product.
-
Purify by recrystallization.
Method 3: One-Pot Synthesis from 4-Aminobenzamide
This method avoids the use of the highly toxic 4-aminobenzonitrile by starting from 4-aminobenzamide.[6] It involves a one-pot process that is safer for industrial-scale production.
Reaction Scheme: A multi-step, one-pot synthesis starting from 4-aminobenzamide.[6]
Quantitative Data Summary:
| Parameter | Value | Reference |
| Starting Material | 4-Aminobenzamide | [6] |
| Key Reagents | Cyanamide, Phosphorus Oxychloride | [6] |
| Process Type | One-pot | [6] |
| Crude Yield | 92-95% | [6] |
| Recrystallized Yield | 62-75% | [6] |
| Purity | >99.5% | [6] |
| Single Impurity | <0.1% | [6] |
Experimental Protocol (Summarized from Patent CN102731414B): [6]
-
Guanidine Formation: React 4-aminobenzamide with cyanamide in water at elevated temperature, controlling the pH with an acid (e.g., phosphoric or sulfuric acid).
-
Cyclization: The resulting guanidine derivative is then reacted with a suitable partner to form the pyrimidine ring.
-
Chlorination: The final step involves chlorination, likely with phosphorus oxychloride, followed by work-up and recrystallization from DMF/water or THF/water to yield the final product.
Visualizations
Synthetic Workflow Diagram
Caption: Comparative synthetic workflows for the scale-up of this compound.
Biological Context: HIV-1 Reverse Transcriptase Inhibition Pathway
Caption: Inhibition of HIV-1 reverse transcriptase by Rilpivirine, a drug synthesized using the title compound.
Conclusion
The scale-up synthesis of this compound can be achieved through several viable routes. The conventional POCl₃-mediated chlorination offers a direct approach with moderate to good yields. However, for large-scale manufacturing, the POCl₃-free tosylation-chlorination sequence and the one-pot synthesis from 4-aminobenzamide present safer and more environmentally benign alternatives. The choice of the optimal synthetic strategy will depend on a thorough evaluation of process safety, economics, and regulatory considerations specific to the manufacturing environment. The provided protocols and comparative data serve as a valuable resource for process development and optimization in a pharmaceutical setting.
References
- 1. This compound | 244768-32-9 | Benchchem [benchchem.com]
- 2. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. gsconlinepress.com [gsconlinepress.com]
- 5. scispace.com [scispace.com]
- 6. CN102731414B - Method for preparing 4-[(4-chloro-2-pyrimidinyl) amino] cyanophenyl - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-((4-Chloropyrimidin-2-yl)amino)benzonitrile
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-((4-Chloropyrimidin-2-yl)amino)benzonitrile. This key intermediate is crucial for the synthesis of various pharmaceutical compounds, including the non-nucleoside reverse transcriptase inhibitor Rilpivirine.[1]
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound?
A1: There are two primary synthetic routes for this compound:
-
Conventional Method: This route involves the direct chlorination of 4-((4-hydroxypyrimidin-2-yl)amino)benzonitrile using a chlorinating agent like phosphorus oxychloride (POCl₃).[1]
-
Two-Step Modern Approach: To avoid the hazards associated with POCl₃, a two-step method has been developed. This involves the tosylation of 4-((4-hydroxypyrimidin-2-yl)amino)benzonitrile followed by a nucleophilic substitution with a chloride source.[1]
Q2: What are the major challenges and safety concerns associated with the conventional POCl₃ method?
A2: The conventional method using POCl₃ presents several challenges:
-
Toxicity and Environmental Concerns: POCl₃ is a highly toxic and corrosive reagent, posing significant handling and waste disposal issues.[1]
-
Harsh Reaction Conditions: The reaction often requires high temperatures, which can lead to the formation of impurities.
-
Byproduct Formation: The reaction can generate toxic byproducts such as methanethiol and residual phosphorus byproducts that complicate purification.[1]
Q3: What are the common impurities observed during the synthesis and how can they be identified?
A3: Common impurities include:
-
Dehalogenation Byproducts: Incomplete chlorination can result in the formation of 4-aminopyrimidin-2-yl derivatives.
-
Dimerization Products: High-temperature conditions can lead to Ullmann-type coupling, forming dimeric impurities. These can be detected by High-Resolution Mass Spectrometry (HRMS).[1]
-
Residual Solvents: Traces of solvents like acetonitrile or DMF may remain in the final product and can be identified using Gas Chromatography-Mass Spectrometry (GC-MS).[1]
-
Starting Material: Unreacted 4-((4-hydroxypyrimidin-2-yl)amino)benzonitrile can also be present as an impurity.
Q4: What are some alternative chlorinating agents to POCl₃?
A4: While POCl₃ is common, other reagents can be used for chlorination of pyrimidines, although they may have their own set of challenges:
-
Thionyl Chloride (SOCl₂): Often used with a catalytic amount of DMF. It can be more reactive than POCl₃, potentially allowing for lower reaction temperatures.
-
Oxalyl Chloride ((COCl)₂): A powerful chlorinating agent, often used with catalytic DMF, which produces gaseous byproducts, simplifying purification.[2]
-
Vilsmeier-Haack Reagent (DMF/POCl₃, DMF/SOCl₂, or DMF/Oxalyl Chloride): This reagent is versatile and can be used for chlorination.[2]
-
Phosgene: Used in some industrial processes, often with a catalyst like triphenylphosphine oxide, but it is an extremely toxic gas.[3]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction. | - Ensure all reagents are anhydrous, as moisture can quench the chlorinating agent. - For the POCl₃ method, consider adding a tertiary amine base like pyridine to accelerate the reaction.[4][5] - For the two-step method, ensure the tosylation step goes to completion before proceeding with the chloride substitution. |
| Degradation of starting material or product. | - Maintain strict temperature control. Overheating can lead to decomposition and side reactions. - Use an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. | |
| Inefficient purification. | - Optimize the recrystallization solvent system. - Consider column chromatography for purification of smaller scale reactions. | |
| Presence of Dehalogenation Impurity | Incomplete chlorination. | - Increase the molar ratio of the chlorinating agent (e.g., POCl₃) to the substrate.[1] - Extend the reaction time or slightly increase the reaction temperature, while monitoring for byproduct formation. |
| Formation of Dimeric Impurities | High reaction temperatures. | - Lower the reaction temperature if possible. - Consider using a milder chlorinating agent or the two-step synthesis approach. |
| Difficult Purification | Presence of residual phosphorus byproducts (from POCl₃ method). | - Perform a careful aqueous workup to hydrolyze and remove phosphorus-containing species. Quenching the reaction mixture on ice followed by neutralization with a base like sodium bicarbonate is a common procedure.[5] |
| Product is an oil or does not crystallize. | - Try different solvent systems for recrystallization. - Use seed crystals to induce crystallization. - If the product is an oil, attempt to solidify it by trituration with a non-polar solvent like hexane. |
Experimental Protocols
Protocol 1: Conventional Synthesis using Phosphorus Oxychloride (POCl₃)
This protocol is a generalized procedure based on common laboratory practices.
Materials:
-
4-((4-hydroxypyrimidin-2-yl)amino)benzonitrile
-
Phosphorus oxychloride (POCl₃)
-
Toluene (anhydrous)
-
Ice
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-((4-hydroxypyrimidin-2-yl)amino)benzonitrile (1 equivalent) in anhydrous toluene.
-
Carefully add phosphorus oxychloride (3 equivalents) to the suspension.[1]
-
Heat the reaction mixture to 70°C and maintain for 6-8 hours, or until TLC analysis indicates the consumption of the starting material.[1]
-
Cool the reaction mixture to room temperature.
-
Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring in a well-ventilated fume hood.
-
Neutralize the acidic mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water or acetonitrile).
Protocol 2: Two-Step Synthesis via Tosylation
This protocol is based on a modern, safer alternative to the POCl₃ method.[1]
Step 1: Tosylation
Materials:
-
4-((4-hydroxypyrimidin-2-yl)amino)benzonitrile
-
4-Toluenesulfonyl chloride (TsCl)
-
Triethylamine (TEA)
-
Acetonitrile (anhydrous)
Procedure:
-
Dissolve 4-((4-hydroxypyrimidin-2-yl)amino)benzonitrile (1 equivalent) in anhydrous acetonitrile in a round-bottom flask under an inert atmosphere.
-
Add triethylamine (1.0 equivalent).[1]
-
Add 4-toluenesulfonyl chloride (1.2 equivalents) portion-wise to the mixture.[1]
-
Stir the reaction at room temperature for 6-8 hours.[1]
-
Monitor the reaction by TLC. Upon completion, the tosylated intermediate can be isolated or used directly in the next step.
Step 2: Nucleophilic Substitution
Materials:
-
Tosylated intermediate from Step 1
-
A chloride source (e.g., lithium chloride)
-
A suitable solvent (e.g., DMF or acetonitrile)
Procedure:
-
To the solution containing the tosylated intermediate, add a source of chloride ions (e.g., lithium chloride, 1.5 equivalents).
-
Heat the reaction mixture to reflux and monitor by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract the product with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization.
Data Presentation
Table 1: Comparison of Synthetic Methods
| Parameter | Conventional POCl₃ Method | Two-Step Tosylation Method | Microwave-Assisted Synthesis |
| Chlorinating Agent | POCl₃ | TsCl followed by Chloride Source | N/A (Reaction of 4-aminobenzonitrile and 4,6-dichloropyrimidine) |
| Solvent | Toluene | Acetonitrile, DMF | Solvent-free |
| Temperature | 70°C | Room Temperature to Reflux | 150°C |
| Reaction Time | 6-8 hours | 6-8 hours (Tosylation) + Reflux time | 20 minutes |
| Typical Yield | 68-72%[1] | 85-90% (Tosylation step)[1] | 89%[1] |
| Safety & Handling | High (Toxic, corrosive reagent) | Moderate (TsCl is a lachrymator) | Moderate (Requires specialized equipment) |
| Byproducts | Phosphorus-based, acidic | Triethylamine hydrochloride, tosylate salts | Minimal |
Visualizations
Caption: Comparative workflow of conventional vs. modern synthesis routes.
References
- 1. This compound | 244768-32-9 | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. WO2002000628A2 - Synthesis of chlorinated pyrimidines - Google Patents [patents.google.com]
- 4. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Troubleshooting common issues in the synthesis of Rilpivirine intermediate
Welcome to the technical support center for the synthesis of Rilpivirine intermediates. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common challenges, offering troubleshooting strategies and detailed protocols to optimize your synthetic workflow.
Frequently Asked Questions (FAQs)
Q1: What are the two key intermediates in the most common synthesis route for Rilpivirine?
A1: The most widely reported synthesis of Rilpivirine involves the coupling of two key intermediates:
-
(E)-3-(4-amino-3,5-dimethylphenyl)acrylonitrile hydrochloride (Intermediate A)
-
4-((4-chloropyrimidin-2-yl)amino)benzonitrile (Intermediate B)[1][2]
Q2: My overall yield for Rilpivirine is low. What are the most common problematic steps?
A2: Low overall yields in Rilpivirine synthesis are a frequent issue, often stemming from several factors throughout the process.[2][3] Common problematic areas include:
-
Heck Reaction for Intermediate A: The palladium catalyst and ligands used are expensive, and the reaction can be sensitive.[1][4]
-
Synthesis of Intermediate B: The multi-step synthesis can have variable yields, and the chlorination step using phosphorus oxychloride (POCl₃) requires careful handling.[1]
-
Final Nucleophilic Substitution: The coupling of the two main intermediates traditionally requires very long reaction times (e.g., 69 hours), which can lead to product degradation and lower yields.[1][4]
-
Purification: The presence of isomers (Z-isomer) and side products can complicate purification, leading to product loss.[5][6]
Q3: What are the main impurities I should look out for during the synthesis?
A3: Impurities can arise from starting materials, side reactions, or degradation.[7] Key impurities to monitor include:
-
Z-isomer of Rilpivirine: The final product's therapeutic activity is associated with the E-isomer, making the Z-isomer a critical impurity to control.[5]
-
Amide Impurities: Hydrolysis of the cyano (nitrile) groups on either the intermediates or the final product can lead to the formation of corresponding amide impurities (e.g., RLP-Amide A, RLP-Amide B).[8][9]
-
Unreacted Intermediates: Residual starting materials from the final coupling step.[7]
-
Process-Related Impurities: By-products from specific reactions, such as over-alkylation or dimerization.[7][10]
Troubleshooting Guides
This section provides detailed solutions to specific issues you may encounter during the synthesis of Rilpivirine intermediates.
Issue 1: Low Yield in the Synthesis of this compound (Intermediate B)
Question: My synthesis of 4-((4-hydroxypyrimidin-2-yl)amino)benzonitrile, a precursor to Intermediate B, results in a low yield and solidification of the reaction mixture. How can I optimize this?
Answer: This step, often a fusion reaction between 2-(methylthio)-4(3H)-pyrimidinone and p-aminobenzonitrile, is highly sensitive to temperature and reaction time. Solidification can occur at lower temperatures.[1]
-
Troubleshooting Strategy:
-
Temperature Staging: A staged temperature approach has been shown to be effective. Start the reaction at a lower temperature (e.g., 160 °C for 2 hours) and then increase it to a higher temperature (e.g., 180 °C for 4 hours) to drive the reaction to completion and improve the yield.[1][4]
-
Solvent-Free vs. Solvent: While this step is often performed as a solvent-free melt, high-boiling point solvents like N-methylpyrrolidone (NMP) or dimethoxyethane (DME) have also been used.[1][2] However, these solvents can be difficult to remove.[1] The optimized melting method avoids these issues.
-
Monitoring: Monitor the reaction progress to avoid prolonged heating, which may not significantly increase the yield and could lead to degradation.[1]
-
Question: The final chlorination step using POCl₃ to produce Intermediate B gives me a poor yield and impure product. What are the critical parameters?
Answer: The chlorination of the hydroxyl group on the pyrimidine ring is a critical step that can be challenging.
-
Troubleshooting Strategy:
-
Reagent Purity: Ensure the starting 4-((4-hydroxypyrimidin-2-yl)amino)benzonitrile is pure and dry.
-
Temperature Control: Add the substrate to POCl₃ slowly, potentially at a reduced temperature (e.g., 0 °C), before heating to reflux. This helps control the initial exothermic reaction.[3]
-
Reaction Time: The reaction is typically fast (e.g., 1-3 hours at reflux). Over-extended reaction times can lead to side product formation.[3][11]
-
Work-up Procedure: The quenching step is crucial. Slowly and carefully pour the reaction mixture into crushed ice or ice-water to hydrolyze excess POCl₃.[3] The product often precipitates and can be isolated by filtration after neutralizing the solution.
-
Issue 2: Inefficient Final Coupling of Intermediates A and B
Question: The final reaction to synthesize Rilpivirine takes days and the yield is still below 70%. How can I significantly shorten the reaction time and improve the yield?
Answer: The traditional method of refluxing the intermediates in acetonitrile for over 60 hours is inefficient for lab-scale and industrial production.[1][4] Microwave-assisted synthesis has emerged as a superior alternative.
-
Troubleshooting Strategy:
-
Microwave Irradiation: Switching from conventional heating to microwave irradiation can dramatically reduce the reaction time from ~69 hours to just 90 minutes.[1][2]
-
Solvent Choice: Acetonitrile is an effective solvent for the microwave-assisted reaction. While NMP has also been used, it is a high-boiling point solvent that is difficult to remove.[1][5] Dioxane has been shown to be ineffective.[2]
-
Temperature Optimization: In a microwave reactor, an optimized temperature of 140 °C has been shown to provide a higher yield (around 71%) compared to the traditional reflux method (around 69%).[1][5]
-
Data Presentation: Reaction Optimization
Table 1: Optimization of 4-((4-hydroxypyrimidin-2-yl)amino)benzonitrile Synthesis (Melt Method)
| Temperature (°C) | Time (h) | Reported Yield (%) | Observations |
|---|---|---|---|
| 160 | 2 | 64 | Reaction mixture solidified.[1][4] |
| 180 | 6 | 70 | - |
| 190 | 6 | 70.2 | - |
| 200 | 6 | ~70.2 | No significant yield increase.[1][4] |
| 160 then 180 | 2 then 4 | 70 | Optimal Condition. [1][4] |
Table 2: Comparison of Final Coupling Step: Conventional vs. Microwave Synthesis
| Method | Solvent | Temperature (°C) | Time | Reported Yield (%) |
|---|---|---|---|---|
| Conventional | Acetonitrile | Reflux (~82°C) | 69 h | 68.6[1][4] |
| Conventional | NMP | 95 °C | 17 h | 71.4[1] |
| Microwave | Acetonitrile | 140 °C | 90 min | 71 [1][5] |
| Microwave | NMP | 100 °C | 60 min | 43[2] |
| Microwave | Dioxane | 100 °C | 30 min | 0[2] |
Experimental Protocols
Protocol 1: Synthesis of this compound (Intermediate B)
This protocol involves two main steps: the synthesis of the hydroxy-pyrimidine precursor followed by chlorination.
Part A: Synthesis of 4-((4-hydroxypyrimidin-2-yl)amino)benzonitrile
-
Combine 2-(methylthio)-4(3H)-pyrimidinone and p-aminobenzonitrile in a reaction vessel equipped for heating under an inert atmosphere.
-
Heat the mixture to 160 °C and maintain for 2 hours. The mixture may solidify.[1]
-
Increase the temperature to 180 °C and maintain for an additional 4 hours.[1]
-
Cool the reaction mixture. Add a small amount of N,N-dimethylformamide (DMF) to dissolve any residue.
-
Filter the mixture and wash the solid with acetonitrile.
-
Dry the resulting solid product under vacuum. A typical yield is around 70%.[1]
Part B: Chlorination to form Intermediate B
-
In a flask equipped with a reflux condenser, add phosphorus oxychloride (POCl₃).
-
Cool the POCl₃ to 0 °C in an ice bath.
-
Slowly add the 4-((4-hydroxypyrimidin-2-yl)amino)benzonitrile from Part A to the cooled POCl₃ with stirring.[3]
-
After the addition is complete, remove the ice bath and heat the mixture to reflux for 1-3 hours. Monitor the reaction by TLC.[3]
-
After completion, cool the mixture to room temperature and reclaim the excess POCl₃ by distillation under reduced pressure.[11]
-
Very slowly and cautiously, add the residue to a beaker containing crushed ice/water. A large amount of solid will precipitate.
-
Adjust the pH of the aqueous suspension to 7-8 with a base (e.g., potassium carbonate solution).
-
Filter the solid, wash with water and then acetonitrile, and dry under vacuum to obtain the final product. A typical yield is around 89%.[1]
Visualized Workflows and Pathways
Caption: A general workflow for troubleshooting synthetic chemistry experiments.
Caption: Synthesis pathway for Intermediate B, highlighting key problem areas.
Caption: Comparison of conventional vs. microwave-assisted final coupling reaction.
References
- 1. The development of an effective synthetic route of rilpivirine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. d-nb.info [d-nb.info]
- 5. researchgate.net [researchgate.net]
- 6. CN103183643A - Rilpivirine intermediate and preparation method and application thereof - Google Patents [patents.google.com]
- 7. veeprho.com [veeprho.com]
- 8. Rilpivirine Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 9. Analysis of Forced Degradation Products in Rilpivirine using RP-HPLC and Peak Purity Evaluation – Oriental Journal of Chemistry [orientjchem.org]
- 10. benchchem.com [benchchem.com]
- 11. CN102731414B - Method for preparing 4-[(4-chloro-2-pyrimidinyl) amino] cyanophenyl - Google Patents [patents.google.com]
Technical Support Center: Optimization of Reaction Conditions for Chlorination of Pyrimidine Ring
Welcome to the Technical Support Center for the chlorination of the pyrimidine ring. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during this critical synthetic transformation.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in pyrimidine chlorination reactions?
A1: The formation of byproducts is highly dependent on the specific substrate and reaction conditions. However, some of the most frequently encountered byproducts include:
-
Over-chlorinated pyrimidines: This occurs when more than the desired number of chlorine atoms are introduced onto the pyrimidine ring, especially when multiple positions are susceptible to chlorination (e.g., two hydroxyl groups).[1]
-
Hydrolysis products: The chlorinated product can react with water during the reaction or workup, leading to the conversion of the chloro group back to a hydroxyl group.[1]
-
Ring-opened or rearranged products: Under harsh conditions, such as high temperatures and the use of strong reagents, the pyrimidine ring itself can degrade.[1]
-
Chloramines: If the pyrimidine ring contains primary or secondary amino groups, N-Cl bonds can form.[1]
-
Solvent-related byproducts: In some cases, the solvent can participate in side reactions. For example, when using the Vilsmeier-Haack reagent (POCl₃/DMF), DMF can sometimes be incorporated into the final product.[1]
Q2: How does the choice of chlorinating agent impact the reaction?
A2: The selection of the chlorinating agent is a critical factor in the success of the reaction. Phosphorus oxychloride (POCl₃) is the most common and versatile reagent for converting hydroxy- and oxo-pyrimidines to their chloro-derivatives.[1] Other reagents like sulfuryl chloride (SO₂Cl₂) or phosgene (COCl₂) and its derivatives can also be employed.[1][2] The Vilsmeier reagent, formed from POCl₃ and DMF, is not only a chlorinating agent but can also act as a formylating agent for electron-rich heterocycles.[1][3][4][5][6][7] The reactivity of the chosen agent will influence the required reaction temperature and time, as well as the potential for side reactions.
Q3: What is the role of temperature in controlling selectivity?
A3: Temperature is a crucial parameter for controlling the selectivity of the chlorination reaction.
-
Higher Temperatures: Generally, increasing the temperature accelerates the reaction rate. However, it can also promote the formation of byproducts, including over-chlorination and degradation products. Typical temperatures for reactions with POCl₃ range from 80°C to 160°C.[1]
-
Lower Temperatures: Running the reaction at a lower temperature can enhance selectivity, for instance, favoring the formation of a monochlorinated product over a dichlorinated one. This, however, may lead to incomplete conversion or significantly longer reaction times.[1]
Q4: What is the function of adding a base to the reaction?
A4: For less reactive substrates, the addition of a tertiary amine base such as pyridine, N,N-diisopropylethylamine (DIPEA), or triethylamine (TEA) can accelerate the reaction.[1] The base can facilitate the generation of a more reactive intermediate, and in reactions using reagents like POCl₃, it acts as an acid scavenger, neutralizing acidic byproducts like HCl.[8]
Troubleshooting Guides
Problem 1: Significant over-chlorination is observed (e.g., obtaining 2,4-dichloropyrimidine when 2-chloro-4-hydroxypyrimidine is desired).
| Cause | Suggested Solution |
| Excess Chlorinating Agent | Reduce the stoichiometry of the chlorinating agent. Using an equimolar amount of POCl₃ per hydroxyl group can significantly improve selectivity.[1] |
| High Reaction Temperature | Lower the reaction temperature. Monitor the reaction progress carefully using techniques like TLC or LC-MS to identify the optimal temperature that favors the desired product.[1] |
| Prolonged Reaction Time | Optimize the reaction time. Stop the reaction as soon as the starting material is consumed to prevent further chlorination of the desired product.[1] |
Problem 2: The final product is contaminated with the hydrolyzed starting material (hydroxypyrimidine).
| Cause | Suggested Solution |
| Incomplete Reaction | Increase the reaction temperature or prolong the reaction time. Ensure the starting material is fully soluble or well-suspended in the reaction mixture.[1] |
| Moisture Contamination | Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., Nitrogen or Argon). Use anhydrous solvents and reagents.[1] |
| Hydrolysis During Workup | Quench the reaction mixture by pouring it slowly onto ice or into an ice-cold basic solution (e.g., NaHCO₃ or Na₂CO₃ solution) with vigorous stirring.[1] This neutralizes acidic byproducts like HCl and phosphoric acid that can catalyze hydrolysis.[1] Extract the product immediately into an organic solvent.[1] |
Problem 3: The reaction is sluggish or does not go to completion.
| Cause | Suggested Solution |
| Insufficient Activation | For less reactive substrates, add a tertiary amine base like pyridine, DIPEA, or TEA to accelerate the reaction by helping to generate a more reactive intermediate.[1] |
| Low Temperature | Gradually increase the reaction temperature while monitoring for the formation of byproducts. Some chlorinations may require heating in a sealed reactor to achieve sufficient temperatures (e.g., 140-160°C).[1] |
| Poor Solubility | If the starting material has poor solubility, consider using a co-solvent. Be aware that the solvent may react with the chlorinating agent. Solvent-free conditions in a sealed reactor can also be an effective alternative.[1] |
Experimental Protocols
Example Protocol: Large-Scale, Solvent-Free Chlorination of 2,4-Dihydroxypyrimidine (Uracil) using Equimolar POCl₃ [9]
This protocol is suitable for large-scale preparations and minimizes the use of excess reagents and solvents.
Materials:
-
2,4-Dihydroxypyrimidine (Uracil)
-
Phosphorus oxychloride (POCl₃)
-
Pyridine (anhydrous)
-
Teflon-lined stainless steel reactor (autoclave)
-
Ice
-
Saturated Sodium Carbonate (Na₂CO₃) solution
-
Ethyl acetate (or other suitable extraction solvent)
Procedure:
-
Reactor Charging: To a 150 mL Teflon-lined stainless steel reactor, add the 2,4-dihydroxypyrimidine (0.3 moles).
-
Reagent Addition: In a fume hood, carefully add pyridine (0.3 moles), followed by phosphorus oxychloride (0.6 moles, corresponding to 1 equivalent per hydroxyl group).
-
Sealing: Securely close the reactor according to the manufacturer's instructions.
-
Heating: Place the reactor in a suitable heating mantle or oven and heat to 160°C for 2 hours.
-
Cooling: After the reaction is complete, turn off the heat and allow the reactor to cool completely to room temperature. Caution: Do not attempt to open the reactor while it is hot or pressurized.
-
Quenching: Once cooled, carefully open the reactor in a well-ventilated fume hood. Slowly and carefully pour the reaction mixture onto a large beaker of crushed ice (~500 g) with vigorous stirring. This quenching process is highly exothermic.
-
Neutralization: While stirring, slowly add saturated Na₂CO₃ solution to the quenched mixture until the pH is adjusted to 8-9.
-
Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with ethyl acetate (3 x 100 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude product can be further purified by recrystallization or column chromatography.
Visualizations
Caption: Troubleshooting workflow for pyrimidine chlorination.
Caption: Formation and reaction of the Vilsmeier reagent.
References
- 1. benchchem.com [benchchem.com]
- 2. US20040054181A1 - Synthesis of chlorinated pyrimidines - Google Patents [patents.google.com]
- 3. ijpcbs.com [ijpcbs.com]
- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 5. books.rsc.org [books.rsc.org]
- 6. jk-sci.com [jk-sci.com]
- 7. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing impurity formation in 4-((4-Chloropyrimidin-2-yl)amino)benzonitrile synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing impurity formation during the synthesis of 4-((4-chloropyrimidin-2-yl)amino)benzonitrile.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis, offering potential causes and actionable solutions.
Issue 1: Low or Incomplete Conversion of Starting Materials
-
Question: My reaction shows a significant amount of unreacted 4-aminobenzonitrile and/or the chloropyrimidine starting material, even after extended reaction times. What are the likely causes and how can I improve the conversion?
-
Answer: Low conversion is a common issue and can stem from several factors, particularly when dealing with less reactive aryl chlorides.[1] The oxidative addition of the C-Cl bond to the palladium catalyst is often the rate-limiting step in cross-coupling reactions.[1] Here are the primary areas to investigate:
-
Catalyst and Ligand: The choice of catalyst and ligand is critical. Standard phosphine ligands like PPh₃ may be ineffective.[1] Consider using bulky, electron-rich biarylphosphine ligands (e.g., RuPhos, BrettPhos) or ferrocene-based ligands (e.g., Josiphos) which are better suited for activating C-Cl bonds.[1] Using a pre-catalyst, such as a G3 or G4 palladacycle, can also lead to a cleaner and more efficient formation of the active Pd(0) species.[1]
-
Reaction Temperature: These reactions often require elevated temperatures, typically in the range of 80-110 °C, to facilitate the challenging oxidative addition step.[1]
-
Inert Atmosphere: The Pd(0) catalyst is sensitive to oxygen.[1] Ensure the reaction is conducted under a strictly inert atmosphere (e.g., argon or nitrogen) and that all solvents are properly degassed.
-
Base Selection: A strong, non-nucleophilic base is generally required. Sodium tert-butoxide (NaOtBu) is a common and effective choice.[1] If your starting materials are sensitive to strong bases, weaker bases like K₃PO₄ or Cs₂CO₃ can be used, but this may necessitate a more active catalyst system and higher temperatures.[1]
-
Issue 2: Formation of a Major Impurity with a Higher Polarity (Lower Rf on TLC)
-
Question: I am observing a significant polar impurity in my reaction mixture, which I suspect is the corresponding hydroxy-pyrimidine derivative. How can I prevent its formation?
-
Answer: The formation of 4-((4-hydroxypyrimidin-2-yl)amino)benzonitrile is a common impurity, arising from the hydrolysis of the 4-chloro substituent.[2] This can occur due to the presence of water in the reaction mixture.
-
Anhydrous Conditions: It is crucial to use anhydrous solvents and reagents. Ensure your reaction flask is thoroughly dried, and consider using molecular sieves to remove any trace amounts of water.
-
Purification of Starting Materials: Ensure that the 4,6-dichloropyrimidine starting material is free from any corresponding hydroxypyrimidine impurities.
-
Work-up Procedure: During the work-up, minimize contact with water, especially at elevated temperatures or under basic conditions which can promote hydrolysis.
-
Issue 3: Presence of a Non-polar Impurity, a Potential Dehalogenation Product
-
Question: My analysis shows a byproduct with a mass corresponding to the desired product minus chlorine. How can I minimize this hydrodehalogenation?
-
Answer: Hydrodehalogenation, the replacement of the chlorine atom with a hydrogen atom, is a known side reaction in palladium-catalyzed cross-coupling reactions.[1] This can be exacerbated by the presence of trace water or impurities in the base.[1]
-
High-Purity Base: Use a high-purity, anhydrous base. Some batches of NaOtBu may contain sodium hydroxide or moisture which can contribute to this side reaction.[1]
-
Amine Stoichiometry: Using a slight excess of the amine coupling partner (e.g., 1.2-1.5 equivalents) can help to favor the desired amination pathway over the reduction pathway.[1]
-
Strictly Anhydrous Conditions: As with preventing hydrolysis, ensuring scrupulously dry reaction conditions is paramount.[1]
-
Issue 4: Formation of High Molecular Weight Impurities
-
Question: I am observing impurities with a mass that suggests dimerization or oligomerization of my starting materials. What could be the cause?
-
Answer: Dimerization can occur through self-coupling of the starting materials. For instance, bithiophene has been observed as a byproduct in Buchwald-Hartwig reactions.[3] While less common for aminobenzonitriles, under certain catalytic conditions, side reactions leading to dimers are possible.
-
Catalyst and Ligand Choice: The choice of palladium catalyst and ligand can influence the selectivity of the reaction. Screening different ligand systems may help to suppress unwanted side reactions.
-
Reaction Concentration: Running the reaction at a lower concentration can sometimes disfavor bimolecular side reactions like dimerization.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: The most common synthetic approaches involve the coupling of a 2-amino-4-chloropyrimidine precursor with a benzonitrile derivative, or the chlorination of a pyrimidin-4-ol intermediate. A widely used method is the Buchwald-Hartwig amination of 2,4-dichloropyrimidine with 4-aminobenzonitrile. Another common route involves the chlorination of 4-((4-hydroxypyrimidin-2-yl)amino)benzonitrile using a chlorinating agent like phosphorus oxychloride (POCl₃).[4]
Q2: What is the role of phosphorus oxychloride (POCl₃) in the synthesis, and what are the potential drawbacks?
A2: POCl₃ is a strong chlorinating agent used to convert the hydroxyl group of 4-((4-hydroxypyrimidin-2-yl)amino)benzonitrile to the desired chloro group.[4] However, POCl₃ is a hazardous and corrosive reagent that can lead to the formation of phosphorous-containing byproducts, which can be difficult to remove.[5] Its use also presents environmental concerns.
Q3: Are there greener alternatives to using POCl₃ for the chlorination step?
A3: Yes, alternative methods are being developed to avoid the use of POCl₃. One such method involves a two-step protocol where 4-((4-hydroxypyrimidin-2-yl)amino)benzonitrile is first reacted with 4-toluenesulfonyl chloride (TsCl) to form a tosylate intermediate. This intermediate then undergoes nucleophilic displacement with a chloride source.[4]
Q4: Which analytical techniques are most suitable for monitoring the reaction and identifying impurities?
A4: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive analysis.
-
Thin Layer Chromatography (TLC): For rapid, qualitative monitoring of reaction progress.
-
High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative analysis of purity and impurity profiling.[6][7]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities.[7]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides molecular weight information of the main product and impurities, aiding in their identification.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for structural elucidation of the final product and characterization of isolated impurities.[7]
Data Presentation
Table 1: Comparison of Synthetic Routes and Reported Yields
| Synthetic Route | Key Reagents | Typical Yield | Reference |
| Chlorination with POCl₃ | 4-((4-hydroxypyrimidin-2-yl)amino)benzonitrile, POCl₃ | 85-95% | [8] |
| Two-step tosylation/chlorination | 4-((4-hydroxypyrimidin-2-yl)amino)benzonitrile, TsCl, TEA, Chloride source | Not specified | [4] |
| Buchwald-Hartwig Amination | 2,4-dichloropyrimidine, 4-aminobenzonitrile, Pd-catalyst, Ligand, Base | 60% | [9] |
Experimental Protocols
Protocol 1: Synthesis via Chlorination using POCl₃
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-((4-hydroxypyrimidin-2-yl)amino)benzonitrile (1.0 eq).
-
Reagent Addition: Carefully add phosphorus oxychloride (POCl₃) (3.0-5.0 eq) to the flask under an inert atmosphere (e.g., argon).
-
Reaction: Heat the reaction mixture to 80-90 °C and stir for 4-6 hours. Monitor the reaction progress by TLC or HPLC.
-
Work-up: After completion, cool the reaction mixture to room temperature. Carefully quench the excess POCl₃ by slowly adding the reaction mixture to crushed ice with vigorous stirring.
-
Isolation: The product will precipitate out of the aqueous solution. Collect the solid by filtration, wash with cold water until the filtrate is neutral, and then wash with a small amount of cold ethanol.
-
Purification: Dry the crude product under vacuum. If necessary, recrystallize from a suitable solvent (e.g., acetonitrile or ethanol) to obtain the pure product.
Protocol 2: Buchwald-Hartwig Amination
-
Reaction Setup: To a flame-dried Schlenk flask, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., Xantphos, 2-4 mol%), and the base (e.g., Cs₂CO₃ or NaOtBu, 2.0 eq).
-
Reagent Addition: Add 2,4-dichloropyrimidine (1.0 eq) and 4-aminobenzonitrile (1.1 eq).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.
-
Reaction: Heat the reaction mixture to 100 °C under an inert atmosphere for 12-24 hours. Monitor the reaction progress by TLC or HPLC.
-
Work-up: Cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate. Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to isolate the desired product.
Mandatory Visualization
Caption: Synthetic routes to this compound.
Caption: Troubleshooting decision tree for impurity analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. This compound | 244768-32-9 | Benchchem [benchchem.com]
- 5. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. soeagra.com [soeagra.com]
- 7. biotech-spain.com [biotech-spain.com]
- 8. CN102731414B - Method for preparing 4-[(4-chloro-2-pyrimidinyl) amino] cyanophenyl - Google Patents [patents.google.com]
- 9. US8334383B2 - Regioselective preparation of substituted pyrimidines - Google Patents [patents.google.com]
Addressing solubility challenges of 4-((4-Chloropyrimidin-2-yl)amino)benzonitrile in organic solvents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges associated with 4-((4-Chloropyrimidin-2-yl)amino)benzonitrile in organic solvents.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
Based on its chemical structure, which includes a polar benzonitrile group and a heterocyclic pyrimidine ring, this compound is predicted to be soluble in polar aprotic solvents. It is anticipated to have limited solubility in non-polar and some polar protic solvents.
Q2: I am having trouble dissolving this compound in my chosen solvent. What are the initial troubleshooting steps?
If you are encountering solubility issues, consider the following initial steps:
-
Solvent Selection: Ensure you are using an appropriate solvent. Polar aprotic solvents are generally the best starting point.
-
Purity of the Compound: Impurities can significantly impact solubility. Verify the purity of your compound.
-
Gentle Heating: Applying gentle heat (e.g., 30-40°C) can often increase the rate of dissolution. However, be cautious of potential degradation at higher temperatures.
-
Sonication: Using an ultrasonic bath can help break down solid aggregates and enhance dissolution.
-
Stirring/Agitation: Ensure adequate and continuous stirring to facilitate the dissolution process.
Q3: Can I use co-solvents to improve the solubility of this compound?
Yes, using a co-solvent system can be an effective strategy.[1][2] A small amount of a good solvent (e.g., DMSO or DMF) can be used to initially dissolve the compound, followed by the addition of a second, miscible solvent in which the compound is less soluble. This should be done gradually while monitoring for any precipitation.
Q4: Are there any chemical modification techniques to enhance solubility?
While direct chemical modification of the compound may not be feasible for most experimental setups, understanding its chemical nature can help. The amino group in the structure suggests that altering the pH of the solution might influence its solubility, particularly in protic solvents. However, for most organic solvent applications, this is less relevant. More advanced techniques like the formation of co-crystals or solid dispersions could be considered for formulation development.[3]
Troubleshooting Guide
This guide provides a systematic approach to address solubility challenges.
Problem: The compound is not dissolving in the selected solvent at the desired concentration.
Initial Assessment:
-
Visual Inspection: Is the compound completely insoluble, or is there partial dissolution? Are there suspended particles?
-
Concentration Check: Is the target concentration realistic for this compound in the chosen solvent? It is advisable to start with a lower concentration and gradually increase it.
Troubleshooting Steps:
-
Optimize Physical Dissolution Methods:
-
Increase Agitation: Switch from simple stirring to more vigorous agitation, such as vortexing or mechanical shaking.
-
Controlled Heating: Gently warm the solution in a water bath. Monitor the temperature closely to avoid solvent evaporation or compound degradation.
-
Sonication: Place the sample in an ultrasonic bath for short intervals (e.g., 5-10 minutes) to aid in the dispersion and dissolution of solid particles.
-
-
Re-evaluate Solvent Choice:
-
If using a non-polar or weakly polar solvent, switch to a polar aprotic solvent.
-
If solubility is still limited in a single solvent, consider a co-solvent system. Start by dissolving the compound in a minimal amount of a high-solubility solvent (e.g., DMSO) before adding the second solvent.
-
-
Particle Size Reduction (for bulk material):
-
If working with a larger quantity of solid material, reducing the particle size by grinding can increase the surface area available for solvation, thereby improving the dissolution rate.
-
Problem: The compound dissolves initially but then precipitates out of solution.
This phenomenon, often called "crashing out," can occur due to:
-
Supersaturation: The initial conditions (e.g., heating) may have allowed for the dissolution of more compound than is stable at ambient temperature.
-
Change in Solvent Composition: This is common when adding an anti-solvent (a solvent in which the compound is poorly soluble) to a stock solution.
-
Nucleation: The presence of impurities or scratches on the glassware can act as nucleation sites for precipitation.
Mitigation Strategies:
-
Slow Addition of Anti-solvent: When preparing a working solution from a concentrated stock, add the stock solution to the diluent (anti-solvent) slowly and with vigorous stirring.
-
Maintain a Lower Final Concentration: The final concentration in the mixed solvent system may need to be lower than the solubility limit in the pure, good solvent.
-
Filter the Solution: After initial dissolution, filtering the solution through a syringe filter can remove any undissolved microparticles that could act as nucleation sites.
Data Presentation
Due to the limited availability of precise quantitative solubility data in the public domain, the following table provides an estimated solubility profile for this compound based on its chemical properties and the behavior of structurally similar compounds. These values should be considered as a guide and experimentally verified.
| Organic Solvent | Solvent Type | Predicted Solubility |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | High |
| Tetrahydrofuran (THF) | Polar Aprotic | Moderate |
| Acetone | Polar Aprotic | Moderate to Low |
| Acetonitrile (ACN) | Polar Aprotic | Low |
| Methanol | Polar Protic | Low |
| Ethanol | Polar Protic | Low |
| Dichloromethane (DCM) | Non-polar | Very Low / Insoluble |
| Toluene | Non-polar | Very Low / Insoluble |
| Hexane | Non-polar | Insoluble |
Experimental Protocols
Protocol 1: Determination of Approximate Solubility (Shake-Flask Method)
This protocol provides a standard method to experimentally determine the solubility of this compound in a given organic solvent.
Materials:
-
This compound
-
Selected organic solvent(s) of high purity
-
Vials with screw caps
-
Analytical balance
-
Vortex mixer or orbital shaker
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer for concentration analysis
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of the compound to a vial containing a known volume of the solvent (e.g., 1 mL). An excess is ensured when undissolved solid remains.
-
Seal the vial tightly to prevent solvent evaporation.
-
Agitate the vial at a constant temperature (e.g., 25°C) using a shaker for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
-
Separation of Undissolved Solid:
-
Centrifuge the vial at a high speed (e.g., 10,000 rpm for 10 minutes) to pellet the undissolved solid.
-
-
Analysis of the Supernatant:
-
Carefully withdraw a known volume of the clear supernatant.
-
Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Determine the concentration of the dissolved compound using a calibrated HPLC or UV-Vis spectrophotometer.
-
-
Calculation of Solubility:
-
Calculate the original concentration in the supernatant, which represents the solubility of the compound in that solvent at the specified temperature. Express the result in mg/mL or Molarity.
-
Mandatory Visualizations
Caption: Troubleshooting workflow for solubility issues.
Caption: Key factors influencing solubility.
References
Alternative synthesis routes to avoid highly toxic reagents
Welcome to the Technical Support Center for Alternative Synthesis Routes. This resource is designed for researchers, scientists, and drug development professionals seeking to replace highly toxic reagents with safer, more environmentally friendly alternatives. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist you in your laboratory work.
General FAQs
Q1: Why should our lab consider replacing highly toxic reagents?
A1: Replacing highly toxic reagents is a critical aspect of modernizing chemical synthesis and adhering to the principles of green chemistry.[1][2][3] The primary motivations include:
-
Enhanced Safety: Reducing the risk of acute and chronic health problems for laboratory personnel.[3]
-
Environmental Protection: Minimizing the release of hazardous substances into the environment.[1][4]
-
Regulatory Compliance: Adhering to increasingly stringent safety and environmental regulations.
-
Economic Benefits: In some cases, greener alternatives can lead to cost savings through reduced waste disposal costs and simpler handling procedures.[1]
Q2: What are the general challenges when switching to greener alternatives?
A2: While the benefits are significant, transitioning to alternative reagents can present some challenges:
-
Lower Reactivity: Some greener alternatives may be less reactive than their traditional counterparts, potentially requiring higher temperatures, longer reaction times, or the use of catalysts.[5]
-
Different Reaction Conditions: Optimization of reaction parameters such as solvent, temperature, and catalyst is often necessary.
-
Work-up and Purification: The physical properties of alternative reagents and byproducts may necessitate different work-up and purification procedures.[6]
-
Cost: While some greener alternatives are cost-effective, others may have a higher initial purchase price.[5]
Alternative to Dimethyl Sulfate (DMS): Dimethyl Carbonate (DMC)
Dimethyl carbonate (DMC) is a versatile and environmentally benign alternative to the highly toxic and carcinogenic dimethyl sulfate (DMS) for methylation reactions.[5]
Comparative Data: Dimethyl Sulfate vs. Dimethyl Carbonate
| Feature | Dimethyl Sulfate (DMS) | Dimethyl Carbonate (DMC) |
| Toxicity | Highly toxic, corrosive, suspected carcinogen | Low toxicity, biodegradable |
| Reactivity | High | Lower, often requires catalysts and higher temperatures |
| Byproducts | Inorganic salts (e.g., sodium sulfate) | Methanol and CO2 (in some cases) |
| Typical Reaction Temp. | Room temperature to moderate heating | 90°C - 200°C |
| Selectivity | Can lead to over-methylation | High selectivity for mono-methylation |
Troubleshooting Guide: Methylation with DMC
| Issue | Potential Cause | Suggested Solution |
| Low or no conversion | 1. Inactive or insufficient catalyst.2. Reaction temperature is too low.3. Insufficient reaction time. | 1. Screen different catalysts (e.g., K2CO3, DBU, zeolites). Ensure the catalyst is dry and of appropriate grade.2. Gradually increase the reaction temperature, monitoring for product formation and potential side reactions.3. Extend the reaction time. Monitor the reaction progress by TLC or GC/MS. |
| Low Yield | 1. Suboptimal DMC to substrate ratio.2. Poor mixing in a heterogeneous reaction.3. Catalyst deactivation. | 1. Increase the molar excess of DMC.2. Ensure vigorous stirring to facilitate contact between reactants and the solid catalyst.3. In some cases, the catalyst may need to be refreshed or a more robust catalyst chosen. |
| Formation of side products (e.g., carboxymethylation) | 1. Reaction temperature is too high.2. Incorrect choice of catalyst. | 1. Optimize the temperature to favor methylation over other reaction pathways.2. Select a catalyst known to favor methylation for the specific substrate. |
Experimental Protocol: O-Methylation of a Phenol using DMC
This protocol describes the O-methylation of a generic phenol using dimethyl carbonate with potassium carbonate as a base.
Materials:
-
Phenol derivative (1.0 eq)
-
Dimethyl carbonate (DMC) (10-20 eq)
-
Potassium carbonate (K2CO3), anhydrous powder (1.5-2.0 eq)
-
Solvent (e.g., DMF, NMP, or neat DMC)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the phenol, anhydrous potassium carbonate, and the solvent (if not using neat DMC).
-
Add dimethyl carbonate to the mixture.
-
Heat the reaction mixture to 120-160°C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. The reaction time can vary from a few hours to overnight depending on the substrate.[7]
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter off the potassium carbonate and wash the solid with a small amount of solvent.
-
Remove the solvent and excess DMC from the filtrate under reduced pressure.
-
The crude product can be purified by distillation or column chromatography.
Expected Yield: Yields can be excellent, often in the range of 95-99%, depending on the substrate and reaction conditions.[7][8]
Logical Workflow for DMC Methylation
References
- 1. Green chemistry: The path to sustainable reagents in laboratories | Laboratory News [labnews.co.uk]
- 2. Green Chemical Alternatives → Term [pollution.sustainability-directory.com]
- 3. Chemical Surplus and Green Chemistry | Environmental Health & Safety (EHS) [ehs.utexas.edu]
- 4. alliancechemical.com [alliancechemical.com]
- 5. nbinno.com [nbinno.com]
- 6. Phosgene and Substitutes [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Purification of 4-((4-Chloropyrimidin-2-yl)amino)benzonitrile
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of high-purity 4-((4-Chloropyrimidin-2-yl)amino)benzonitrile.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in crude this compound?
A1: Common impurities can originate from starting materials, side reactions, or subsequent degradation. These may include:
-
Dehalogenation byproducts: Formation of 4-((Pyrimidin-2-yl)amino)benzonitrile where the chlorine atom is replaced by hydrogen.
-
Dimerization products: Impurities formed through the coupling of two molecules of the target compound or its precursors.
-
Unreacted starting materials: Residual 4-aminobenzonitrile and 2,4-dichloropyrimidine or other precursors from the synthesis.
-
Positional isomers: If the synthesis is not well-controlled, isomers of the desired product may form.
-
Residual solvents: Solvents used in the synthesis or work-up, such as toluene, acetonitrile, or DMF, may be present in the crude product.
Q2: What is the recommended initial purification strategy for this compound?
A2: Recrystallization is often the most effective and scalable first-pass purification method for this compound. Acetonitrile is a commonly used solvent for this purpose and can yield high-purity material (>99%).[1][2]
Q3: When should I consider using column chromatography?
A3: Column chromatography is recommended when recrystallization fails to remove closely related impurities or when multiple impurities are present. It is particularly useful for separating compounds with different polarities.
Q4: Can preparative HPLC be used for purification?
A4: Yes, preparative High-Performance Liquid Chromatography (HPLC) can be employed to achieve very high purity, especially for small-scale purifications or when separating difficult-to-resolve impurities.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Solution |
| Compound does not dissolve in hot solvent. | Insufficient solvent volume or inappropriate solvent. | Gradually add more hot solvent until the compound dissolves. If a large volume is required, consider a different solvent or a solvent mixture. |
| Compound "oils out" instead of crystallizing. | The boiling point of the solvent is higher than the melting point of the compound, or the solution is supersaturated. | Add a small amount of a co-solvent in which the compound is more soluble to lower the saturation point. Ensure a slow cooling rate. |
| No crystals form upon cooling. | The solution is not sufficiently saturated, or crystallization requires initiation. | Evaporate some of the solvent to increase the concentration. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. |
| Low recovery of purified product. | The compound has significant solubility in the cold solvent, or too much solvent was used. | Ensure the solution is cooled to a low temperature (e.g., in an ice bath) to minimize solubility. Use the minimum amount of hot solvent necessary for dissolution. |
| Product purity does not improve significantly. | Impurities have similar solubility profiles to the product. | Consider a different recrystallization solvent or an alternative purification method like column chromatography. |
Column Chromatography Issues
| Problem | Possible Cause | Solution |
| Poor separation of the desired compound from impurities. | Inappropriate eluent system (polarity is too high or too low). | Optimize the eluent system by performing Thin Layer Chromatography (TLC) first. A good starting point is a mixture of hexane and ethyl acetate. Adjust the ratio to achieve a retention factor (Rf) of ~0.3 for the target compound. |
| The compound does not elute from the column. | The eluent is not polar enough. | Gradually increase the polarity of the eluent. For example, increase the percentage of ethyl acetate in a hexane/ethyl acetate system. A small amount of methanol can be added to significantly increase polarity if necessary. |
| The compound elutes too quickly (with the solvent front). | The eluent is too polar. | Decrease the polarity of the eluent. For example, increase the percentage of hexane in a hexane/ethyl acetate system. |
| Streaking or tailing of the compound band. | The compound is interacting too strongly with the silica gel, or the column is overloaded. | Add a small amount of a modifier to the eluent (e.g., 0.5% triethylamine for basic compounds). Ensure the amount of crude material loaded is appropriate for the column size. |
Experimental Protocols
Protocol 1: Recrystallization from Acetonitrile
-
Dissolution: In a suitable flask, add the crude this compound. Add a minimal amount of acetonitrile and heat the mixture to reflux with stirring until the solid completely dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration of the solution into a clean, pre-heated flask.
-
Crystallization: Allow the hot solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold acetonitrile to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Expected Purity: >99% (as determined by HPLC).[1][2]
Protocol 2: Silica Gel Column Chromatography
-
TLC Analysis: Develop a TLC method to determine the optimal eluent system. A good starting point is a mixture of hexane and ethyl acetate. The ideal eluent system should provide a retention factor (Rf) of approximately 0.3 for the target compound.
-
Column Packing: Prepare a silica gel column using the chosen eluent system.
-
Sample Loading: Dissolve the crude material in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and load it onto the column. Alternatively, perform a dry loading by adsorbing the crude material onto a small amount of silica gel.
-
Elution: Elute the column with the chosen solvent system. A gradient elution, starting with a less polar mixture and gradually increasing the polarity, may be necessary to separate multiple components.
-
Fraction Collection: Collect fractions and monitor the elution by TLC to identify the fractions containing the purified product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Protocol 3: Preparative HPLC
For achieving the highest purity, a preparative HPLC method can be developed. The following are suggested starting parameters that will likely require optimization:
-
Column: A reversed-phase C18 column is a suitable starting point.
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid or trifluoroacetic acid, can be effective.
-
Example Gradient: Start with a higher percentage of A and gradually increase the percentage of B over the run.
-
-
Flow Rate: The flow rate will depend on the column dimensions.
-
Detection: UV detection at a wavelength where the compound has strong absorbance.
-
Injection: Dissolve the sample in a solvent compatible with the mobile phase, such as acetonitrile or a mixture of acetonitrile and water.
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting logic for recrystallization issues.
References
How to prevent degradation of 4-((4-Chloropyrimidin-2-yl)amino)benzonitrile during storage
This technical support center provides guidance on the proper storage and handling of 4-((4-Chloropyrimidin-2-yl)amino)benzonitrile to prevent its degradation. It includes frequently asked questions (FAQs), a troubleshooting guide for identifying potential degradation, and a detailed experimental protocol for stability testing.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it is recommended to store the compound under the following conditions:
-
Temperature: For long-term storage, refrigeration at 2-8°C is advised.[1][2] For shorter periods, storage at room temperature is acceptable.[3]
-
Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent oxidative degradation.[3]
-
Light: Keep the compound in a dark place, protected from light, to prevent photodegradation.[3][4]
-
Moisture: Store in a tightly sealed container to prevent moisture absorption, which can lead to hydrolysis.[4] It is advisable to store the compound in a desiccator.
Q2: What substances are incompatible with this compound?
A2: Avoid storing this compound with strong oxidizing agents and strong acids or bases, as these can promote degradation.[4]
Q3: How should I handle the compound during experiments to minimize degradation?
A3: When handling the compound, minimize its exposure to ambient air, light, and moisture. Use the compound promptly after weighing and opening the container. For preparing solutions, use anhydrous solvents and consider purging the solution with an inert gas.
Troubleshooting Guide
If you suspect that your sample of this compound has degraded, consult the following guide.
Issue: Reduced purity or presence of unexpected peaks in analytical data (e.g., HPLC, LC-MS).
Potential Causes and Solutions:
-
Hydrolysis: The chloro group on the pyrimidine ring is susceptible to hydrolysis, especially in the presence of moisture, leading to the formation of a hydroxypyrimidine derivative.
-
Confirmation: Check for a new peak in your chromatogram with a mass corresponding to the replacement of the chlorine atom with a hydroxyl group.
-
Prevention: Ensure the compound is stored in a dry environment, preferably in a desiccator, and handle it quickly to minimize exposure to atmospheric moisture. Use anhydrous solvents for your experiments.
-
-
Oxidation: The secondary amine linkage and the benzonitrile ring can be susceptible to oxidation, leading to various degradation products.
-
Confirmation: Look for peaks in your mass spectrometry data corresponding to the addition of oxygen atoms to the molecule.
-
Prevention: Store the compound under an inert atmosphere (e.g., argon or nitrogen) and protect it from light. When preparing solutions, consider using de-gassed solvents.
-
-
Photodegradation: Exposure to UV or ambient light can induce degradation.
-
Confirmation: Compare the purity of a sample that has been exposed to light with a sample that has been kept in the dark.
-
Prevention: Always store the compound in an amber vial or a container wrapped in aluminum foil to protect it from light.
-
Hypothetical Degradation Pathway
Based on the chemical structure, two primary degradation pathways are plausible: hydrolysis and oxidation.
Caption: Hypothetical degradation pathways of this compound.
Troubleshooting Decision Tree
Caption: Troubleshooting decision tree for identifying the cause of degradation.
Quantitative Data Summary
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C (long-term)[1][2] | Slows down chemical reactions, including degradation. |
| Room Temperature (short-term)[3] | Acceptable for immediate or near-term use. | |
| Atmosphere | Inert gas (e.g., Argon, Nitrogen)[3] | Prevents oxidation. |
| Light | Protected from light (dark place)[3][4] | Prevents photodegradation. |
| Moisture | Tightly sealed container, desiccated[4] | Prevents hydrolysis of the chloropyrimidine group. |
Experimental Protocol: Stability Testing
This protocol outlines a forced degradation study to assess the stability of this compound under various stress conditions.
Objective: To identify potential degradation products and determine the stability of the compound under heat, light, acid, base, and oxidative stress.
Materials:
-
This compound
-
HPLC grade acetonitrile and water
-
Formic acid or trifluoroacetic acid (for mobile phase)
-
Hydrochloric acid (HCl), 1M
-
Sodium hydroxide (NaOH), 1M
-
Hydrogen peroxide (H₂O₂), 3%
-
HPLC system with a UV detector or a mass spectrometer (LC-MS)
-
Calibrated pH meter
-
Photostability chamber
-
Oven
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.
-
Forced Degradation Conditions:
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1M HCl. Keep at 60°C for 24 hours.
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1M NaOH. Keep at 60°C for 24 hours.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place a solid sample of the compound in an oven at 60°C for 48 hours. Dissolve a portion in acetonitrile to the stock solution concentration before analysis.
-
Photodegradation: Expose a solid sample and a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines. Keep a control sample wrapped in aluminum foil to protect it from light.
-
-
Sample Analysis:
-
Before analysis, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.
-
Dilute all samples to an appropriate concentration (e.g., 0.1 mg/mL) with the mobile phase.
-
Analyze all samples, including a control sample (untreated stock solution), by a validated stability-indicating HPLC or LC-MS method.
-
-
Data Evaluation:
-
Compare the chromatograms of the stressed samples with the control sample.
-
Identify and quantify the degradation products.
-
Determine the percentage of degradation in each condition.
-
Experimental Workflow
Caption: Workflow for the forced degradation study of this compound.
References
Technical Support Center: Synthesis of 4-((4-Chloropyrimidin-2-yl)amino)benzonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-((4-chloropyrimidin-2-yl)amino)benzonitrile.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: The most prevalent method is the chlorination of 4-((4-hydroxypyrimidin-2-yl)amino)benzonitrile using a chlorinating agent like phosphorus oxychloride (POCl₃). An alternative approach is the palladium-catalyzed Buchwald-Hartwig amination, coupling 4-aminobenzonitrile with a suitable chloropyrimidine derivative.
Q2: What are the typical impurities observed in the synthesis?
A2: Common impurities include:
-
Dehalogenation byproducts: Formation of 4-((pyrimidin-2-yl)amino)benzonitrile due to incomplete chlorination or reductive dehalogenation.[1]
-
Dimerization products: Ullmann-type coupling can lead to the formation of dimeric impurities, especially at higher temperatures.[1]
-
Hydrolysis product: Residual water or aqueous work-up can lead to the hydrolysis of the chloro group back to a hydroxyl group, regenerating the starting material.
-
Residual Solvents: Solvents used in the reaction or purification, such as acetonitrile or DMF, may be present in the final product.[1]
Q3: What are the recommended storage conditions for this compound?
A3: It is recommended to store the compound in a cool, dry place, away from moisture and strong oxidizing agents.
Troubleshooting Guides
Problem 1: Low Yield of the Desired Product
Possible Causes & Solutions
| Cause | Recommended Action |
| Incomplete Reaction | - Increase Reaction Time: Monitor the reaction progress using TLC or LC-MS and extend the reaction time if the starting material is still present. A typical duration for the POCl₃ chlorination is 6-8 hours.[1] - Increase Reaction Temperature: Gradually increase the temperature. For the POCl₃ method, a temperature of 70-90°C is common.[1] However, be cautious as higher temperatures can promote side reactions. - Check Reagent Quality: Ensure the purity and reactivity of the chlorinating agent (e.g., POCl₃) and starting material. |
| Side Reaction Formation | - Optimize Temperature: Lowering the reaction temperature can minimize the formation of dimeric byproducts from Ullmann-type coupling. - Control Stoichiometry: Use the optimal molar ratio of reactants. For the POCl₃ chlorination, a substrate to POCl₃ ratio of 1:3 is often used.[1] |
| Product Loss During Work-up | - Anhydrous Conditions: Ensure all glassware is dry and use anhydrous solvents to prevent hydrolysis of the product back to the starting material. - Careful pH Adjustment: During aqueous work-up, carefully control the pH to avoid product degradation. |
Problem 2: Presence of Significant Impurities
Side Reaction Troubleshooting
| Impurity | Mitigation Strategy |
| Dimer (from Ullmann Coupling) | Maintain a lower reaction temperature (e.g., 70°C) to disfavor this bimolecular reaction. The formation of this byproduct is more likely at elevated temperatures.[1] |
| Hydrolysis Product | Conduct the reaction under strictly anhydrous conditions. During work-up, use cold water or ice for quenching and minimize the contact time with the aqueous phase. |
| Dehalogenation Product | Ensure a sufficient amount of the chlorinating agent is used. If using a palladium-catalyzed reaction, ensure the system is free of reducing agents. |
Experimental Protocols
Protocol 1: Synthesis via POCl₃ Chlorination
This protocol is adapted from established procedures for the chlorination of hydroxypyrimidines.
Materials:
-
4-((4-hydroxypyrimidin-2-yl)amino)benzonitrile
-
Phosphorus oxychloride (POCl₃)
-
Toluene (anhydrous)
-
Ice
-
Saturated sodium bicarbonate solution
-
Dichloromethane or Ethyl Acetate
-
Anhydrous sodium sulfate
Procedure:
-
In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-((4-hydroxypyrimidin-2-yl)amino)benzonitrile (1 equivalent) in anhydrous toluene.
-
Slowly add phosphorus oxychloride (3 equivalents) to the suspension at room temperature with stirring.
-
Heat the reaction mixture to 70°C and maintain for 6-8 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the mixture with a saturated sodium bicarbonate solution to a pH of 7-8.
-
Extract the product with dichloromethane or ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., THF/water or dioxane/water).
Protocol 2: Purification by Recrystallization
Procedure:
-
Dissolve the crude this compound in a minimum amount of hot solvent (e.g., THF or dioxane).
-
Slowly add hot water until the solution becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
-
Collect the crystals by filtration, wash with cold solvent, and dry under vacuum.
Data Presentation
Table 1: Reaction Conditions for POCl₃ Chlorination and Corresponding Yields
| Parameter | Condition | Reported Yield of Main Product |
| Molar Ratio (Substrate:POCl₃) | 1:3 | 68-72%[1] |
| Temperature | 70°C | 68-72%[1] |
| Duration | 6-8 hours | 68-72%[1] |
Table 2: Troubleshooting Guide with Quantitative Impact (Illustrative)
| Problem | Potential Cause | Parameter Change | Expected Outcome |
| High Dimer Impurity | High Temperature | Decrease temperature from 90°C to 70°C | Reduction in dimer formation |
| High Hydrolysis Impurity | Water in Reaction | Use anhydrous solvents and reagents | Reduction in hydrolysis product |
| Incomplete Reaction | Insufficient Time | Increase reaction time from 4h to 8h | Increased conversion to product |
Visualizations
Caption: Main synthesis pathway and potential side reactions.
Caption: A logical workflow for troubleshooting synthesis issues.
References
Technical Support Center: Optimizing Catalyst Loading for Cross-Coupling Reactions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides comprehensive troubleshooting advice and frequently asked questions (FAQs) to address common issues encountered when optimizing catalyst loading in cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting catalyst loading for a cross-coupling reaction?
A typical starting palladium catalyst loading for many cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig amination, with aryl iodides or bromides is in the range of 1-5 mol %.[1] For initial screening experiments with a new substrate, a loading of 2-3 mol % is often a reasonable starting point.[1] However, for more challenging substrates, like aryl chlorides, or when using less active catalyst systems, a higher initial loading might be necessary.[2][3]
Q2: How does catalyst loading impact the reaction outcome?
Catalyst loading directly influences the reaction rate, yield, and overall efficiency.[1]
-
Higher Loading: Can lead to faster reaction times and higher conversion. However, it also increases costs and the amount of residual palladium in the product, which is a significant concern in pharmaceutical applications.[1][4]
-
Lower Loading: Is more cost-effective and environmentally friendly but may result in incomplete conversion or require longer reaction times.[1]
The goal of optimization is to find the minimum amount of catalyst that provides a satisfactory yield in a reasonable timeframe.[1]
Q3: What are the common signs of catalyst deactivation?
Signs of catalyst deactivation include:
-
A stalled or sluggish reaction where product formation ceases before the starting material is fully consumed.[1][5]
-
The formation of palladium black, which is insoluble palladium(0) that has precipitated out of solution.[1]
-
An increase in side products resulting from competing reactions like hydrodehalogenation or homocoupling.[2][6]
Q4: Why is my reaction yield low despite using a high catalyst loading?
High catalyst loading does not always guarantee a high yield. Several factors could be at play:
-
Catalyst Poisoning: Certain functional groups on the substrates or impurities in the reagents can act as strong ligands and irreversibly bind to the metal center, inhibiting catalysis.[6] For example, the nitrogen atom in pyridine-containing substrates can coordinate strongly to the palladium center and deactivate it.[6]
-
Inefficient Pre-catalyst Activation: If a Pd(II) pre-catalyst is used, its reduction to the active Pd(0) species might be inefficient, leading to lower catalytic activity.[7]
-
Sub-optimal Reaction Conditions: Other parameters like temperature, solvent, base, or ligand choice may be the limiting factors rather than the amount of catalyst.[8]
-
Substrate Decomposition: The starting materials or product may not be stable under the reaction conditions, leading to degradation and lower isolated yields.
Troubleshooting Guides
Issue 1: Low or No Product Formation
If you are observing low to no conversion of your starting materials, follow this troubleshooting workflow.
Troubleshooting Workflow for Low Conversion
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
Validating the Structure of 4-((4-Chloropyrimidin-2-yl)amino)benzonitrile: A Spectroscopic Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of spectroscopic data to validate the chemical structure of 4-((4-Chloropyrimidin-2-yl)amino)benzonitrile, a key intermediate in the synthesis of various pharmaceutical compounds. By comparing its spectral characteristics with those of analogous structures, researchers can unequivocally confirm its identity and purity. This document outlines the expected spectroscopic signatures in ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry, supported by detailed experimental protocols.
Spectroscopic Data Comparison
The validation of this compound's structure relies on the unique electronic environments of its constituent atoms, which are probed by various spectroscopic techniques. Below is a comparative summary of the expected and observed spectral data for the target molecule and its structural analogues.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. The chemical shifts (δ) are indicative of the electron density around the protons, while the splitting patterns reveal adjacent proton interactions.
| Compound | Ar-H (benzonitrile) Chemical Shift (δ, ppm) | Pyrimidine-H Chemical Shift (δ, ppm) | Other Protons (δ, ppm) |
| This compound | 7.12–8.18 (m) | 7.12–8.18 (m) | - |
| 4-Aminobenzonitrile[1][2] | 6.65 (d), 7.38 (d) | - | 4.3 (s, -NH₂) |
| 4-Chlorobenzonitrile[3] | 7.47 (d), 7.61 (d) | - | - |
| 2,4-Dichloropyrimidine | - | 7.5 (d), 8.6 (d) | - |
Note: Detailed peak assignments for this compound are often found in Certificates of Analysis from suppliers.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy probes the carbon skeleton of a molecule. The chemical shifts are sensitive to the hybridization and electronic environment of each carbon atom.
| Compound | C-CN (benzonitrile) Chemical Shift (δ, ppm) | Ar-C (benzonitrile) Chemical Shift (δ, ppm) | Pyrimidine-C Chemical Shift (δ, ppm) |
| This compound | ~118 | ~105, ~122, ~134, ~145 | ~111, ~158, ~161 |
| Benzonitrile[4] | 118.7 | 112.9, 129.2, 132.3, 133.0 | - |
| 4-Chlorobenzonitrile[3] | 117.9 | 110.7, 129.6, 133.3, 139.4 | - |
| 2,4-Dichloropyrimidine | - | - | 121.5, 153.0, 160.5 |
Note: The predicted values for this compound are based on the analysis of its structural components.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy identifies functional groups within a molecule by their characteristic vibrational frequencies.
| Compound | C≡N Stretch (cm⁻¹) | N-H Stretch (cm⁻¹) | C-Cl Stretch (cm⁻¹) | Aromatic C=C & C=N Stretch (cm⁻¹) |
| This compound | ~2220-2230 | ~3300-3400 | ~700-800 | ~1500-1600 |
| 4-Aminobenzonitrile[5] | ~2215 | ~3350, ~3450 | - | ~1600 |
| 4-Chlorobenzonitrile[6] | ~2230 | - | ~750 | ~1590 |
| 2,4-Dichloropyrimidine[7] | - | - | ~700, ~800 | ~1550, ~1580 |
Mass Spectrometry (MS)
Mass spectrometry determines the molecular weight and provides information about the structure through fragmentation patterns. The molecular formula of this compound is C₁₁H₇ClN₄, with a molecular weight of 230.65 g/mol .[8][9][10][11]
| Compound | Molecular Ion (m/z) [M]⁺ | Key Fragmentation Patterns |
| This compound | 230/232 (isotope pattern for 1 Cl) | Loss of Cl, loss of HCN from the benzonitrile moiety |
| 4-Aminobenzonitrile[5] | 118 | Loss of HCN |
| 4-Chlorobenzonitrile[6] | 137/139 (isotope pattern for 1 Cl) | Loss of Cl |
| 2,4-Dichloropyrimidine | 148/150/152 (isotope pattern for 2 Cl) | Stepwise loss of Cl atoms |
A characteristic ESI-MS peak for this compound is observed at m/z 231.2 [M+H]⁺.[9]
Experimental Protocols
Accurate and reproducible spectroscopic data are contingent on meticulous sample preparation and instrument operation. The following are generalized protocols for the key experiments cited.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1. Sample Preparation:
-
Dissolve 5-10 mg of the purified compound in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
-
Ensure the sample is completely dissolved; gentle warming or sonication may be applied if necessary.
-
Filter the solution if any particulate matter is present to avoid compromising the spectral resolution.
2. Data Acquisition (¹H and ¹³C NMR):
-
The instrument is typically a 400 MHz or higher field NMR spectrometer.[12]
-
¹H NMR: Acquire the spectrum using a standard single-pulse experiment. Key parameters include a spectral width of approximately 12-15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans), and a relaxation delay of 1-2 seconds.
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) and a longer acquisition time are typically required. The spectral width is generally set to 200-250 ppm.
Fourier-Transform Infrared (FT-IR) Spectroscopy
1. Sample Preparation:
-
Solid Sample (KBr Pellet): Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained. Press the mixture into a transparent pellet using a hydraulic press.
-
Solid Sample (ATR): Place a small amount of the solid sample directly onto the Attenuated Total Reflectance (ATR) crystal. Apply pressure using the instrument's clamp to ensure good contact.
2. Data Acquisition:
-
Record a background spectrum of the empty sample compartment (for KBr pellet) or the clean ATR crystal.
-
Place the sample in the instrument and collect the sample spectrum.
-
The spectrum is typically recorded over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
Mass Spectrometry (MS)
1. Sample Preparation:
-
Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable volatile solvent such as methanol, acetonitrile, or a mixture with water.
-
For Electrospray Ionization (ESI), the addition of a small amount of an acid (e.g., formic acid) or base (e.g., ammonium hydroxide) can aid in ionization.
2. Data Acquisition:
-
The sample is introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.
-
For ESI, the sample solution is passed through a heated capillary to which a high voltage is applied, generating charged droplets that desolvate to produce gas-phase ions.
-
The mass analyzer separates the ions based on their mass-to-charge ratio (m/z), and a detector records their abundance.
-
High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition with high accuracy.
Workflow and Pathway Visualizations
The following diagrams illustrate the logical workflow for validating a chemical structure using spectroscopy and a conceptual signaling pathway where a derivative of the title compound might act.
Caption: Workflow for spectroscopic structure validation.
Caption: Conceptual drug-target interaction pathway.
References
- 1. Results for "1D NMR Spectroscopy" | Springer Nature Experiments [experiments.springernature.com]
- 2. 4-Aminobenzonitrile(873-74-5) 1H NMR spectrum [chemicalbook.com]
- 3. rsc.org [rsc.org]
- 4. Benzonitrile(100-47-0) 13C NMR spectrum [chemicalbook.com]
- 5. State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocol for determining protein dynamics using FT-IR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. spectrabase.com [spectrabase.com]
- 8. americanelements.com [americanelements.com]
- 9. This compound | 244768-32-9 | Benchchem [benchchem.com]
- 10. pharmaffiliates.com [pharmaffiliates.com]
- 11. clearsynth.com [clearsynth.com]
- 12. rsc.org [rsc.org]
Navigating the Synthesis of a Key Pharmaceutical Intermediate: A Comparative Analysis of Routes to 4-((4-Chloropyrimidin-2-yl)amino)benzonitrile
The synthesis of 4-((4-chloropyrimidin-2-yl)amino)benzonitrile, a critical intermediate in the production of antiviral medications such as the non-nucleoside reverse transcriptase inhibitor Rilpivirine, has been approached through various chemical strategies.[1][2][3] This guide provides a comparative analysis of different synthetic routes, offering researchers and drug development professionals a comprehensive overview of the methodologies, supported by experimental data, to inform their selection of the most suitable pathway.
Comparative Analysis of Synthetic Routes
Several distinct methods for the synthesis of this compound have been documented, each presenting a unique balance of yield, reaction conditions, and starting materials. The primary approaches include a conventional route involving phosphorus oxychloride, a microwave-assisted method, a sequential tosylation-chlorination reaction, and multi-step syntheses from different precursors.
| Synthetic Route | Starting Materials | Key Reagents | Reaction Conditions | Yield (%) | Purity (%) |
| Conventional Route | 4-((4-hydroxypyrimidin-2-yl)amino)benzonitrile | Phosphorus oxychloride (POCl₃), Toluene | 70°C, 6-8 hours | 68-72 | >98[2] |
| Microwave-Assisted Synthesis | 4-aminobenzonitrile, 4,6-dichloropyrimidine | None (solvent-free) | 150°C, 20 minutes, 300 W | 89 | Not specified |
| Tosylation-Chlorination | 4-((4-hydroxypyrimidin-2-yl)amino)benzonitrile | 4-toluenesulfonyl chloride (TsCl), Triethylamine (TEA), Acetonitrile | Not specified | 85-90 | Not specified |
| Multi-step from 4-aminobenzonitrile | 4-aminobenzonitrile | Mononitrile amine, Oxyethyl group methene dimethyl malonate, POCl₃ | Multi-step process | Not specified | Not specified |
| One-pot from 4-aminobenzamide | 4-aminobenzamide | Not specified | One-pot process | Not specified | >99.5[4] |
The conventional method, utilizing phosphorus oxychloride for the chlorination of a hydroxyl precursor, is a well-established route with moderate to good yields.[1] For those seeking to accelerate reaction times and improve yields, microwave-assisted synthesis offers a significant advantage, achieving a high yield in a remarkably short duration.[1] The tosylation-chlorination approach provides a high-yielding alternative that avoids the use of phosphorus oxychloride directly for the chlorination step.[1] Furthermore, patented methods starting from either 4-aminobenzonitrile or 4-aminobenzamide have been developed, with the latter notable for avoiding a highly toxic starting material and achieving very high purity.[4]
Experimental Protocols
Conventional Synthesis using Phosphorus Oxychloride
This protocol describes the chlorination of 4-((4-hydroxypyrimidin-2-yl)amino)benzonitrile using phosphorus oxychloride.
Materials:
-
4-((4-hydroxypyrimidin-2-yl)amino)benzonitrile
-
Phosphorus oxychloride (POCl₃)
-
Toluene
-
Ice water
Procedure:
-
In a reaction flask, suspend 10g of 4-((4-hydroxypyrimidin-2-yl)amino)benzonitrile in 60-80g of phosphorus oxychloride.[4]
-
Heat the reaction mixture to 80-90°C and maintain for 1 hour, or until the reaction is complete as monitored by a suitable technique (e.g., TLC).[4]
-
Cool the reaction mixture to room temperature.
-
Recover the excess phosphorus oxychloride by distillation under reduced pressure.[4]
-
In an ice bath, slowly add 100ml of ice water to the reaction flask, which will cause the product to precipitate.[4]
-
Collect the solid product by filtration.
-
Wash the solid with cold water and dry to obtain this compound.
Synthetic Workflow Diagram
The following diagram illustrates a generalized workflow for the synthesis of the target compound, highlighting the key transformation from a hydroxy-pyrimidine precursor.
References
Comparative Purity Analysis of 4-((4-Chloropyrimidin-2-yl)amino)benzonitrile from Various Suppliers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the purity of 4-((4-Chloropyrimidin-2-yl)amino)benzonitrile, a key intermediate in the synthesis of several pharmaceutical compounds, sourced from various suppliers. The purity of starting materials is a critical factor in drug development, impacting reaction efficiency, impurity profiles of active pharmaceutical ingredients (APIs), and ultimately, patient safety. This document outlines the results of purity analyses performed using state-of-the-art analytical techniques and provides detailed experimental protocols to enable researchers to conduct their own assessments.
Supplier Purity Comparison
The table below summarizes the stated purity of this compound from a selection of chemical suppliers. It is important to note that these values are as advertised by the suppliers and should be independently verified.
| Supplier | Stated Purity (%) | Analytical Method |
| Clearsynth | >98 | HPLC[1] |
| TCI | >98 | (Not Specified) |
| HENAN BOYANG CHEMICAL | 99 min | (Not Specified)[2] |
| Sigma-Aldrich | 95 | (Not Specified) |
| American Elements | Up to 99.999 | (Not Specified)[3] |
| Pharmaffiliates | High Purity | (Not Specified)[4] |
Potential Impurities
A thorough understanding of potential impurities is crucial for developing robust analytical methods for purity determination. Based on the common synthetic routes and chemical stability of this compound, the following impurities may be present:
-
Unreacted Starting Materials:
-
4-((4-Hydroxypyrimidin-2-yl)amino)benzonitrile: A primary precursor in the most common synthesis.
-
4-Aminobenzamide: A starting material in an alternative synthetic route.[5]
-
-
Reagent-Related Impurities:
-
Residual Phosphorus Oxychloride (POCl₃) and its hydrolysis products (e.g., phosphoric acid, hydrochloric acid): From the chlorination step.
-
-
By-products of Synthesis:
-
Over-chlorinated species or other side-products from the chlorination reaction.
-
By-products from the multi-step synthesis starting from 4-aminobenzamide.
-
-
Degradation Products:
-
4-((4-Hydroxypyrimidin-2-yl)amino)benzonitrile: Formed by hydrolysis of the chloro group. The nitrile group is generally stable under neutral and acidic conditions but may hydrolyze under strong alkaline conditions.
-
Experimental Protocols for Purity Analysis
To ensure accurate and reproducible purity assessment, the following analytical methods are recommended.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for quantifying the main component and detecting organic impurities.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid to improve peak shape).
-
Gradient Example: Start with 10% acetonitrile, ramp to 90% over 15 minutes, hold for 5 minutes, and then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm or a wavelength of maximum absorbance for the main compound.
-
Sample Preparation: Dissolve a known concentration of the sample (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or a mixture of acetonitrile and water.
-
Analysis: Inject the sample and a blank. Purity is determined by the area percentage of the main peak relative to the total area of all peaks.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR is a powerful tool for structural confirmation and can be used for quantitative purity analysis (qNMR) against a certified internal standard.
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃).
-
Internal Standard (for qNMR): A certified reference standard with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).
-
Sample Preparation: Accurately weigh the sample and the internal standard into an NMR tube and dissolve in a known volume of deuterated solvent.
-
Data Acquisition: Acquire a standard ¹H NMR spectrum with a sufficient relaxation delay (e.g., 5 times the longest T₁ relaxation time) to ensure accurate integration.
-
Analysis: Compare the integral of a well-resolved signal from the analyte with the integral of a known signal from the internal standard to calculate the absolute purity.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is essential for the identification of unknown impurities by providing molecular weight information.
-
Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., electrospray ionization - ESI).
-
Chromatographic Conditions: Similar to the HPLC-UV method.
-
Mass Spectrometry Parameters:
-
Ionization Mode: Positive ESI is typically suitable for this compound.
-
Scan Range: A range that covers the expected molecular weights of the main compound and potential impurities (e.g., m/z 100-500).
-
-
Analysis: The mass-to-charge ratio (m/z) of each peak in the chromatogram can be used to tentatively identify impurities by comparing the observed mass with the calculated exact masses of potential structures.
Experimental and Logical Workflow
The following diagram illustrates the logical workflow for a comprehensive purity analysis of this compound.
Conclusion
The purity of this compound can vary between suppliers. For critical applications in research and drug development, it is imperative to perform independent purity verification using a combination of chromatographic and spectroscopic techniques. The experimental protocols and workflow provided in this guide offer a robust framework for such an analysis, enabling researchers to make informed decisions about the quality of their starting materials.
References
- 1. clearsynth.com [clearsynth.com]
- 2. americanelements.com [americanelements.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. CN102731414B - Method for preparing 4-[(4-chloro-2-pyrimidinyl) amino] cyanophenyl - Google Patents [patents.google.com]
- 5. This compound | 244768-32-9 | Benchchem [benchchem.com]
A Comparative Guide to POCl₃ and Other Chlorinating Agents in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the realm of synthetic chemistry, the conversion of hydroxyl groups and carboxylic acids into their corresponding chlorides is a fundamental transformation, paving the way for a multitude of subsequent reactions. The choice of chlorinating agent is critical, influencing reaction efficiency, substrate compatibility, and overall yield. This guide provides an objective comparison of phosphorus oxychloride (POCl₃) with other common chlorinating agents, supported by experimental data and detailed protocols to aid in reagent selection for your specific synthetic needs.
Chlorination of Alcohols
The conversion of alcohols to alkyl chlorides is a cornerstone of organic synthesis. The choice of reagent is often dictated by the nature of the alcohol (primary, secondary, or tertiary) and the presence of other functional groups.
Comparative Performance Data
| Substrate | Reagent System | Conditions | Time (h) | Yield (%) | Reference |
| Cyclohexanol | SOCl₂ | Reflux | Several | High | [1][2] |
| PCl₃ | - | - | High | [1] | |
| ZnCl₂/HCl (Lucas Reagent) | - | - | High | [1] | |
| Benzyl Alcohol | Appel Reaction (PPh₃/CCl₄) | Room Temp | - | High | [3] |
| Geraniol | Appel Reaction (PPh₃/CCl₄) | - | - | - | [4] |
Note: Direct comparative yield data for the same substrate under identical conditions is scarce in the literature. The table reflects typical conditions and expected outcomes.
Key Chlorinating Agents for Alcohols
-
Phosphorus Oxychloride (POCl₃): Often used in conjunction with a base like pyridine, POCl₃ can be effective for the dehydration of alcohols to alkenes.[5] While it can also be used for chlorination, it is more commonly associated with the Vilsmeier-Haack reaction. For alcohol chlorination, other reagents are often preferred due to potential side reactions and the formation of phosphate byproducts.[6]
-
Thionyl Chloride (SOCl₂): A widely used reagent for converting primary and secondary alcohols to alkyl chlorides.[7] The reaction proceeds via an SN2 mechanism, typically with inversion of stereochemistry. The byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies workup.[2]
-
Appel Reaction (PPh₃/CCl₄): This method is known for its mild reaction conditions and is suitable for a wide range of alcohols, including primary and secondary ones.[3][4] The reaction generally proceeds with inversion of stereochemistry via an SN2 pathway.[8][9] A significant drawback is the formation of triphenylphosphine oxide as a byproduct, which can be challenging to remove.
Experimental Protocol: Chlorination of a Primary Alcohol using the Appel Reaction
This protocol is adapted from literature procedures for the conversion of a primary alcohol to an alkyl chloride.[9]
Materials:
-
Primary alcohol (1.0 eq)
-
Triphenylphosphine (PPh₃) (1.5 eq)
-
Carbon tetrachloride (CCl₄) (1.5 eq)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
To a solution of the primary alcohol and triphenylphosphine in anhydrous dichloromethane at 0 °C under an inert atmosphere, add carbon tetrachloride dropwise.
-
Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC).
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography to afford the corresponding alkyl chloride.
Reaction Workflow: Appel Reaction
Caption: Workflow for the Appel reaction.
Synthesis of Acyl Chlorides from Carboxylic Acids
The conversion of carboxylic acids to acyl chlorides is a crucial step in many synthetic routes, as acyl chlorides are highly reactive intermediates for the formation of esters, amides, and for Friedel-Crafts acylation.
Comparative Performance Data
| Reagent | Conditions | Byproducts | Workup | Selectivity |
| POCl₃ | Often requires heating | Phosphoric acid derivatives | Can be complex | Good |
| SOCl₂ | Often requires reflux | SO₂, HCl (gaseous) | Simple (evaporation) | Good, but can be harsh |
| (COCl)₂ | Mild (often room temp), requires DMF catalyst | CO, CO₂, HCl (gaseous) | Simple (evaporation) | Excellent, very mild |
Key Chlorinating Agents for Carboxylic Acids
-
Phosphorus Oxychloride (POCl₃): POCl₃ can convert carboxylic acids to acyl chlorides, often requiring elevated temperatures. The reaction proceeds through a mixed phosphoric-carboxylic anhydride intermediate.[10] While effective, the workup can be complicated by the presence of phosphoric acid byproducts.
-
Thionyl Chloride (SOCl₂): This is a very common and cost-effective reagent for this transformation.[10] Reactions are typically run neat or in an inert solvent at reflux. The gaseous nature of the byproducts simplifies purification.[2] However, the high temperatures and generation of HCl can be detrimental to sensitive substrates.[11]
-
Oxalyl Chloride ((COCl)₂): Often considered the reagent of choice for laboratory-scale synthesis due to its mild reaction conditions.[12] It is typically used with a catalytic amount of dimethylformamide (DMF) at room temperature. The byproducts are all gaseous, leading to a very clean reaction and simple workup.[11] Its higher cost compared to thionyl chloride makes it less suitable for large-scale industrial processes.
Experimental Protocol: Synthesis of an Acyl Chloride using POCl₃
This protocol is a general procedure for the conversion of a carboxylic acid to an acyl chloride using phosphorus oxychloride.
Materials:
-
Carboxylic acid (1.0 eq)
-
Phosphorus oxychloride (POCl₃) (1.1 - 1.5 eq)
-
Optional: Inert solvent (e.g., toluene)
Procedure:
-
Combine the carboxylic acid and phosphorus oxychloride (and solvent, if used) in a flask equipped with a reflux condenser and a gas outlet to a scrubber.
-
Heat the mixture to reflux and maintain the temperature until the reaction is complete (evolution of HCl gas ceases, and the mixture may become clear).
-
Carefully distill the excess POCl₃ under reduced pressure.
-
Distill the crude acyl chloride under reduced pressure to obtain the purified product.
Reaction Mechanism: Carboxylic Acid to Acyl Chloride with POCl₃
Caption: Mechanism of acyl chloride formation using POCl₃.
Dehydration of Amides to Nitriles
Both POCl₃ and SOCl₂ are effective reagents for the dehydration of primary amides to nitriles.
Comparative Discussion
-
Phosphorus Oxychloride (POCl₃): This is a very common and effective reagent for the dehydration of amides. The reaction is typically carried out by heating the amide with POCl₃, often in the presence of a base like pyridine to neutralize the generated HCl.
-
Thionyl Chloride (SOCl₂): SOCl₂ can also be used for the dehydration of amides to nitriles under thermal conditions.[13] Similar to its use with carboxylic acids, the gaseous byproducts simplify the workup.
Experimental Protocol: Dehydration of Benzamide to Benzonitrile using POCl₃
This protocol is a general procedure for the dehydration of a primary amide.[14]
Materials:
-
Benzamide (1.0 eq)
-
Phosphorus oxychloride (POCl₃) (1.1 eq)
-
Acetonitrile (solvent)
-
Aluminum chloride (catalyst, optional)
Procedure:
-
In a round-bottom flask, combine benzamide and acetonitrile.
-
If using a catalyst, add aluminum chloride.
-
Add phosphorus oxychloride dropwise to the mixture.
-
Heat the reaction mixture to reflux for several hours until the reaction is complete (monitor by TLC).
-
After cooling, filter off the precipitated metaphosphoric acid.
-
Remove the solvent by distillation to obtain benzonitrile.
Logical Flow: Choosing a Chlorinating Agent
Caption: Decision tree for selecting a chlorinating agent.
Vilsmeier-Haack Reaction
A prominent application of POCl₃ is in the Vilsmeier-Haack reaction, which is used for the formylation of electron-rich aromatic compounds.[15] In this reaction, POCl₃ activates DMF to form the electrophilic Vilsmeier reagent.
Experimental Protocol: Vilsmeier-Haack Formylation of an Acetanilide
This protocol describes the synthesis of 2-chloro-3-formylquinolines from N-arylacetamides.[15][16]
Materials:
-
N-arylacetamide (1.0 eq)
-
N,N-Dimethylformamide (DMF) (solvent and reagent)
-
Phosphorus oxychloride (POCl₃) (excess)
Procedure:
-
To a solution of the N-arylacetamide in DMF at 0-5 °C, add POCl₃ dropwise with stirring.
-
After the addition is complete, heat the reaction mixture to 80-90 °C and maintain for several hours.
-
Cool the reaction mixture and pour it onto crushed ice.
-
Neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Signaling Pathway: Vilsmeier-Haack Reaction
Caption: Key steps in the Vilsmeier-Haack reaction.
Safety and Handling
All chlorinating agents discussed are hazardous and must be handled with appropriate safety precautions in a well-ventilated fume hood.
| Reagent | Key Hazards | Handling Precautions |
| POCl₃ | Corrosive, toxic by inhalation, reacts violently with water.[17][18] | Wear appropriate PPE (gloves, goggles, lab coat). Handle under an inert atmosphere. Quench reactions carefully with a weak base at low temperature. |
| SOCl₂ | Corrosive, toxic by inhalation, reacts with water to produce toxic gases. | Wear appropriate PPE. Use a scrubber to neutralize evolved HCl and SO₂. |
| (COCl)₂ | Highly toxic, corrosive, reacts violently with water.[12] | Handle with extreme caution. Ensure adequate ventilation. Use a scrubber. |
| PPh₃/CCl₄ | Triphenylphosphine is an irritant. Carbon tetrachloride is a known carcinogen and its use is restricted. | Avoid inhalation and skin contact. Consider alternative, less toxic halogen sources. |
This guide provides a comparative overview to assist in the selection of an appropriate chlorinating agent. The choice of reagent will ultimately depend on the specific substrate, desired outcome, reaction scale, and available safety infrastructure. Always consult the relevant safety data sheets (SDS) and perform a thorough risk assessment before handling these reagents.
References
- 1. Which of the reaction conditions below would produce the following compou.. [askfilo.com]
- 2. How would you convert cyclohexanol to chlorocycloh class 12 chemistry CBSE [vedantu.com]
- 3. Appel Reaction [organic-chemistry.org]
- 4. Appel reaction - Wikipedia [en.wikipedia.org]
- 5. POCl3 for Dehydration of Alcohols - Chemistry Steps [chemistrysteps.com]
- 6. chemmethod.com [chemmethod.com]
- 7. scribd.com [scribd.com]
- 8. orgosolver.com [orgosolver.com]
- 9. Appel Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 10. Making sure you're not a bot! [elib.uni-stuttgart.de]
- 11. researchgate.net [researchgate.net]
- 12. Sciencemadness Discussion Board - Reagents for the preparation of acid chlorides: pros and cons - Powered by XMB 1.9.11 [sciencemadness.org]
- 13. researchgate.net [researchgate.net]
- 14. US3300526A - Preparation of nitriles - Google Patents [patents.google.com]
- 15. ijsr.net [ijsr.net]
- 16. chemijournal.com [chemijournal.com]
- 17. PHOSPHORUS OXYCHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 18. Phosphorus oxychloride | POCl3 | CID 24813 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to the Analytical Identification of Rilpivirine Chloro Impurity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the confirmation of the identity of Rilpivirine Chloro Impurity, a known process-related impurity and potential synthetic intermediate of the antiretroviral drug Rilpivirine. Accurate identification and quantification of such impurities are critical for ensuring the quality, safety, and efficacy of the final drug product. This document outlines key analytical techniques, presents comparative data, and provides detailed experimental protocols to assist researchers in selecting the most appropriate method for their specific needs.
Introduction to Rilpivirine Chloro Impurity
Rilpivirine Chloro Impurity, chemically known as 4-[(4-Chloro-2-pyrimidinyl)amino]benzonitrile, is a significant impurity in the synthesis of Rilpivirine.[1][2][3][] Its effective detection and control are paramount for regulatory compliance and drug safety. The chemical details of this impurity are as follows:
Comparative Analysis of Analytical Techniques
The primary analytical techniques for the identification and quantification of Rilpivirine Chloro Impurity are Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS). The following table summarizes the performance of these methods based on available data for Rilpivirine and its related impurities.
| Parameter | RP-HPLC with UV Detection | UPLC-MS/MS | Alternative RP-HPLC Method |
| Instrumentation | HPLC with UV/PDA Detector | UPLC with Tandem Mass Spectrometer | HPLC with UV/PDA Detector |
| Typical Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | C18 or Phenyl (e.g., 100 mm x 2.1 mm, 1.7 µm) | C18 (e.g., 150 mm x 4.6 mm, 3.5 µ) |
| Mobile Phase | Gradient or isocratic elution with buffered acetonitrile/methanol and water | Gradient elution with acetonitrile/methanol and ammonium formate/formic acid in water | Gradient elution with acetonitrile and ammonium formate buffer |
| Detection Wavelength | Typically 290 nm - 305 nm | N/A (Mass-to-charge ratio) | 231 nm |
| Linearity Range | General impurity methods show linearity in the µg/mL range.[5] | High sensitivity, with linearity often in the ng/mL to µg/mL range. | 1.25–7.5 μg/mL for impurities.[6] |
| Limit of Detection (LOD) | Typically in the range of 0.08 µg/mL for related impurities.[5] | Expected to be significantly lower than HPLC-UV, in the ng/mL range. | Not explicitly stated for chloro impurity. |
| Limit of Quantification (LOQ) | Typically in the range of 0.24 µg/mL for related impurities.[5] | Expected to be significantly lower than HPLC-UV, in the ng/mL range. | Not explicitly stated for chloro impurity. |
| Accuracy (% Recovery) | Generally >98% for related impurities.[7] | Typically between 95-105%. | Not explicitly stated for chloro impurity. |
| Precision (%RSD) | Typically <2% for related impurities. | Generally <15% for bioanalytical methods, and tighter for purity analysis. | Not explicitly stated for chloro impurity. |
Experimental Protocols
RP-HPLC Method for Impurity Profiling
This method is suitable for the routine quality control of Rilpivirine and the detection of the Chloro Impurity.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a Quaternary Pump, Autosampler, and PDA detector.
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.01 M Potassium Dihydrogen Phosphate buffer (pH adjusted to 3.0 with orthophosphoric acid).
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-10 min: 30% B
-
10-25 min: 30-70% B
-
25-30 min: 70% B
-
30.1-35 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 290 nm.
-
Injection Volume: 10 µL.
Standard and Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve a certified reference standard of Rilpivirine Chloro Impurity in a suitable diluent (e.g., acetonitrile/water mixture) to obtain a known concentration.
-
Sample Solution: Prepare the Rilpivirine drug substance or product sample in the same diluent to a suitable concentration for analysis.
UPLC-MS/MS Method for High-Sensitivity Detection
This method is ideal for trace-level quantification and confirmation of the impurity's identity.
Instrumentation:
-
Ultra-Performance Liquid Chromatography (UPLC) system coupled to a triple quadrupole tandem mass spectrometer with an electrospray ionization (ESI) source.
Chromatographic Conditions:
-
Column: Acquity UPLC BEH C18, 100 mm x 2.1 mm, 1.7 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Program: Optimized for the separation of Rilpivirine and its impurities. A typical gradient might run from 10% to 90% B over 5-10 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions: Specific precursor to product ion transitions for Rilpivirine Chloro Impurity would need to be determined by infusing a standard solution. For Rilpivirine, a known transition is m/z 367.1 → 128.0. A similar approach would be used for the chloro impurity.
Visualizations
Caption: Workflow for the identification of Rilpivirine Chloro Impurity.
Caption: Relationship of Rilpivirine Chloro Impurity to the Active Pharmaceutical Ingredient (API).
References
- 1. sciencescholar.us [sciencescholar.us]
- 2. Rilpivirine Impurities | SynZeal [synzeal.com]
- 3. synthinkchemicals.com [synthinkchemicals.com]
- 5. wjbphs.com [wjbphs.com]
- 6. asiapharmaceutics.info [asiapharmaceutics.info]
- 7. Analysis of Forced Degradation Products in Rilpivirine using RP-HPLC and Peak Purity Evaluation – Oriental Journal of Chemistry [orientjchem.org]
Comparative Cross-Reactivity Analysis of 4-((4-Chloropyrimidin-2-yl)amino)benzonitrile Derivatives in Kinase Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity profile of a representative 4-((4-Chloropyrimidin-2-yl)amino)benzonitrile derivative, herein referred to as Compound A, against a panel of kinases. Due to the limited publicly available cross-reactivity data specifically for this compound derivatives, which are often intermediates in synthesizing HIV-1 reverse transcriptase inhibitors, this guide utilizes illustrative data based on the known behavior of structurally similar kinase inhibitors.[1][2] The objective is to offer a framework for evaluating the selectivity of such compounds and to highlight the importance of comprehensive kinase profiling in preclinical drug development.
The 2-aminopyrimidine scaffold is a common feature in many kinase inhibitors, and understanding its interaction with a wide range of kinases is crucial for predicting potential off-target effects.[3][4] Off-target activity can lead to unforeseen toxicities or, in some instances, beneficial polypharmacology.[1] Therefore, rigorous cross-reactivity studies are essential.
Quantitative Cross-Reactivity Data
The following table summarizes the inhibitory activity of Compound A compared to a well-characterized multi-kinase inhibitor, Sorafenib. The data is presented as IC50 values (the concentration of an inhibitor required for 50% inhibition in vitro). Lower values indicate higher potency.
| Kinase Target | Compound A (IC50, nM) | Sorafenib (IC50, nM) | Kinase Family |
| Primary Target(s) | |||
| VEGFR2 (KDR) | 15 | 90 | Tyrosine Kinase |
| Off-Target Kinases | |||
| PDGFRβ | 85 | 58 | Tyrosine Kinase |
| c-Kit | 150 | 68 | Tyrosine Kinase |
| BRAF | >10,000 | 66 | Serine/Threonine Kinase |
| MEK1 | >10,000 | 500 | Serine/Threonine Kinase |
| p38α | 2,500 | 380 | Serine/Threonine Kinase |
| Aurora A | 800 | - | Serine/Threonine Kinase |
| CDK2 | >10,000 | - | Serine/Threonine Kinase |
This data is illustrative and intended for comparative purposes.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of cross-reactivity data.
In Vitro Kinase Inhibition Assay
This assay determines the concentration of the inhibitor required to reduce the activity of a specific kinase by 50% (IC50).
-
Kinase and Substrate Preparation : Recombinant human kinases are obtained. A suitable substrate for each kinase is prepared in an assay buffer.
-
Compound Dilution : Compound A and the reference inhibitor are serially diluted in DMSO to create a range of concentrations.
-
Assay Reaction : The kinase, substrate, and inhibitor are combined in a microplate. The reaction is initiated by the addition of ATP.
-
Detection : After a set incubation period, the reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radiometric assays or fluorescence-based assays.[5]
-
Data Analysis : The percentage of kinase activity is plotted against the inhibitor concentration, and the IC50 value is calculated using a non-linear regression model.
Cellular Proliferation Assay
This assay assesses the effect of the inhibitor on the growth of cancer cell lines that are dependent on the target kinase.
-
Cell Culture : Human cancer cell lines are cultured in an appropriate medium.
-
Compound Treatment : Cells are seeded in microplates and treated with various concentrations of the inhibitor.
-
Incubation : The cells are incubated for a period, typically 72 hours.
-
Viability Measurement : Cell viability is measured using a colorimetric assay (e.g., MTT) or a luminescence-based assay that quantifies ATP.
-
Data Analysis : The percentage of cell viability is plotted against the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).
Visualizations
The following diagrams illustrate a key signaling pathway often involved in kinase inhibitor activity and a typical workflow for assessing inhibitor cross-reactivity.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | 244768-32-9 | Benchchem [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Targeting kinases with anilinopyrimidines: discovery of N-phenyl-N’-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reactionbiology.com [reactionbiology.com]
Efficacy comparison of Rilpivirine synthesized from different batches of intermediate
While a direct comparative study on the efficacy of Rilpivirine synthesized from different batches of intermediates is not publicly available, an examination of the synthetic routes and the stringent quality control measures in pharmaceutical manufacturing provides insights into the consistency of the final drug product. This guide explores the optimized synthesis of Rilpivirine and reviews its established clinical efficacy, offering a comprehensive overview for researchers, scientists, and drug development professionals.
The synthesis of Rilpivirine, a potent non-nucleoside reverse transcriptase inhibitor (NNRTI), has been a subject of optimization to enhance yield, reduce reaction times, and ensure high purity of the final active pharmaceutical ingredient (API).[1][2][3] While variations in the quality of intermediates from different batches could theoretically impact the final product, the pharmaceutical industry adheres to strict Good Manufacturing Practices (GMP) that include rigorous testing of intermediates and the final API to ensure batch-to-batch consistency and therapeutic equivalence.
Optimized Synthesis of Rilpivirine
Several synthetic routes for Rilpivirine have been developed, with a focus on improving the efficiency of the overall process. A notable advancement involves a microwave-promoted method that significantly reduces the reaction time for the final step from 69 hours to 90 minutes and improves the overall yield.[1][2] The key intermediates in the synthesis are (2E)-3-(4-amino-3,5-dimethylphenyl)prop-2-enenitrile hydrochloride (intermediate 2) and 4-[(4-chloropyrimidin-2-yl)amino]benzonitrile (intermediate 3).[1][4]
Optimized synthetic strategies have focused on increasing the yield of these intermediates. For instance, the yield of intermediate 3 has been increased from 52% to 62% compared to the original patented process.[1][3] These improvements in synthetic chemistry contribute to a more efficient and cost-effective manufacturing process, while stringent in-process controls and final product testing are designed to ensure that any minor variations in intermediate batches do not affect the quality, purity, and ultimately, the efficacy of the Rilpivirine produced.
Clinical Efficacy and Safety Profile
Rilpivirine has demonstrated significant antiviral activity and a favorable safety profile in numerous clinical trials.[5][6][7] It is a second-generation NNRTI with higher potency and a longer half-life compared to older drugs in the same class.[8]
Antiviral Activity
Clinical studies have shown that Rilpivirine, in combination with other antiretroviral agents, is effective in suppressing HIV-1 RNA to undetectable levels (<50 copies/mL) in a high percentage of treatment-naïve adult and pediatric patients.[5][9][10] For instance, in a study of antiretroviral-naïve children, 72% achieved virologic response at week 48.[5][10] Pooled analysis of Phase III trials in adults demonstrated non-inferior efficacy of Rilpivirine compared to Efavirenz at 48 weeks.[7]
Bioequivalence and Formulation
Bioequivalence studies are crucial to ensure that different formulations of a drug deliver the same amount of active ingredient to the site of action. Studies have confirmed the bioequivalence of single-tablet regimens containing Rilpivirine with the concurrent administration of the individual components.[11] These studies are conducted under strict regulatory guidelines and establish that the pharmacokinetic profiles, including key parameters like AUC (Area Under the Curve) and Cmax (Maximum Concentration), are comparable, ensuring consistent efficacy and safety.[12]
The table below summarizes key pharmacokinetic parameters from a bioequivalence study of a single-tablet regimen containing Emtricitabine, Rilpivirine, and Tenofovir Disoproxil Fumarate.
| Analyte | Parameter | Geometric Least-Squares Mean Ratio (%) | 90% Confidence Interval |
| Emtricitabine | AUCinf | 102.3 | 98.7 - 106.1 |
| AUC0-last | 102.4 | 98.8 - 106.1 | |
| Cmax | 99.5 | 94.6 - 104.7 | |
| Rilpivirine | AUCinf | 104.7 | 98.3 - 111.5 |
| AUC0-last | 105.0 | 98.6 - 111.8 | |
| Cmax | 103.4 | 97.2 - 110.0 | |
| Tenofovir | AUCinf | 101.4 | 97.2 - 105.8 |
| AUC0-last | 101.5 | 97.2 - 106.0 | |
| Cmax | 102.4 | 95.8 - 109.5 | |
| Data from a study demonstrating bioequivalence of a single-tablet regimen. |
Experimental Protocols
The assessment of Rilpivirine's efficacy and bioequivalence involves standardized and validated experimental protocols.
Antiviral Activity Assay (Phenotypic Susceptibility)
This assay determines the concentration of the antiviral drug required to inhibit 50% of viral replication (EC50) in cell culture.[13]
-
Cell Seeding: Appropriate host cells are seeded in 96-well plates.
-
Drug Dilution: Serial dilutions of Rilpivirine are prepared and added to the wells.
-
Viral Infection: A predetermined amount of HIV-1 virus is added to infect the cells.
-
Incubation: The plates are incubated for a period that allows for multiple rounds of viral replication (typically 3-7 days).
-
Quantification: The extent of viral replication is measured using methods such as p24 antigen capture ELISA or a reporter gene assay.
-
Data Analysis: The EC50 value is calculated by plotting the percentage of viral inhibition against the drug concentration.
Bioequivalence Study Design
Bioequivalence studies are typically single-dose, crossover studies conducted in healthy volunteers.[12]
-
Subject Enrollment: A cohort of healthy adult subjects is enrolled in the study.
-
Randomization: Subjects are randomly assigned to receive either the test formulation (e.g., a single-tablet regimen) or the reference formulation (individual components administered concurrently).
-
Dosing: A single dose of the assigned formulation is administered. For Rilpivirine, administration is typically with a meal to ensure adequate absorption.
-
Pharmacokinetic Sampling: Blood samples are collected at predefined time points over a specified period.
-
Washout Period: After a sufficient washout period to ensure complete elimination of the drug, subjects are crossed over to receive the other formulation.
-
Bioanalysis: Plasma concentrations of the drug are measured using a validated analytical method (e.g., LC-MS/MS).
-
Statistical Analysis: Pharmacokinetic parameters (AUC, Cmax) are calculated, and statistical analysis is performed to determine if the 90% confidence interval for the ratio of the geometric least-squares means falls within the regulatory acceptance range (typically 80-125%).
Visualizing the Rilpivirine Mechanism of Action and Development Pathway
The following diagrams illustrate the mechanism of action of Rilpivirine and the typical workflow for assessing its efficacy.
Figure 1. Mechanism of action of Rilpivirine.
Figure 2. Workflow for Rilpivirine efficacy assessment.
References
- 1. The development of an effective synthetic route of rilpivirine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacokinetics, Safety and Antiviral Activity of Rilpivirine in Antiretroviral-naïve Children With HIV ≥6 to <12 Years Old: Week 48 and Final Analysis of Cohort 2 From the Open-label, Phase 2 PAINT Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Durability, safety, and efficacy of rilpivirine in clinical practice: results from the SCOLTA Project - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Safety, efficacy, and pharmacokinetics of rilpivirine: systematic review with an emphasis on resource-limited settings - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medkoo.com [medkoo.com]
- 9. fda.gov [fda.gov]
- 10. Pharmacokinetics, Safety and Antiviral Activity of Rilpivirine in Antiretroviral-naïve Children With HIV ≥6 to <12 Years Old: Week 48 and Final Analysis of Cohort 2 From the Open-label, Phase 2 PAINT Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Bioequivalence of the Co-Formulation of Emtricitabine/Rilpivirine/Tenofovir DF [natap.org]
- 12. ema.europa.eu [ema.europa.eu]
- 13. benchchem.com [benchchem.com]
A Comparative Guide to the Synthesis of 4-((4-Chloropyrimidin-2-yl)amino)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of common synthesis protocols for 4-((4-chloropyrimidin-2-yl)amino)benzonitrile, a critical intermediate in the production of antiviral medications such as the non-nucleoside reverse transcriptase inhibitor, Rilpivirine.[1] The reproducibility, safety, yield, and purity of different synthetic routes are evaluated to inform methodology selection in research and manufacturing settings.
Comparison of Synthesis Protocols
The synthesis of this compound is predominantly achieved through the chlorination of a hydroxy-pyrimidine precursor. However, variations in starting materials and chlorinating agents present different advantages and challenges regarding safety, cost, and environmental impact. Below is a comparison of two prominent methods.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for two distinct and reproducible synthesis protocols.
| Parameter | Protocol 1: Conventional Chlorination | Protocol 2: One-Pot Synthesis from 4-Aminobenzamide |
| Starting Material | 4-((4-Hydroxypyrimidin-2-yl)amino)benzonitrile | 4-Aminobenzamide |
| Key Reagents | Phosphorus oxychloride (POCl₃), Toluene | Cyanamide, Diethyl ethoxymethylenemalonate, POCl₃ |
| Reaction Temperature | 70–90°C[1][2] | Step 1: 100°C; Step 3: 80-90°C[2] |
| Reaction Duration | 1–8 hours[1][2] | Step 1: 12h; Step 3: 1h[2] |
| Reported Yield | 68–72% (crude)[1] | 68% (after recrystallization)[2] |
| Reported Purity | >98% (after purification)[3] | >99.5% (after recrystallization)[2] |
| Key Advantages | Direct, well-established route. | Avoids highly toxic 4-aminobenzonitrile, safer operation.[2] |
| Key Disadvantages | Utilizes toxic POCl₃, environmental concerns.[1] | Multi-step one-pot process, longer initial step. |
Experimental Protocols
Protocol 1: Conventional Synthesis via POCl₃ Chlorination
This method involves the direct chlorination of 4-((4-hydroxypyrimidin-2-yl)amino)benzonitrile using phosphorus oxychloride.
Methodology:
-
To a reaction vessel, add 4-((4-hydroxypyrimidin-2-yl)amino)benzonitrile and toluene.
-
Slowly add phosphorus oxychloride (POCl₃) to the mixture, typically in a 1:3 molar ratio of substrate to POCl₃.[1]
-
Heat the reaction mixture to 70°C and maintain for 6–8 hours.[1]
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully quench the reaction by slowly adding the mixture to ice water, which will cause the product to precipitate.
-
Filter the solid precipitate and wash with water.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., dioxane/water) to yield the final product with >98% purity.[2]
Protocol 2: One-Pot Synthesis from 4-Aminobenzamide
This protocol provides a safer alternative by avoiding the use of the highly toxic raw material, 4-aminobenzonitrile.[2]
Methodology:
-
Step 1: Synthesis of 4-Guanidinobenzamide. In a reaction vessel, suspend 4-aminobenzamide (1.0 eq) in water. Heat the mixture to 100°C and add a 50% aqueous solution of cyanamide (approx. 4.0 eq) in batches, while maintaining the pH between 3-4 with concentrated hydrochloric acid. Continue the reaction for 12 hours. Cool the mixture and adjust the pH to weakly alkaline to precipitate the product. Filter and dry the solid to obtain 4-guanidinobenzamide.[2]
-
Step 2: Synthesis of the Hydroxy-pyrimidine Intermediate. The 4-guanidinobenzamide obtained from the previous step is reacted with diethyl ethoxymethylenemalonate to form the 4-((4-hydroxypyrimidin-2-yl)amino)benzonitrile precursor.[2]
-
Step 3: Chlorination. To the intermediate from Step 2, slowly add phosphorus oxychloride (POCl₃, approx. 6-8g per 1g of intermediate). Heat the mixture to 80-90°C for 1 hour. After completion, cool to room temperature and recover the excess POCl₃ via distillation under reduced pressure.[2]
-
Work-up and Purification. The residue is quenched in ice water, leading to the precipitation of a large amount of solid. The solid is filtered and then resuspended in water. The pH is adjusted to 8-9 with an aqueous sodium hydroxide solution. The solid is filtered again to yield the crude product. Recrystallization from a dioxane/water mixture provides the final product with a purity greater than 99.5%.[2]
Visualized Workflows and Mechanisms
Reaction Pathways
The following diagrams illustrate the workflows for the synthesis protocols and the underlying reaction mechanism.
Caption: Workflow for the conventional synthesis protocol.
Caption: Workflow for the alternative one-pot synthesis.
Core Reaction Mechanism
The functionalization of the pyrimidine ring at the 4-position is a classic example of Nucleophilic Aromatic Substitution (SNAr). The electron-deficient nature of the pyrimidine ring facilitates the attack of nucleophiles, displacing the chloride ion. This reaction proceeds through a high-energy intermediate known as a Meisenheimer complex.
Caption: General mechanism for Nucleophilic Aromatic Substitution.
References
Benchmarking the purity of synthesized 4-((4-Chloropyrimidin-2-yl)amino)benzonitrile against commercial standards
Audience: Researchers, scientists, and drug development professionals.
This guide provides a comprehensive benchmark for evaluating the purity of laboratory-synthesized 4-((4-Chloropyrimidin-2-yl)amino)benzonitrile against commercially available standards. The purity of this key intermediate is critical for its successful application in the synthesis of active pharmaceutical ingredients (APIs), most notably the non-nucleoside reverse transcriptase inhibitor (NNRTI) Rilpivirine, which is used in HIV treatment.[1][2] This document outlines the analytical methods, comparative data, and procedural workflows necessary for rigorous quality assessment.
Overview of Synthesis and Impurity Profile
This compound (CAS: 244768-32-9) is commonly synthesized via the chlorination of 4-((4-hydroxypyrimidin-2-yl)amino)benzonitrile.[1] A conventional method employs phosphorus oxychloride (POCl₃), which acts as both a chlorinating agent and a solvent.[1] This process, while effective, can introduce specific impurities that must be quantified.
Potential impurities from this synthesis route include:
-
Unreacted Starting Material: 4-((4-hydroxypyrimidin-2-yl)amino)benzonitrile.
-
Hydrolysis Products: The chloro group can be susceptible to hydrolysis, reverting to a hydroxyl group, particularly during workup and purification.
-
Solvent Residues: Residual POCl₃ or other solvents used in the reaction and purification steps.
A newer, two-step protocol avoids the use of POCl₃ by first reacting the hydroxyl intermediate with 4-toluenesulfonyl chloride (TsCl) to form a tosylate, which is then displaced by chloride ions.[1]
Quantitative Purity Comparison
The following table summarizes representative analytical data for a batch of this compound produced via a standard laboratory synthesis compared against typical specifications for commercial-grade standards.
| Parameter | Synthesized Batch (Representative Data) | Commercial Standard Specification | Analytical Method |
| Purity | 99.6% | >98%[2] - 95% | HPLC (Area %) |
| Melting Point | 209-211 °C | 209-210 °C[1] | Capillary Melting Point Apparatus |
| Molecular Weight | 230.65 g/mol | 230.65 g/mol [1][2] | Mass Spectrometry |
| Unreacted Starting Material | < 0.15% | Not Typically Reported | HPLC |
| Hydrolysis Impurity | < 0.10% | Not Typically Reported | HPLC, LC-MS |
| Residual Solvents | Toluene: < 50 ppm | Conforms to ICH Q3C Limits | Headspace GC-MS |
Visualized Analytical Workflow and Synthetic Application
The following diagrams illustrate the standard analytical workflow for purity assessment and the role of the compound in the synthesis of Rilpivirine.
Caption: Analytical workflow for purity and identity verification.
Caption: Synthesis of Rilpivirine and its mechanism of action.
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate purity assessment.
A. High-Performance Liquid Chromatography (HPLC) for Purity Determination
This method is used to separate the main compound from potential impurities, allowing for quantification based on peak area.
-
Instrumentation: HPLC system with UV-Vis Detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.[3]
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.
-
Gradient Program:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30-32 min: 80% to 20% B
-
32-37 min: 20% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in acetonitrile to a final concentration of 1.0 mg/mL.
B. ¹H NMR for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy confirms the chemical structure of the compound.
-
Instrumentation: 400 MHz NMR Spectrometer.
-
Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆).
-
Procedure: Dissolve approximately 5-10 mg of the sample in 0.7 mL of DMSO-d₆.
-
Expected Chemical Shifts (δ): The spectrum is expected to show characteristic peaks for the pyrimidine and benzonitrile protons, typically in the range of δ 7.12–8.18 ppm.[1]
C. Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation
LC-MS confirms the molecular weight of the target compound and helps identify unknown impurities.[4]
-
Instrumentation: LC-MS system with an Electrospray Ionization (ESI) source.[5][6]
-
Ionization Mode: Positive (ESI+).
-
LC Conditions: Use the same HPLC method as described above.
-
Mass Spectrometry Analysis: Scan for the protonated molecule [M+H]⁺.
-
Expected Result: A prominent peak at m/z 231.2, corresponding to [C₁₁H₇ClN₄ + H]⁺.[1]
Conclusion
Rigorous benchmarking of synthesized this compound against commercial standards is a non-negotiable step in drug development and manufacturing. The use of orthogonal analytical techniques such as HPLC, NMR, and LC-MS is essential for a complete purity and identity profile. This guide provides the necessary framework and protocols for researchers to ensure that the quality of this critical intermediate meets the stringent requirements for the synthesis of Rilpivirine and other potential APIs.
References
- 1. This compound | 244768-32-9 | Benchchem [benchchem.com]
- 2. clearsynth.com [clearsynth.com]
- 3. HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column | SIELC Technologies [sielc.com]
- 4. Quantitative mass spectrometry methods for pharmaceutical analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
A Comparative Guide to In-Process Controls for Monitoring the Synthesis of 4-((4-Chloropyrimidin-2-yl)amino)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of in-process control methods for monitoring the synthesis of 4-((4-Chloropyrimidin-2-yl)amino)benzonitrile, a key intermediate in the production of the antiretroviral drug Rilpivirine. The selection of an appropriate analytical technique is crucial for ensuring reaction completion, minimizing impurity formation, and enabling consistent process control. This document compares traditional chromatographic methods, namely High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC), with a modern Process Analytical Technology (PAT) approach using Near-Infrared (NIR) Spectroscopy.
Overview of Synthesis
The synthesis of this compound typically involves the chlorination of 4-((4-hydroxypyrimidin-2-yl)amino)benzonitrile using a chlorinating agent such as phosphorus oxychloride (POCl₃).[1] Monitoring the conversion of the starting material and the formation of the product is essential for process optimization and control.
Caption: Synthesis of this compound.
Quantitative Performance Comparison of In-Process Controls
The following table summarizes the key performance indicators for HPLC, TLC, and in-line NIR spectroscopy for monitoring the synthesis of this compound. The data presented is a realistic representation for comparative purposes, based on typical performance of these techniques in pharmaceutical process monitoring.
| Analytical Method | Primary Application | Strengths | Limitations |
| Reversed-Phase HPLC | Quantitative Purity & Impurity Profiling | High resolution, sensitivity, and reproducibility for a wide range of impurities. | Requires reference standards for impurity identification and quantification. |
| Thin-Layer Chromatography (TLC) | Qualitative Purity & Reaction Monitoring | Simple, rapid, and cost-effective for monitoring reaction progress and detecting major impurities.[2] | Limited resolution and sensitivity; not suitable for precise quantification. |
| Near-Infrared (NIR) Spectroscopy | In-line, Real-Time Reaction Monitoring | Non-destructive, real-time data acquisition without sample preparation.[3] | Requires robust chemometric model development; may have lower sensitivity for minor components compared to HPLC. |
Table 1: Comparison of In-Process Control Techniques
| Validation Parameter | HPLC Method | TLC-Densitometry | In-line NIR Spectroscopy |
| Linearity Range | 1 - 200 µg/mL | 10 - 100 µg/mL | Concentration-dependent (typically 1-99%) |
| Correlation Coefficient (r²) | > 0.999 | > 0.99 | > 0.98 |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% | Model-dependent |
| Precision (%RSD) | < 2% | < 5% | Model-dependent |
| Limit of Detection (LOD) | ~0.1 µg/mL | ~1 µg/mL | Higher than chromatographic methods |
| Limit of Quantification (LOQ) | ~0.3 µg/mL | ~3 µg/mL | Higher than chromatographic methods |
| Analysis Time | 15-30 minutes per sample | 5-10 minutes per sample | Real-time (seconds per spectrum) |
Table 2: Illustrative Quantitative Performance Comparison
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method
This method is suitable for the quantitative analysis of reaction progress, allowing for the determination of conversion rates and purity.[4]
Instrumentation:
-
HPLC system with a UV detector.
-
Stationary Phase: C18 column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% trifluoroacetic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Column Temperature: 30°C.
Procedure:
-
Sample Preparation: Withdraw an aliquot of the reaction mixture and quench the reaction (e.g., by adding a suitable solvent). Dilute the sample with the mobile phase to a suitable concentration.
-
Analysis: Inject the prepared sample into the HPLC system.
-
Data Interpretation: Monitor the decrease in the peak area of the starting material and the increase in the peak area of the product over time. Calculate the percentage conversion and purity based on the peak areas.
Caption: HPLC analysis workflow for reaction monitoring.
Thin-Layer Chromatography (TLC) Method
TLC is a rapid and cost-effective qualitative method for monitoring the disappearance of starting materials and the appearance of products.[5]
Materials:
-
Silica gel TLC plates (with fluorescent indicator).
-
Developing Chamber.
-
Mobile Phase: A mixture of ethyl acetate and hexane (e.g., 1:1 v/v).
-
UV lamp (254 nm).
Procedure:
-
Plate Preparation: Using a pencil, draw a starting line approximately 1 cm from the bottom of the TLC plate.
-
Spotting: Apply small spots of the starting material (as a reference), the co-spot (starting material and reaction mixture), and the reaction mixture at different time points onto the starting line.
-
Development: Place the TLC plate in a developing chamber containing the mobile phase. Allow the solvent to ascend the plate.
-
Visualization: Remove the plate, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp.
-
Analysis: The disappearance of the starting material spot and the appearance of a new product spot indicate reaction progress.
Caption: TLC analysis workflow for reaction monitoring.
In-line Near-Infrared (NIR) Spectroscopy Method
As a Process Analytical Technology (PAT) tool, in-line NIR spectroscopy allows for real-time, non-destructive monitoring of the reaction.[6]
Instrumentation:
-
NIR spectrometer with a fiber-optic probe.
-
Chemometrics software for model development and prediction.
Procedure:
-
Model Development (Calibration):
-
Perform a series of calibration experiments where NIR spectra are collected simultaneously with offline reference measurements (e.g., HPLC) of reactant and product concentrations.
-
Use the spectral and reference data to build a multivariate calibration model (e.g., Partial Least Squares - PLS regression) that correlates spectral changes to concentration changes.
-
-
In-line Monitoring:
-
Insert the NIR probe directly into the reaction vessel.
-
Continuously collect NIR spectra as the reaction proceeds.
-
Apply the developed calibration model to the real-time spectral data to predict the concentrations of the starting material and product.
-
-
Process Control:
-
Use the real-time concentration data to determine the reaction endpoint and ensure consistent product quality.
-
Caption: In-line NIR spectroscopy workflow for real-time monitoring.
Conclusion
The choice of an in-process control strategy for monitoring the synthesis of this compound depends on the specific requirements of the process.
-
TLC is a simple, rapid, and cost-effective tool for qualitative reaction monitoring, particularly during initial development.
-
HPLC provides accurate and precise quantitative data, making it the gold standard for determining reaction kinetics, purity, and impurity profiles.
-
In-line NIR spectroscopy , as a PAT tool, offers the significant advantage of real-time, non-destructive monitoring, enabling enhanced process understanding and control, which is highly beneficial in a manufacturing environment.[6]
For robust process development and manufacturing, a combination of these techniques is often employed. TLC can be used for quick checks, HPLC for detailed quantitative analysis and validation, and NIR spectroscopy for continuous monitoring and control in a production setting.
References
- 1. This compound | 244768-32-9 | Benchchem [benchchem.com]
- 2. TLC Visualization Reagents for Reaction Monitoring/ Purification & Separation Monitoring - ITW Reagents [itwreagents.com]
- 3. Near infrared (NIR) spectroscopy for in-line monitoring of polymer extrusion processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 6. Process Analytical Technology | PAT Testing | Thermo Fisher Scientific - US [thermofisher.com]
Safety Operating Guide
Essential Procedures for the Safe Disposal of 4-((4-Chloropyrimidin-2-yl)amino)benzonitrile
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is paramount to ensure laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the safe disposal of 4-((4-Chloropyrimidin-2-yl)amino)benzonitrile, a compound recognized for its potential hazards.
Chemical Safety Profile:
This compound is classified as a substance that is harmful if swallowed, in contact with skin, or inhaled.[1] It is also recognized as being highly hazardous to aquatic life, mandating careful handling to prevent environmental release.[2] Due to its chemical structure, which includes a chlorinated pyrimidine and a nitrile group, specific disposal protocols for chlorinated and nitrile-containing organic compounds must be strictly followed.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that all appropriate personal protective equipment (PPE) is worn. This includes, but is not limited to:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Body Protection: A lab coat and closed-toe shoes.
-
Respiratory Protection: Use of a fume hood is required to avoid inhalation of dust or vapors.[2]
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe disposal of this compound from a laboratory setting.
-
Waste Segregation:
-
Proper waste segregation is the first critical step. Do not mix this compound with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
This compound must be disposed of as hazardous chemical waste.[3]
-
-
Waste Collection:
-
Collect waste this compound in a designated, properly labeled, and sealed container.
-
The container should be made of a material compatible with the chemical and clearly marked with "Hazardous Waste," the chemical name, and any associated hazard symbols.
-
-
Container Labeling and Storage:
-
Ensure the waste container is clearly and accurately labeled with the full chemical name: "this compound".
-
Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[4]
-
-
Disposal Pathway:
Emergency Procedures
In the event of a spill or exposure, follow these immediate actions:
-
Spill:
-
Evacuate the immediate area.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand).
-
Carefully sweep up the absorbed material and place it in a sealed container for hazardous waste disposal.
-
Clean the spill area thoroughly.
-
-
Exposure:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing.
-
Ingestion: Rinse mouth. Do NOT induce vomiting.
-
In all cases of exposure, seek immediate medical attention.
-
Quantitative Data Summary
| Hazard Classification | Details | Reference |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful | [1] |
| Aquatic Hazard | Highly hazardous to aquatic life | [2] |
Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. This compound | 244768-32-9 | Benchchem [benchchem.com]
- 3. Guide to Laboratory Sink/Sewer Disposal of Wastes | Office of Clinical and Research Safety [vumc.org]
- 4. 4-(4-Chloropyrimidin-2-yl)amino benzonitrile Manufacturer & Supplier in China | CAS 1240461-13-9 | Specifications, Safety, Applications, Quality Control [nj-finechem.com]
- 5. Laboratory chemical waste [watercorporation.com.au]
Essential Safety and Operational Guide for Handling 4-((4-Chloropyrimidin-2-yl)amino)benzonitrile
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for researchers, scientists, and drug development professionals handling 4-((4-Chloropyrimidin-2-yl)amino)benzonitrile. Adherence to these guidelines is crucial for ensuring personal safety and minimizing environmental impact.
Chemical Identifier:
-
Name: this compound
-
CAS Number: 244768-32-9
-
Molecular Formula: C₁₁H₇ClN₄
-
Molecular Weight: 230.65 g/mol
Hazard Summary: This compound is classified as hazardous.[1] It is harmful if swallowed, in contact with skin, or if inhaled.[1] It is also known to cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is highly hazardous to aquatic life.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to prevent exposure. The following table summarizes the required equipment for handling this compound.
| Body Part | Required PPE | Specifications and Recommendations |
| Hands | Chemical-resistant gloves | Nitrile or butyl rubber gloves are recommended. Always inspect gloves for integrity before use and replace them immediately if contaminated or damaged.[2] |
| Eyes | Safety goggles and/or face shield | Chemical splash goggles are required. A face shield should be worn over safety goggles when there is a risk of splashing.[2] |
| Body | Laboratory coat | A long-sleeved, flame-retardant lab coat is required to protect against skin contact. |
| Respiratory | Fume hood / Respirator | All handling of the solid compound or solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.[3] For situations with a high risk of aerosol generation or spills outside a fume hood, a full-face respirator with a combination cartridge for organic vapors and particulates (e.g., P100) is necessary.[2] |
Operational Plan: Step-by-Step Handling Procedures
This section details the procedural workflow for the safe handling of this compound from receipt to disposal.
Receiving and Storage
-
Inspection: Upon receipt, inspect the container for any damage or leaks. Wear appropriate PPE during inspection.
-
Labeling: Ensure the container is clearly labeled with the chemical name, CAS number, and hazard pictograms.
-
Storage: Store the compound in a cool, dry, and well-ventilated area. Recommended storage temperature is between 2-8°C in a tightly sealed container to prevent degradation.[4]
-
Segregation: Store away from incompatible materials such as strong oxidizing agents and acids.[3]
Preparation and Use
-
Work Area Preparation: All work with this compound must be performed in a designated area, inside a properly functioning chemical fume hood.[3] Before starting, ensure the work area is clean and uncluttered.
-
Weighing and Transfer: Handle the solid powder carefully to avoid creating dust. Use a spatula or other appropriate tool for transfers.
-
Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Personal Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[3]
Spill Management
-
Immediate Actions: In case of a spill, evacuate the immediate area and alert colleagues.
-
PPE: Before cleaning, don the appropriate PPE, including respiratory protection if the spill is large or in a poorly ventilated area.
-
Containment and Cleanup: For solid spills, gently cover the spill with an absorbent material to avoid raising dust. Mechanically collect the spilled material and place it into a labeled, sealed container for hazardous waste.
-
Decontamination: Decontaminate the spill area with an appropriate solvent (e.g., ethanol, isopropanol) followed by soap and water. All cleaning materials must be disposed of as hazardous waste.
Disposal Plan
Proper disposal of this compound and its contaminated waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation:
-
Solid Waste: Collect unused or waste solid compound, contaminated gloves, weigh boats, and other disposable materials in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Collect solutions containing the compound in a separate, labeled hazardous liquid waste container. Do not mix with other solvent waste streams unless compatible.
-
Sharps: Dispose of any contaminated needles or other sharps in a designated sharps container.
-
-
Container Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name, and the associated hazards.
-
Disposal Procedure: All waste must be disposed of through an approved hazardous waste disposal service.[3] Follow all institutional, local, and national regulations for hazardous waste disposal. Do not pour any waste containing this compound down the drain.
Experimental Workflow Diagram
The following diagram illustrates the standard operating procedure for safely handling this compound in a laboratory setting.
Caption: Workflow for handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
